AQP4 (201-220)
説明
BenchChem offers high-quality AQP4 (201-220) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AQP4 (201-220) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C97H143N27O27S |
|---|---|
分子量 |
2151.4 g/mol |
IUPAC名 |
(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C97H143N27O27S/c1-10-50(4)77(121-81(135)53(7)109-86(140)65(38-56-22-15-12-16-23-56)115-87(141)63(36-49(2)3)113-82(136)60(98)40-58-43-103-48-107-58)94(148)117-67(41-73(99)129)88(142)116-66(39-57-27-29-59(128)30-28-57)89(143)122-78(54(8)127)93(147)105-44-75(131)108-51(5)79(133)119-69(46-125)90(144)112-62(31-35-152-9)85(139)118-68(42-74(100)130)95(149)124-34-18-25-71(124)92(146)110-52(6)80(134)111-61(24-17-32-104-97(101)102)84(138)120-70(47-126)91(145)114-64(37-55-20-13-11-14-21-55)83(137)106-45-76(132)123-33-19-26-72(123)96(150)151/h11-16,20-23,27-30,43,48-54,60-72,77-78,125-128H,10,17-19,24-26,31-42,44-47,98H2,1-9H3,(H2,99,129)(H2,100,130)(H,103,107)(H,105,147)(H,106,137)(H,108,131)(H,109,140)(H,110,146)(H,111,134)(H,112,144)(H,113,136)(H,114,145)(H,115,141)(H,116,142)(H,117,148)(H,118,139)(H,119,133)(H,120,138)(H,121,135)(H,122,143)(H,150,151)(H4,101,102,104)/t50-,51-,52-,53-,54+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,77-,78-/m0/s1 |
InChIキー |
ZYLALZWZILIJIE-XJJQRWKCSA-N |
製品の起源 |
United States |
Foundational & Exploratory
AQP4 (201-220): An Immunodominant Epitope in Neuromyelitis Optica Spectrum Disorder (NMOSD) - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuromyelitis Optica Spectrum Disorder (NMOSD) is a severe autoimmune inflammatory disease of the central nervous system, primarily targeting astrocytes. A key pathogenic feature of NMOSD is the presence of autoantibodies against Aquaporin-4 (AQP4), the most abundant water channel in the central nervous system. Emerging evidence has identified the AQP4 peptide spanning amino acids 201-220 as a critical immunodominant epitope that can elicit potent T-cell responses, contributing to the pathogenesis of NMOSD. This technical guide provides a comprehensive overview of the role of AQP4 (201-220) in NMOSD, including its interaction with the immune system, its prevalence, and its correlation with disease activity. Detailed experimental protocols for studying this epitope and its effects are also provided to facilitate further research and therapeutic development.
Data Presentation
Table 1: In Silico Prediction of AQP4 (201-220) Peptide Binding Affinity to HLA-DQA1 Alleles
The binding affinity of the AQP4 (201-220) peptide to various HLA-DQA1 alleles has been predicted using the NetMHCIIpan 3.2 tool. The output is presented as %Rank, where a lower rank indicates a higher predicted binding affinity. This in silico data suggests that certain HLA alleles, which are genetically associated with NMOSD, may present the AQP4 (201-220) peptide more efficiently to T-cells.[1]
| HLA-DQA1 Allele | Predicted Binding Affinity (%Rank) |
| DQA105:03 | Strong Binder (<2) |
| DQA101:03 | Intermediate Binder (2-10) |
| DQA1*03:03 | Weak/Non-binder (>10) |
Note: This data is based on computational predictions and requires experimental validation.
Table 2: Prevalence of AQP4-IgG Seropositivity in NMOSD Patient Cohorts
While specific data on the prevalence of antibodies targeting the AQP4 (201-220) epitope are limited, the overall seroprevalence of AQP4-IgG in NMOSD patients is well-documented across various populations. These antibodies are a hallmark of the disease and are detected in a majority of patients.
| Patient Cohort/Region | AQP4-IgG Seropositivity Rate (%) | Reference |
| North American & Japanese | 73% (NMO), 58% (OSMS) | [2] |
| Western Australia | 2.6% of suspected NMOSD cases | [3] |
| Malaysia | 53% of IIDD patients | [4] |
| Argentina | ~70-80% of NMOSD cases | [5] |
| Netherlands | ~77% of NMOSD cases | [6] |
| General NMOSD Population | ~80-90% | [7] |
IIDD: Idiopathic Inflammatory Demyelinating Diseases; NMO: Neuromyelitis Optica; OSMS: Optic-Spinal Multiple Sclerosis
Table 3: Correlation of AQP4-IgG Titer with NMOSD Clinical Severity
Studies have investigated the relationship between the titer of total AQP4-IgG and the clinical severity of NMOSD. Higher antibody titers are generally associated with more severe disease manifestations. It is important to note that these studies do not specifically measure antibodies against the AQP4 (201-220) epitope.
| Clinical Parameter | Correlation with AQP4-IgG Titer | Key Findings | Reference |
| Disease Activity (Relapse vs. Remission) | No significant difference in titers | Titers do not consistently correlate with relapse status. | [8][9] |
| Disease Severity (Attack Phase) | Positive correlation | Higher titers are associated with greater neurological impairment during attacks. | [8][9] |
| Number of Involved Spinal Cord Segments | Positive correlation (COR: 0.70) | Higher titers are linked to more extensive spinal cord lesions. | [8][9] |
| Expanded Disability Status Scale (EDSS) Score | Positive correlation (COR: 0.54) | Higher titers are associated with greater disability. | [8][9] |
| Severe Optic Neuritis Attacks | Positive correlation | Patients with higher titers (≥1:320) experience more severe optic neuritis. | [10][11] |
| Annual Recurrence Rate (ARR) | Significant difference between high and low titer groups | Higher titers are associated with a higher ARR. | [10][11] |
COR: Correlation Coefficient
Experimental Protocols
Peptide Synthesis and Preparation
The AQP4 (201-220) peptide (sequence: KGSYMEVEDNRSQVETED) is synthesized using standard solid-phase peptide synthesis methods.
-
Purity: The synthesized peptide should have a purity of >95% as determined by high-performance liquid chromatography (HPLC).
-
Solubilization: Lyophilized peptide should be dissolved in an appropriate solvent, such as sterile, endotoxin-free water or dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
T-cell Proliferation Assay
This assay measures the proliferation of T-cells in response to stimulation with the AQP4 (201-220) peptide.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from NMOSD patients and healthy controls.
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin).
-
AQP4 (201-220) peptide.
-
Positive control (e.g., phytohemagglutinin).
-
Negative control (medium alone).
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU).
-
96-well round-bottom culture plates.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.
-
Plate the PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Add the AQP4 (201-220) peptide to the wells at various concentrations (e.g., 1, 5, 10 µg/mL).
-
Include positive and negative controls in separate wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5-7 days.
-
For [³H]-thymidine incorporation:
-
Add 1 µCi of [³H]-thymidine to each well 18 hours before harvesting.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
For non-radioactive methods, follow the manufacturer's instructions for the specific kit used.
-
Calculate the stimulation index (SI) as the mean counts per minute (CPM) of peptide-stimulated wells divided by the mean CPM of unstimulated wells. An SI ≥ 2 is typically considered a positive response.[12][13][14]
Enzyme-Linked Immunosorbent Assay (ELISA) for AQP4 (201-220) Antibodies
This assay is designed to detect and quantify antibodies specific to the AQP4 (201-220) epitope in patient serum or cerebrospinal fluid (CSF).
Materials:
-
High-binding 96-well ELISA plates.
-
AQP4 (201-220) peptide.
-
Coating buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.6).
-
Blocking buffer (e.g., PBS with 1% BSA and 0.05% Tween-20).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Patient and control serum/CSF samples.
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG).
-
Substrate for the enzyme (e.g., TMB for HRP).
-
Stop solution (e.g., 2N H₂SO₄).
Procedure:
-
Coat the wells of the ELISA plate with 100 µL of AQP4 (201-220) peptide (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Dilute patient and control sera (e.g., 1:100) in blocking buffer and add 100 µL to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[15][16][17][18]
Complement-Dependent Cytotoxicity (CDC) Assay
This assay assesses the ability of antibodies against AQP4 (201-220) in patient serum to mediate the killing of AQP4-expressing cells in the presence of complement.
Materials:
-
A cell line expressing human AQP4 (e.g., HEK293 cells transfected with AQP4).
-
Patient and control serum (heat-inactivated and non-heat-inactivated).
-
Source of active complement (e.g., normal human serum).
-
Cell culture medium.
-
A method to assess cell viability (e.g., propidium (B1200493) iodide staining and flow cytometry, or a colorimetric assay like LDH release).
Procedure:
-
Plate AQP4-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of patient and control sera.
-
Add the diluted sera to the cells and incubate for 1 hour at 37°C to allow antibody binding.
-
Wash the cells to remove unbound antibodies.
-
Add the complement source (e.g., 10% normal human serum in culture medium) to the wells.
-
Incubate for 2-4 hours at 37°C.
-
Assess cell viability using the chosen method. For example, with propidium iodide staining and flow cytometry, an increase in the percentage of PI-positive cells indicates cell death.
-
Calculate the percentage of specific lysis for each serum dilution.[19]
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of the AQP4 (201-220) epitope-mediated immune response in NMOSD.
Caption: A typical experimental workflow for investigating the immunogenicity of the AQP4 (201-220) epitope.
Caption: Logical flow from genetic predisposition to clinical manifestations involving the AQP4 (201-220) epitope.
References
- 1. High cell surface expression and peptide binding affinity of HLA-DQA1*05:03, a susceptible allele of neuromyelitis optica spectrum disorders (NMOSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology-asia.org [neurology-asia.org]
- 3. affbiotech.cn [affbiotech.cn]
- 4. Complement-Dependent Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. ELISA Protocol [protocols.io]
- 6. Rapid Immunodot AQP4 Assay for Neuromyelitis Optica Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Serum Aquaporin 4-Immunoglobulin G Titer and Neuromyelitis Optica Spectrum Disorder Activity and Severity: A Systematic Review and Meta-Analysis [frontiersin.org]
- 8. mucosalimmunology.ch [mucosalimmunology.ch]
- 9. mdpi.com [mdpi.com]
- 10. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Diagnosing NMOSD | NMOSD HCP Website [nmosd.com]
- 13. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 14. revvity.com [revvity.com]
- 15. stemcell.com [stemcell.com]
- 16. ulab360.com [ulab360.com]
- 17. medscape.com [medscape.com]
- 18. academic.oup.com [academic.oup.com]
- 19. T Cell Proliferation Assay - Creative BioMart [mhc.creativebiomart.net]
AQP4 (201-220) Peptide: A Technical Guide to its Discovery, Characterization, and Role in Autoimmunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquaporin-4 (AQP4), the predominant water channel in the central nervous system (CNS), is a critical protein for maintaining water homeostasis. However, it is also the primary autoantigen in Neuromyelitis Optica Spectrum Disorder (NMOSD), a severe autoimmune inflammatory disease of the CNS. A specific peptide fragment of AQP4, spanning amino acids 201-220, has been identified as a key encephalitogenic epitope, playing a crucial role in the T-cell mediated pathology of NMOSD. This technical guide provides a comprehensive overview of the discovery and characterization of the AQP4 (201-220) peptide, detailing its use in disease modeling and the underlying immunological mechanisms.
The amino acid sequence of the murine AQP4 (201-220) peptide is HLFAINYTGASMNPARSFGP [1].
Discovery of AQP4 (201-220) as the Immunodominant Epitope
The identification of AQP4 (201-220) as the major immunogenic and encephalitogenic region of the AQP4 protein was a pivotal step in understanding the pathogenesis of NMOSD. This discovery was the result of systematic screening of overlapping peptides spanning the entire AQP4 protein sequence.
Initial studies aimed to identify T-cell epitopes of AQP4 by immunizing wild-type C57BL/6 mice with the full-length AQP4 protein. However, these mice, being tolerant to their own AQP4, exhibited only weak T-cell reactivity[2]. The breakthrough came from using AQP4-deficient (Aqp4-/-) mice, which lack central tolerance to the AQP4 protein.
By immunizing Aqp4-/- mice with the full-length murine AQP4 protein and subsequently performing recall assays with a library of overlapping 20-mer peptides, a strong proliferative T-cell response was consistently observed against the peptide spanning amino acids 201-220[2]. This region was thus identified as the major immunogenic IAb-restricted epitope of AQP4[2]. Further fine-mapping studies revealed that the core epitope within this region is AQP4 (205-215)[2].
Characterization of AQP4 (201-220)
The AQP4 (201-220) peptide is characterized by its ability to induce experimental autoimmune encephalomyelitis (EAE), a widely used animal model for studying CNS autoimmune diseases like NMOSD[3][4]. The encephalitogenicity of this peptide is attributed to its capacity to break immune tolerance and activate pathogenic, self-reactive T cells, particularly CD4+ T helper 17 (Th17) cells[5][6].
Role in NMOSD Pathogenesis
In NMOSD, the immune system mistakenly targets AQP4 on astrocytes. The activation of AQP4 (201-220)-specific T cells is a critical initiating event. These activated T cells migrate to the CNS, where they can promote inflammation and help B cells to produce pathogenic anti-AQP4 antibodies. The subsequent binding of these antibodies to AQP4 on astrocytes leads to complement-dependent cytotoxicity, astrocyte death, and the characteristic lesions of NMOSD in the optic nerves and spinal cord[2][7]. The localization of lesions in AQP4 (201-220)-induced EAE is distinct from that in MOG-induced EAE, with characteristic midline lesions in the brain, retinal pathology, and lesions at the grey matter/white matter border zone in the spinal cord[7][8].
Quantitative Data
The following tables summarize key quantitative data related to the characterization of the AQP4 (201-220) peptide.
Table 1: Binding Affinity of AQP4 Peptides to MHC Class II (I-Ab)
| Peptide | Predicted Binding Affinity (%Rank) | Reference |
| AQP4 (201-220) | High | [9][10] |
Note: Lower %Rank indicates higher predicted binding affinity.
Table 2: Clinical Scores in AQP4 (201-220)-Induced EAE in C57BL/6 Mice
| Treatment Group | Mean Maximal Clinical Score (± SEM) | Onset of Disease (days post-immunization) | Reference |
| AQP4 (201-220) immunized Aqp4ΔT x Rag1-/- mice | ~1.5 ± 0.5 | ~12-14 | [11] |
| AQP4 (201-220) immunized Aqp4ΔT x Rag1-/- mice + AQP4 immune serum | ~3.0 ± 0.5 | ~10-12 | [11] |
Clinical Score Scale: 0 = no symptoms; 1 = loss of tail tone; 2 = flaccid tail; 3 = partial paralysis of lower extremities; 4 = complete paralysis of lower extremities; 5 = moribund/death.[3]
Table 3: T-Cell Proliferation in Response to AQP4 Peptides
| Mouse Strain | Stimulating Peptide | Proliferative Response (Stimulation Index) | Reference |
| Aqp4-/- | AQP4 (201-220) | Robust | [12] |
| Wild-Type (WT) | AQP4 (201-220) | Weak | [12] |
Stimulation Index (SI) is a measure of T-cell proliferation in response to an antigen.
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the active induction of EAE in C57BL/6 mice using the AQP4 (201-220) peptide.
Materials:
-
AQP4 (201-220) peptide (synthesis grade)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTx)
-
Phosphate-buffered saline (PBS), sterile
-
Female C57BL/6 mice, 8-12 weeks old
Procedure:
-
Peptide Emulsification:
-
Dissolve the AQP4 (201-220) peptide in sterile PBS at a concentration of 2 mg/mL.
-
Prepare an emulsion by mixing equal volumes of the peptide solution and CFA (containing 4 mg/mL M. tuberculosis H37Ra).
-
Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
On day 0, immunize each mouse subcutaneously at two sites on the flank with 100 µL of the emulsion per site (total of 200 µg of peptide per mouse).
-
On day 0 and day 2, administer 200 ng of PTx intraperitoneally in 100 µL of sterile PBS.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the mice according to the standard EAE clinical scoring scale (as described in Table 2).
-
T-Cell Proliferation Assay
This assay measures the proliferation of T cells in response to the AQP4 (201-220) peptide.
Materials:
-
Spleen and draining lymph nodes (inguinal and axillary) from immunized mice
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
AQP4 (201-220) peptide
-
Concanavalin A (ConA) as a positive control
-
[3H]-thymidine
-
96-well round-bottom plates
Procedure:
-
Cell Preparation:
-
At a desired time point post-immunization (e.g., day 10), harvest the spleen and draining lymph nodes from the immunized mice.
-
Prepare a single-cell suspension by mechanical disruption and passage through a 70 µm cell strainer.
-
Lyse red blood cells from the spleen using an ACK lysis buffer.
-
Wash the cells and resuspend them in complete RPMI 1640 medium.
-
-
Cell Culture:
-
Plate the cells at a density of 2 x 105 cells per well in a 96-well plate.
-
Add the AQP4 (201-220) peptide at various concentrations (e.g., 1, 5, 10 µg/mL).
-
Include wells with medium alone (negative control) and ConA (positive control).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Proliferation Measurement:
-
During the last 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.
-
Visualizations
Experimental Workflow for EAE Induction and Analysis
Caption: Workflow for inducing and analyzing EAE using the AQP4 (201-220) peptide.
Signaling Pathway of AQP4 (201-220)-Mediated T-Cell Activation
Caption: Simplified signaling pathway of AQP4 (201-220)-mediated T-cell activation.
Logical Relationship in NMOSD Pathogenesis
Caption: Logical flow of key events in the pathogenesis of NMOSD involving AQP4 (201-220).
References
- 1. academic.oup.com [academic.oup.com]
- 2. Deletional tolerance prevents AQP4‐directed autoimmunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Interferon-γ controls aquaporin 4-specific Th17 and B cells in neuromyelitis optica spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. AQP4-specific T cells determine lesion localization in the CNS in a model of NMOSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 [jove.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
AQP4 (201-220): A Technical Guide to its Sequence, Structure, and Immunological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aquaporin-4 (AQP4), the predominant water channel in the central nervous system, is a key player in brain water homeostasis. The specific peptide sequence spanning amino acids 201-220 of human AQP4 has garnered significant attention as a major pathogenic epitope in neuromyelitis optica (NMO), an autoimmune inflammatory disorder of the central nervous system. This technical guide provides a comprehensive overview of the sequence, structure, and immunological relevance of the AQP4 (201-220) peptide. Detailed experimental protocols for its use in disease modeling are also presented, offering a valuable resource for researchers in neuroimmunology and drug development.
AQP4 (201-220) Peptide Sequence
The AQP4 (201-220) peptide is a 20-amino acid sequence located in an extracellular loop of the AQP4 protein. The specific sequence for human AQP4 (201-220) is derived from the canonical sequence of human Aquaporin-4, which can be found in the UniProt database under accession number P55087.[1]
Table 1: Amino Acid Sequence of Human AQP4 (201-220)
| Position | Three-Letter Code | One-Letter Code |
| 201 | His | H |
| 202 | Leu | L |
| 203 | Phe | F |
| 204 | Ala | A |
| 205 | Ile | I |
| 206 | Asn | N |
| 207 | Tyr | Y |
| 208 | Thr | T |
| 209 | Gly | G |
| 210 | Ala | A |
| 211 | Ser | S |
| 212 | Met | M |
| 213 | Asn | N |
| 214 | Pro | P |
| 215 | Ala | A |
| 216 | Arg | R |
| 217 | Ser | S |
| 218 | Phe | F |
| 219 | Gly | G |
| 220 | Pro | P |
Structural Context of AQP4 (201-220)
The AQP4 protein is a homotetramer, with each monomer consisting of six transmembrane helices and five connecting loops.[2] The AQP4 (201-220) sequence is part of the third extracellular loop, also known as loop E. High-resolution crystal structures of human AQP4, such as the one available in the Protein Data Bank (PDB) with accession code 3GD8, reveal the three-dimensional conformation of this loop.[3][4]
Loop E, containing the 201-220 sequence, is exposed to the extracellular environment, making it accessible for antibody binding.[5] This accessibility is a key factor in its role as an autoantigen in NMO.[5] The structure of this loop is well-defined and stable.[5] While the precise conformation can be visualized using molecular modeling software with the PDB file 3GD8, it is important to note that its flexibility in the aqueous extracellular environment might not be fully captured in a static crystal structure. Computational modeling and molecular dynamics simulations can provide further insights into the conformational dynamics of this critical epitope.[6]
Immunological Significance and Role in Disease Models
The AQP4 (201-220) peptide is a potent encephalitogenic epitope, capable of inducing experimental autoimmune encephalomyelitis (EAE) in animal models, which recapitulates key features of NMO.[7][8] Immunization of susceptible mouse strains with this peptide leads to the activation of AQP4-specific T cells, which in turn can trigger an inflammatory cascade in the central nervous system.[7][9]
This peptide is considered a major immunodominant epitope, particularly when presented by the I-Ab MHC class II molecule in C57BL/6 mice.[10] Studies have shown that T cells reactive to AQP4 (201-220) can induce paralysis and central nervous system inflammation when adoptively transferred to naive recipient mice.[9][11][12] The AQP4 (201-220)-induced EAE model is a critical tool for studying the pathogenesis of NMO and for the preclinical evaluation of potential therapeutic agents.[7][8]
Experimental Protocols
Peptide Synthesis and Preparation
The AQP4 (201-220) peptide (Sequence: HLFAINYTGASMNPARSFGP) can be chemically synthesized with a purity of >90%. For in vivo studies, the peptide is typically dissolved in a suitable buffer, such as sterile phosphate-buffered saline (PBS), and then emulsified with an adjuvant.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
The following protocol is a standard method for inducing EAE in C57BL/6 mice using the AQP4 (201-220) peptide.[7][13][14]
Table 2: Quantitative Parameters for EAE Induction in C57BL/6 Mice
| Parameter | Value |
| Mouse Strain | C57BL/6 |
| Peptide | AQP4 (201-220) |
| Peptide Dose per Mouse | 100-200 µg |
| Adjuvant | Complete Freund's Adjuvant (CFA) |
| M. tuberculosis H37Ra in CFA | 200-400 µ g/mouse |
| Emulsion Volume per Mouse | 100-200 µL |
| Injection Route | Subcutaneous (s.c.) |
| Pertussis Toxin (PTX) Dose | 200-300 ng/mouse |
| PTX Administration Route | Intraperitoneal (i.p.) or Intravenous (i.v.) |
| PTX Administration Schedule | Day 0 and Day 2 post-immunization |
Methodology:
-
Peptide-CFA Emulsion Preparation:
-
Dissolve the AQP4 (201-220) peptide in sterile PBS to the desired concentration.
-
In a separate sterile container, add the appropriate volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.
-
Slowly add the peptide solution to the CFA while vigorously vortexing or sonicating to create a stable water-in-oil emulsion. The final emulsion should be thick and not separate upon standing.
-
-
Immunization:
-
Anesthetize the mice according to approved animal care protocols.
-
Inject the peptide-CFA emulsion subcutaneously at two sites on the flank or at the base of the tail.
-
-
Pertussis Toxin Administration:
-
On the day of immunization (Day 0) and again 48 hours later (Day 2), administer pertussis toxin intraperitoneally or intravenously. PTX is crucial for breaking the blood-brain barrier and allowing immune cell infiltration into the CNS.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Score the disease severity using a standardized scale (e.g., 0-5 scale).
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the induction of EAE using the AQP4 (201-220) peptide.
Conclusion
The AQP4 (201-220) peptide is a critical tool for researchers investigating the mechanisms of autoimmune neuroinflammation, particularly in the context of NMO. Its well-defined sequence, structural accessibility, and potent encephalitogenicity make it an invaluable component of in vivo disease models. The detailed protocols and structured data presented in this guide are intended to facilitate the reproducible and effective use of this peptide in research and preclinical studies, ultimately contributing to the development of novel therapies for NMO and related disorders.
References
- 1. uniprot.org [uniprot.org]
- 2. Aquaporin-4 - Wikipedia [en.wikipedia.org]
- 3. rcsb.org [rcsb.org]
- 4. Crystal structure of human aquaporin 4 at 1.8 Å and its mechanism of conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of aquaporin-4 autoantibody binding in neuromyelitis optica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. d-nb.info [d-nb.info]
- 11. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
Mechanism of AQP4 (201-220)-Specific T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuromyelitis Optica Spectrum Disorder (NMOSD) is a severe autoimmune disease of the central nervous system (CNS) characterized by a pathogenic immune response against the astrocytic water channel protein, Aquaporin-4 (AQP4). While the role of anti-AQP4 antibodies is well-established, the activation of AQP4-specific T helper cells is a critical upstream event, essential for orchestrating the pathogenic B-cell response and contributing to CNS inflammation. This technical guide provides an in-depth examination of the mechanisms underlying the activation of T-cells specific for the immunodominant AQP4 peptide epitope spanning amino acids 201-220. We detail the principles of T-cell tolerance and its breach in this context, the cellular and molecular interactions driving T-cell activation, the downstream effector functions, and the key experimental models used to study these processes. This document synthesizes quantitative data, detailed experimental protocols, and visual diagrams of core pathways to serve as a comprehensive resource for professionals in immunology and drug development.
The AQP4 (201-220) Peptide: A Pathogenic Epitope
The immune system typically maintains a state of central tolerance by deleting self-reactive T-cells in the thymus. T-cells that recognize self-antigens with high affinity are eliminated through negative selection. Studies using wild-type (WT) C57BL/6 mice show that these animals are tolerant to AQP4, and immunization with AQP4 peptides does not typically elicit a strong T-cell response or clinical disease.
A breakthrough in understanding came from the use of AQP4-deficient (AQP4-/-) mice. These mice, lacking the AQP4 protein, do not undergo negative selection against AQP4-reactive T-cells. Consequently, AQP4-/- mice harbor a repertoire of T-cells capable of mounting a robust immune response to AQP4. Upon immunization, these mice generate a strong proliferative T-cell response specifically against certain AQP4 peptides.
Through epitope mapping studies, the peptide sequence spanning amino acids 201-220 (Sequence: VLSVLAIFTDYKQWPFGWGA) has been identified as a major, immunodominant, and encephalitogenic epitope in the context of the murine MHC class II molecule, I-Ab.[1] T-cells from AQP4-/- mice, when activated with the AQP4 (201-220) peptide, become pathogenic and can induce an NMOSD-like disease when transferred to WT mice.[2]
Antigen Presentation and T-Cell Receptor (TCR) Engagement
The activation of a naive AQP4 (201-220)-specific CD4+ T-cell begins with the presentation of this peptide by a professional Antigen Presenting Cell (APC), such as a dendritic cell or B-cell.
-
Antigen Processing: The APC internalizes the AQP4 protein. Inside the endosomal compartments, the protein is proteolytically cleaved into smaller peptides.
-
MHC-II Loading: The AQP4 (201-220) peptide fragment is loaded onto a Major Histocompatibility Complex (MHC) class II molecule (I-Ab in the C57BL/6 mouse model).
-
Surface Presentation: The peptide-MHC-II complex is transported to the surface of the APC.
-
TCR Recognition: A CD4+ T-cell with a T-cell receptor (TCR) that specifically recognizes the three-dimensional structure of the AQP4 (201-220)-I-Ab complex will bind to it. This high-affinity binding is the first signal (Signal 1) of T-cell activation.
Intracellular Signaling Cascade
Upon successful TCR engagement and co-stimulation (Signal 2, via CD28-B7 interaction), a complex intracellular signaling cascade is initiated within the T-cell. This cascade culminates in the activation of transcription factors that drive gene expression for proliferation, differentiation, and cytokine production.
Key signaling events include:
-
Phosphorylation Cascade: Lck, a kinase associated with the CD4 co-receptor, phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex of the TCR. This recruits and activates another kinase, ZAP-70.
-
Downstream Pathways: Activated ZAP-70 triggers multiple downstream pathways, including the PLCγ-DAG/IP3 pathway, which leads to the activation of transcription factors like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and NFAT (Nuclear Factor of Activated T-cells).
-
Role of T-Cell AQP4 Channel: Intriguingly, the AQP4 water channel itself, expressed on the T-cell membrane, is required for optimal TCR-mediated activation. Inhibition or genetic deletion of AQP4 on T-cells impairs the rearrangement of the actin cytoskeleton following TCR engagement. This leads to defective polarization of the TCR and subsequently blunts the downstream signaling cascade, reducing the phosphorylation of key signaling molecules and the nuclear translocation of transcription factors.[2]
Quantitative Data Summary
The activation and pathogenicity of AQP4 (201-220)-specific T-cells are quantified through several key assays: T-cell proliferation, cytokine production, and in vivo disease induction.
Table 1: T-Cell Proliferation in Response to AQP4 Peptides
T-cell proliferation is commonly measured by the incorporation of 3H-thymidine into dividing cells, expressed as counts per minute (CPM) or as a Stimulation Index (SI), where SI = (CPM with antigen) / (CPM without antigen). An SI ≥ 3 is typically considered a positive response.[3][4]
| Mouse Strain | Peptide Antigen | Proliferation Response (Stimulation Index) | Reference |
| AQP4-/- C57BL/6 | AQP4 (201-220) | Robust (SI often > 10) | [4] |
| Wild-Type C57BL/6 | AQP4 (201-220) | Weak to None (SI < 3) | [4] |
| AQP4-/- C57BL/6 | MOG (35-55) | Robust (Positive Control) | [2] |
| Wild-Type C57BL/6 | MOG (35-55) | Robust (Positive Control) | [2] |
Table 2: Cytokine Profile of AQP4 (201-220)-Activated Splenocytes
Upon restimulation with the AQP4 (201-220) peptide, splenocytes from immunized mice produce a distinct profile of pro-inflammatory cytokines, with a strong bias towards a Th17 phenotype, which is critical for disease pathogenesis.
| Cytokine | Expression Level in AQP4-Reactive T-Cells | Pathogenic Role | Reference |
| IL-17A | Significantly Increased | Key cytokine for Th17 cells; promotes neuroinflammation, recruits neutrophils. | [5] |
| GM-CSF | Significantly Increased | Promotes myeloid cell activation and inflammation. | [5] |
| IL-6 | Significantly Increased | Promotes Th17 differentiation and B-cell activation. | [5] |
| IFN-γ | Variable / Increased | Signature Th1 cytokine; has a complex regulatory role. Its absence can exacerbate disease. | [5] |
| TNF-α | Increased | Pro-inflammatory cytokine. | [5] |
Table 3: Clinical Disease Following Adoptive Transfer of AQP4 (201-220)-Specific T-Cells
The ultimate measure of encephalitogenicity is the ability to cause disease in vivo. Th17-polarized, AQP4 (201-220)-specific T-cells from AQP4-/- donors induce a paralytic disease in recipient WT mice. Disease is typically scored on a 0-5 scale.[2][6]
| Donor T-Cells | Recipient Mice | Disease Incidence | Mean Maximal Clinical Score (± SEM) | Reference |
| AQP4 (201-220) Th17 | Wild-Type C57BL/6 | ~100% | 2.5 - 3.5 | [2] |
| AQP4 (201-220) Th17 | B-cell deficient (JHT) | ~100% | 2.5 - 3.5 | [2] |
| MOG (35-55) Th17 | Wild-Type C57BL/6 | ~100% | 3.0 - 4.0 (Positive Control) | [2] |
Clinical Scoring Scale (Typical): 0=Normal; 1=Limp tail; 2=Hind limb weakness; 3=Hind limb paralysis; 4=Hind and forelimb paralysis; 5=Moribund.[6][7]
Experimental Protocols
The study of AQP4 (201-220)-specific T-cells relies on a well-established adoptive transfer model of experimental autoimmune encephalomyelitis (EAE), often termed AQP4-targeted CNS autoimmunity (ATCA).
Workflow for Induction of AQP4-Targeted CNS Autoimmunity (ATCA)
Detailed Protocol: Immunization of Donor Mice
-
Animals: Use 8-12 week old female AQP4-/- C57BL/6 mice.
-
Antigen Emulsion: Prepare an emulsion of AQP4 (201-220) peptide and Complete Freund's Adjuvant (CFA).
-
Dissolve AQP4 (201-220) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Use CFA containing 4 mg/mL Mycobacterium tuberculosis H37Ra.
-
Mix equal volumes of the peptide solution and CFA (e.g., 200 µL + 200 µL) by vortexing or sonication until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Injection: Anesthetize the mice. Inject a total of 100 µL of the emulsion subcutaneously (s.c.) over two sites on the flank (50 µL per site). This delivers a dose of 100 µg of peptide.
Detailed Protocol: T-Cell Culture and Th17 Polarization
-
Harvest Cells: 10-12 days post-immunization, euthanize donor mice and aseptically harvest the draining inguinal and axillary lymph nodes.
-
Prepare Single-Cell Suspension: Mechanically disrupt the lymph nodes through a 70 µm cell strainer to create a single-cell suspension in complete RPMI-1640 medium.
-
Cell Culture: Plate the cells at a density of 4 x 106 cells/mL in culture flasks.
-
Antigen Recall & Polarization: Add the following to the culture:
-
AQP4 (201-220) peptide to a final concentration of 15-20 µg/mL.
-
Recombinant mouse IL-23 to 20 ng/mL.
-
Recombinant mouse IL-6 to 10 ng/mL.
-
-
Incubation: Incubate the cells for 3 days at 37°C, 5% CO2.
Detailed Protocol: T-Cell Proliferation Assay (3H-Thymidine Incorporation)
-
Cell Plating: After harvesting lymph node cells (Protocol 4.3, Step 2), plate 2 x 105 cells per well in a 96-well round-bottom plate.
-
Stimulation: Add AQP4 (201-220) peptide at various concentrations (e.g., 0, 10, 20, 40 µg/mL) to triplicate wells.
-
Incubation: Culture for 72 hours at 37°C, 5% CO2.
-
Radiolabeling: Add 1 µCi of 3H-thymidine to each well and incubate for an additional 18 hours.
-
Harvest and Measurement: Harvest the cells onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a scintillation counter. The data is reported in CPM.[4]
Detailed Protocol: Adoptive Transfer and Disease Monitoring
-
Cell Preparation: After 3 days of in vitro polarization (Protocol 4.3), harvest the T-cells, wash with sterile PBS, and resuspend in PBS to a concentration of 1 x 108 cells/mL.
-
Injection: Inject 2-3 x 107 cells (200-300 µL) intraperitoneally (i.p.) into each naïve 8-12 week old female WT C57BL/6 recipient mouse.
-
Pertussis Toxin (Optional but recommended): Some protocols include an i.p. injection of 200-300 ng of Pertussis toxin (Ptx) on day 0 and day 2 post-transfer to enhance blood-brain barrier permeability.[8]
-
Monitoring: Weigh and score mice daily for clinical signs of disease, starting around day 7 post-transfer. Disease typically peaks between days 14-20.
Conclusion and Future Directions
The activation of T-cells specific for the AQP4 (201-220) epitope is a foundational event in the pathogenesis of NMOSD. This process is initiated by a break in central tolerance, allowing for the survival of self-reactive T-cells. Upon encountering their cognate antigen presented by APCs, these T-cells, particularly those differentiating into a Th17 phenotype, become potent inducers of neuroinflammation. They provide essential help to B-cells for the production of pathogenic anti-AQP4 antibodies and contribute directly to CNS lesion formation. A novel aspect of this activation is the functional requirement of the T-cell's own AQP4 channel in facilitating robust TCR signaling.
The experimental models and protocols detailed herein provide a robust platform for further investigation. Future research should focus on:
-
Mechanisms of Tolerance Break: Elucidating the environmental or genetic triggers that lead to the failure of negative selection against AQP4-reactive T-cells in humans.
-
Therapeutic Targeting: Developing strategies to specifically inhibit the activation of AQP4 (201-220)-specific T-cells or to induce antigen-specific tolerance.
-
Translational Studies: Further characterizing the cytokine and chemokine profiles of these T-cells to identify biomarkers for disease activity and therapeutic response in NMOSD patients.
A thorough understanding of this core mechanism is paramount for the development of next-generation targeted therapies for NMOSD that can move beyond broad immunosuppression to achieve lasting, antigen-specific immune modulation.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. Tolerance checkpoint bypass permits emergence of pathogenic T cells to neuromyelitis optica autoantigen aquaporin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Characterization of Aquaporin-4 Specific T Cells: Towards a Model for Neuromyelitis Optica | PLOS One [journals.plos.org]
- 4. pnas.org [pnas.org]
- 5. Interferon-γ controls aquaporin 4-specific Th17 and B cells in neuromyelitis optica spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
- 8. neurology.org [neurology.org]
The Role of the AQP4 (201-220) Peptide in Central Nervous System Autoimmunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuromyelitis optica spectrum disorder (NMOSD) is a severe autoimmune condition of the central nervous system (CNS) characterized by a targeted immune attack against the aquaporin-4 (AQP4) water channel on astrocytes. A growing body of evidence has identified a specific peptide fragment of AQP4, spanning amino acids 201-220, as a key encephalitogenic epitope capable of initiating and propagating the autoimmune cascade. This technical guide provides an in-depth examination of the function of AQP4 (201-220) in CNS autoimmunity, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the critical pathways and workflows involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroimmunology and drug development.
Introduction to AQP4 and the 201-220 Epitope
Aquaporin-4 is the most abundant water channel in the CNS, predominantly expressed on astrocyte foot processes at the blood-brain barrier.[1][2] In NMOSD, this protein becomes the primary target for a pathogenic autoantibody response, leading to astrocyte death, demyelination, and neuronal damage.[3][4] While the humoral immune response is a hallmark of NMOSD, the activation of AQP4-specific T helper cells is understood to be a critical upstream event, necessary for the production of these pathogenic antibodies.[3][5]
Research has pinpointed the AQP4 (201-220) peptide as a major immunogenic, IAb-restricted epitope.[2] Studies using AQP4-deficient (Aqp4-/-) mice have been instrumental in uncovering the pathogenicity of this peptide, as wild-type mice exhibit tolerance to it.[1][2][6] T cells from Aqp4-/- mice, when stimulated with the 201-220 peptide, are capable of inducing experimental autoimmune encephalomyelitis (EAE), a mouse model that recapitulates many features of NMOSD, upon transfer to wild-type recipients.[6] These AQP4 (201-220)-specific T cells, particularly those of the Th17 lineage, are considered crucial drivers of the CNS inflammation seen in the disease.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the role of AQP4 (201-220) in CNS autoimmunity.
Table 1: T-Cell Proliferation in Response to AQP4 Peptides
| Peptide Epitope | Mouse Strain (Donor) | Proliferative Response (Stimulation Index/Counts per Minute) | Reference |
| AQP4 (201-220) | Aqp4-/- | Robust proliferation observed. | [5][6] |
| AQP4 (201-220) | Wild-Type (C57BL/6) | Weak or absent proliferation. | [5][6] |
| AQP4 (135-153) | Aqp4-/- | Robust proliferation observed. | [5][6] |
| AQP4 (135-153) | Wild-Type (C57BL/6) | Weak or absent proliferation. | [6] |
| MOG (35-55) | Aqp4-/- & Wild-Type | Similar strong proliferation in both strains. | [6] |
Table 2: Clinical Scores in AQP4 (201-220)-Induced EAE Models
| Experimental Condition | Mouse Model | Peak Mean Clinical Score (± SEM) | Key Findings | Reference |
| Immunization with AQP4 (201-220) + CFA | Aqp4ΔT x Rag1-/- | ~3.0 ± 0.5 | T-cells alone can induce encephalomyelitis. | [2] |
| AQP4 (201-220) immunization + anti-AQP4 antibodies | Aqp4ΔT x Rag1-/- | ~4.0 ± 0.5 | Co-administration of pathogenic antibodies exacerbates disease. | [2][3] |
| Adoptive transfer of AQP4 (201-220)-specific Th17 cells | Wild-Type recipients | Induces paralysis in nearly 100% of mice. | Pathogenic T-cells are sufficient to transfer disease. | [1][6] |
| AQP4 (201-220) immunization in IFN-γ depleted mice | Wild-Type (C57BL/6) | Severe clinical disease resembling human NMOSD. | IFN-γ plays a regulatory role in suppressing AQP4 autoimmunity. | [4] |
Signaling Pathways and Logical Relationships
The initiation of CNS autoimmunity by the AQP4 (201-220) epitope involves a complex interplay between antigen-presenting cells (APCs), T cells, and B cells. The following diagram illustrates the proposed signaling pathway.
References
- 1. pnas.org [pnas.org]
- 2. Deletional tolerance prevents AQP4‐directed autoimmunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interferon-γ controls aquaporin 4-specific Th17 and B cells in neuromyelitis optica spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 [jove.com]
A Technical Guide to AQP4 (201-220) Peptide-Mediated T-Cell Tolerance
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neuromyelitis Optica Spectrum Disorder (NMOSD) is a severe autoimmune condition of the central nervous system characterized by a pathogenic immune response against the aquaporin-4 (AQP4) water channel on astrocytes. A key pathogenic driver is the activation of AQP4-specific T-cells, which facilitate B-cell activation and autoantibody production. The AQP4 peptide spanning amino acids 201-220 has been identified as a major immunodominant T-cell epitope. While this peptide is encephalitogenic when administered with strong adjuvants in susceptible animal models, recent research has focused on administering this same peptide in specific contexts to induce antigen-specific T-cell tolerance. This guide details the core principles, experimental methodologies, and quantitative outcomes associated with two primary strategies for inducing T-cell tolerance using the AQP4 (201-220) peptide: delivery via biodegradable nanoparticles and presentation by autologous tolerogenic dendritic cells.
Mechanisms of AQP4 (201-220) T-Cell Tolerance
Wild-type animals are naturally tolerant to AQP4, with T-cells reactive to self-epitopes like AQP4 (201-220) being deleted during thymic development (central tolerance).[1][2][3] A failure in this tolerance is a prerequisite for NMOSD pathology.[1][2] Therapeutic strategies aim to re-establish tolerance in the periphery by inducing states of T-cell hyporesponsiveness, such as anergy or the generation of regulatory T-cells (Tregs).
The two leading approaches for AQP4 (201-220) tolerance induction are:
-
Tolerogenic Antigen Presentation: This involves delivering the peptide to antigen-presenting cells (APCs) in a non-inflammatory context. Biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles serve as a vehicle to deliver the peptide to APCs in a manner that promotes a tolerogenic, rather than immunogenic, response.[4][5]
-
Induction of Regulatory T-cells: This strategy involves engineering a patient's own dendritic cells ex vivo to become tolerogenic (tolDCs). When loaded with the AQP4 peptide and reinfused, these tolDCs present the antigen to T-cells in a manner that promotes their differentiation into regulatory subsets, such as IL-10-secreting Type 1 Regulatory T-cells (Tr1).[6][7]
Quantitative Data on AQP4 (201-220) Tolerance Induction
The following tables summarize key quantitative findings from preclinical and clinical studies on AQP4 (201-220) peptide-mediated tolerance.
Table 1: Outcomes of AQP4 (201-220)-PLGA Nanoparticle Therapy in an EAE Model
| Parameter | Treatment Group | Control Group (OVA-PLGA NPs) | Outcome | Reference |
| Disease Incidence (Prophylactic) | PLGA-AQP4 (201-220) | PLGA-OVA | 12.5% (2/16) of mice developed clinical disease. | 81.3% (13/16) of mice developed clinical disease. |
| Serum AQP4 (201-220) IgG Levels | PLGA-AQP4 (201-220) | PLGA-OVA | Significant reduction in AQP4-specific IgG levels. | High levels of AQP4-specific IgG detected. |
| Splenic IL-17A Secretion | PLGA-AQP4 (201-220) | PLGA-OVA | Significant reduction in IL-17A secretion upon peptide recall. | High levels of IL-17A secretion upon peptide recall. |
Table 2: Immunological Outcomes of AQP4 Peptide-Loaded Tolerogenic Dendritic Cell (tolDC) Therapy in NMOSD Patients (Phase 1b Trial)
| Parameter | Post-Treatment (Week 12) | Baseline | Outcome | Reference |
| IL-10 Secreting Cells (ELISPOT) | Statistically significant increase | Baseline levels | Induction of antigen-specific IL-10 response. | [6][7] |
| Frequency of Tr1 Cells | Observed increase | Baseline levels | Promotion of a regulatory T-cell phenotype. | [6][7] |
| Adverse Events | None reported | N/A | Therapy was well-tolerated and safe. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings.
Protocol 1: Induction of Tolerance with AQP4 (201-220)-Coupled PLGA Nanoparticles
This protocol combines a general method for peptide-nanoparticle conjugation with the administration details reported in preclinical models.[4][5]
Part A: Peptide Coupling to PLGA Nanoparticles (EDC/NHS Chemistry)
-
Nanoparticle Preparation: Synthesize PLGA nanoparticles using a solvent displacement technique. For example, dissolve 50 mg PLGA in 3.0 mL of acetone. Add this solution dropwise into a surfactant solution (e.g., 0.2% PEMA) under stirring to form nanoparticles. Collect the nanoparticles by centrifugation.[8]
-
Carboxyl Group Activation: Resuspend 5 mg of PLGA nanoparticles in 50 mM MES buffer, pH 6.0. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to the suspension to activate the surface carboxyl groups. Incubate for 15-30 minutes at room temperature.[6][9]
-
Washing: Centrifuge the activated nanoparticles to remove excess EDC and sulfo-NHS. Resuspend the pellet in a non-amine-containing buffer like PBS, pH 7.2.
-
Peptide Conjugation: Dissolve the AQP4 (201-220) peptide (with an available primary amine) in PBS, pH 7.2-7.5. Add the peptide solution to the activated nanoparticle suspension.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. This forms a stable amide bond between the nanoparticle and the peptide.
-
Quenching & Washing: Quench any unreacted NHS-esters by adding a solution like ethanolamine (B43304) or glycine. Wash the final peptide-coupled nanoparticles multiple times with PBS to remove unconjugated peptide and quenching agents.
-
Final Formulation: Resuspend the final AQP4 (201-220)-PLGA nanoparticles in a sterile vehicle (e.g., PBS) for administration. Characterize the particles for size, peptide loading, and sterility.
Part B: Administration for Tolerance Induction
-
Animal Model: Utilize an appropriate animal model, such as C57BL/6 mice where EAE is induced by immunization with AQP4 (201-220) in Complete Freund's Adjuvant (CFA) and pertussis toxin. To elicit a robust disease resembling NMOSD, studies have used IFN-γ receptor knockout (IFNGRKO) mice or wild-type mice treated with an anti-IFN-γ antibody.[1][4]
-
Prophylactic Treatment: Administer the AQP4 (201-220)-PLGA nanoparticles intravenously (e.g., 1.28 mg of particles in 200 µl PBS) one week prior to disease induction.[4]
-
Therapeutic Treatment: Alternatively, administer two intravenous injections of the nanoparticles at the onset of clinical symptoms.[4]
-
Monitoring: Monitor mice daily for clinical signs of EAE, scoring on a scale of 0 (no symptoms) to 5 (moribund).[1]
Protocol 2: Generation and Use of AQP4 Peptide-Loaded Tolerogenic Dendritic Cells (tolDCs)
This protocol is based on a method used for a Phase 1b clinical trial in NMOSD patients.[6][7][10]
-
Monocyte Isolation: Obtain peripheral blood mononuclear cells (PBMCs) from the subject via leukapheresis. Isolate monocytes by plastic adherence.
-
Differentiation to Immature DCs: Culture the adherent monocytes for 6-7 days in GMP-grade medium (e.g., X-VIVO 15) supplemented with GM-CSF (e.g., 800 IU/mL) and IL-4 (e.g., 500 IU/mL).[6]
-
Induction of Tolerogenic Phenotype: On day 3 of culture, add fresh medium with cytokines and include a tolerizing agent. A key agent used is dexamethasone (B1670325) (e.g., 10⁻⁶ M).[5][6]
-
Maturation and Antigen Loading: On day 6, add a maturation stimulus (e.g., a mixture of IL-1β, IL-6, TNF-α, and prostaglandin (B15479496) E2) along with the AQP4 (201-220) peptide (and potentially other relevant AQP4 peptides) to the culture for 24 hours.[6][7] This step is crucial for boosting the peptide-specific tolerogenic properties.
-
Harvest and Formulation: On day 7, harvest the mature, peptide-loaded tolDCs. Wash the cells extensively to remove cytokines and unbound peptide. Formulate the cells in a sterile infusion medium.
-
Quality Control: Before administration, verify the tolDC phenotype by flow cytometry. They should exhibit low expression of co-stimulatory molecules (CD80, CD86) and produce high levels of IL-10.[10]
-
Administration: Administer the autologous AQP4-peptide-loaded tolDCs intravenously to the patient. In the clinical trial, patients received three administrations at two-week intervals.[6][7]
Protocol 3: Splenocyte Ex Vivo Recall Assay
This assay measures the antigen-specific T-cell response in treated animals.[4]
-
Spleen Harvest: At a defined time point post-treatment (e.g., 18 days post-immunization), euthanize the mice and aseptically harvest the spleens.
-
Cell Suspension: Prepare a single-cell suspension by mechanically dissociating the spleens through a 70 µm cell strainer. Lyse red blood cells using an ACK lysis buffer.
-
Cell Culture: Plate the splenocytes in a 96-well plate at a density of 2.5 x 10⁶ cells/mL.
-
Antigen Restimulation: Stimulate the cells by adding AQP4 (201-220) peptide to the wells at various concentrations (e.g., 20, 40, and 80 µg/mL). Include an unstimulated control (medium only) and a positive control (e.g., anti-CD3 antibody).
-
Incubation: Culture the cells for 72 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatants for cytokine analysis.
-
Cytokine Analysis (ELISA): Quantify the concentration of cytokines like IL-17A and IL-10 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for inducing and assessing AQP4 (201-220) peptide tolerance.
Signaling Pathway for Tr1 Cell Induction
Caption: tolDC-mediated induction of IL-10-producing Tr1 regulatory cells.
References
- 1. Interferon-γ controls aquaporin 4-specific Th17 and B cells in neuromyelitis optica spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AQP4-specific T cells determine lesion localization in the CNS in a model of NMOSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Tolerogenic dendritic cell transfer ameliorates systemic lupus erythematosus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. Concepts and practices used to develop functional PLGA-based nanoparticulate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PLGA Nanoparticle-Peptide Conjugate Effectively Targets Intercellular Cell-Adhesion Molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugation of cell-penetrating peptides with poly(lactic-co-glycolic acid)-polyethylene glycol nanoparticles improves ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tolerogenic dendritic cell reporting: Has a minimum information model made a difference? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inducing Experimental Autoimmune Encephalomyelitis (EAE) with Aquaporin-4 (201-220) in C57BL/6 Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing Experimental Autoimmune Encephalomyelitis (EAE), an animal model of autoimmune neuroinflammation, in C57BL/6 mice using the aquaporin-4 (AQP4) peptide 201-220. This model is particularly relevant for studying neuromyelitis optica spectrum disorder (NMOSD), an autoimmune disease of the central nervous system where AQP4 is the primary autoantigen.
Introduction
The induction of EAE with AQP4 (201-220) in C57BL/6 mice allows for the investigation of the cellular and molecular mechanisms underlying autoimmune attacks against astrocytes, which abundantly express AQP4. This model is instrumental in evaluating potential therapeutic interventions for NMOSD and related disorders. The protocol involves the immunization of mice with the AQP4 (201-220) peptide emulsified in Complete Freund's Adjuvant (CFA), followed by the administration of pertussis toxin (PTX) to facilitate the entry of pathogenic T cells into the central nervous system (CNS).
Quantitative Data Summary
The following table summarizes typical quantitative data observed in C57BL/6 mice following EAE induction with AQP4 (201-220). It is important to note that these values can vary between laboratories depending on specific experimental conditions, including mouse substrain, age, and the specific batches of reagents used.
| Parameter | Typical Value/Range | Notes |
| Disease Incidence | 80-100% | The percentage of immunized mice that develop clinical signs of EAE.[1][2] |
| Day of Onset | 9-14 days post-immunization | The first appearance of clinical symptoms.[1] |
| Mean Maximal Score | 2.5 - 3.5 | The average peak clinical score achieved by affected mice during the acute phase of the disease.[1] |
| Disease Course | Chronic | C57BL/6 mice typically develop a chronic, non-remitting form of paralysis.[3] |
Experimental Protocols
Materials and Reagents
-
Mice: Female C57BL/6J mice, 8-12 weeks old.
-
AQP4 (201-220) Peptide: (Sequence: HLFAINYTGASMNPARSFGP). Lyophilized peptide should be reconstituted in sterile phosphate-buffered saline (PBS).
-
Complete Freund's Adjuvant (CFA): Containing Mycobacterium tuberculosis H37Ra. A final concentration of 250-500 µg of M. tuberculosis per 200 µL emulsion is recommended.[4][5]
-
Pertussis Toxin (PTX): Lyophilized toxin should be reconstituted in sterile PBS.
-
Sterile Phosphate-Buffered Saline (PBS): pH 7.4.
-
Syringes: 1 mL Luer-Lok syringes.
-
Needles: 27-gauge and 30-gauge needles.
-
Emulsification device: Two Luer-Lok syringes connected by a stopcock or a commercial emulsifier.
Protocol for EAE Induction
Day 0: Immunization
-
Preparation of AQP4 (201-220)/CFA Emulsion:
-
Reconstitute the AQP4 (201-220) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare the CFA by ensuring the Mycobacterium tuberculosis is well-suspended.
-
In a sterile environment, draw equal volumes of the AQP4 peptide solution and CFA into two separate 1 mL Luer-Lok syringes. For example, for 10 mice, you might use 1 mL of peptide solution and 1 mL of CFA.
-
Connect the two syringes with a stopcock.
-
Force the contents back and forth between the syringes for at least 10-15 minutes until a stable, white, viscous emulsion is formed. A drop of a stable emulsion should not disperse when placed in a beaker of water.
-
The final concentration of the AQP4 (201-220) peptide in the emulsion will be 1 mg/mL.
-
-
Immunization Procedure:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Draw the AQP4/CFA emulsion into a 1 mL syringe fitted with a 27-gauge needle.
-
Inject a total of 200 µL of the emulsion subcutaneously (s.c.) at two sites on the flank of each mouse (100 µL per site). This delivers a total of 200 µg of AQP4 (201-220) peptide per mouse.[4][6]
-
-
First Pertussis Toxin Administration:
Day 2: Second Pertussis Toxin Administration
Clinical Scoring of EAE
Mice should be monitored daily starting from day 7 post-immunization for clinical signs of EAE. Body weight should also be recorded daily. The following 5-point scoring system is commonly used:
| Score | Clinical Signs |
| 0 | No clinical signs. |
| 0.5 | Distal limp tail. |
| 1 | Complete limp tail.[4] |
| 1.5 | Limp tail and hind limb weakness. |
| 2 | Unilateral partial hind limb paralysis. |
| 2.5 | Bilateral partial hind limb paralysis. |
| 3 | Complete bilateral hind limb paralysis.[4] |
| 3.5 | Complete bilateral hind limb paralysis and unilateral partial forelimb paralysis. |
| 4 | Complete quadriplegia (paralysis of all four limbs).[4] |
| 5 | Moribund state or death.[4] |
Mice reaching a score of 4 should be provided with easy access to food and water. Euthanasia is recommended for mice that become moribund.
Signaling Pathways and Experimental Workflows
Experimental Workflow for AQP4 (201-220)-Induced EAE
The following diagram illustrates the key steps in the experimental workflow for inducing EAE with AQP4 (201-220) in C57BL/6 mice.
Caption: Experimental workflow for AQP4 (201-220)-induced EAE in C57BL/6 mice.
Simplified Signaling Pathway of AQP4-Specific T-Cell Activation and Pathogenesis
This diagram outlines the proposed signaling pathway leading to CNS inflammation in AQP4 (201-220)-induced EAE. The process is initiated by the presentation of the AQP4 peptide by antigen-presenting cells (APCs) to naive T cells, leading to their activation, differentiation, and migration to the CNS.
Caption: Simplified signaling pathway in AQP4-induced EAE.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 7. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Preparation of AQP4 (201-220) Peptide for Immunization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquaporin-4 (AQP4), a water channel protein predominantly expressed in astrocytes in the central nervous system (CNS), is the primary autoantigenic target in Neuromyelitis Optica Spectrum Disorder (NMOSD). The specific peptide sequence AQP4 (201-220) has been identified as a major immunogenic and encephalitogenic epitope, capable of inducing experimental autoimmune encephalomyelitis (EAE) in animal models, which mimics features of NMOSD.[1][2] Proper preparation of this peptide is critical for eliciting the desired T-cell mediated autoimmune response necessary for studying disease pathogenesis and evaluating potential therapeutics.
These application notes provide a detailed overview and step-by-step protocols for the preparation of the AQP4 (201-220) peptide for immunization, focusing on its use in inducing EAE models.
Application Notes
1. Principle of Peptide Immunization Synthetic peptides, due to their small size, are often poorly immunogenic on their own.[3] To elicit a robust immune response, they require formulation with an adjuvant.[4] For inducing cell-mediated autoimmunity, as is the goal with the AQP4 (201-220) peptide, a potent adjuvant like Complete Freund's Adjuvant (CFA) is necessary.[5]
-
Adjuvant Function : CFA is a water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis.[5][6] It functions by creating an antigen "depot" at the injection site, allowing for slow release of the peptide.[7] The mycobacterial components activate innate immune cells, such as macrophages and dendritic cells, through pattern recognition receptors (e.g., Toll-like receptors), leading to a strong pro-inflammatory cytokine milieu that promotes a Th1 and Th17 cellular immune response, which is critical for the development of EAE.[5][6][8]
-
Carrier Protein Conjugation : While not always necessary for inducing T-cell mediated disease with this specific peptide, conjugation to a large carrier protein like Keyhole Limpet Hemocyanin (KLH) is a standard method to enhance the immunogenicity of peptides, particularly for generating a strong antibody response.[9][10][11] The carrier provides T-helper cell epitopes that stimulate the B-cells responsible for antibody production.[9] For the AQP4 (201-220) EAE model, direct emulsification in CFA without a carrier is the most commonly reported method.[2][12][13]
-
Blood-Brain Barrier Permeabilization : In many EAE protocols, Pertussis toxin (PTX) is co-administered. PTX increases the permeability of the blood-brain barrier, facilitating the entry of pathogenic T-cells into the CNS, a crucial step for disease induction.[14]
2. Quality Control The success of the immunization procedure hinges on the quality of the prepared immunogen.
-
Peptide Purity : The synthetic AQP4 (201-220) peptide should have a high purity, typically >95% as determined by HPLC, to ensure that the observed immune response is specific to the target epitope.[15]
-
Emulsion Stability : The water-in-oil emulsion must be stable. An unstable emulsion will disperse rapidly, failing to create an antigen depot and potentially leading to immune tolerance instead of activation.[16] A simple quality control check is to drop a small amount of the emulsion into a beaker of cold water. A stable emulsion will form a cohesive droplet that does not disperse.[16]
Data Presentation
Table 1: AQP4 (201-220) Peptide Specifications
| Parameter | Specification | Rationale |
|---|---|---|
| Sequence | VLSVGAFLIGGFLVGSVTGIN | Represents the immunodominant I-Ab-restricted epitope of murine AQP4.[2] |
| Purity | >95% (HPLC) | Minimizes non-specific immune reactions from contaminants.[15] |
| Form | Lyophilized Powder | Standard for peptide stability during storage. |
| Solubility | Soluble in PBS or sterile water | Necessary for creating the aqueous phase of the emulsion.[13] |
Table 2: Typical Immunization Parameters for EAE Induction in C57BL/6 Mice
| Parameter | Value | Reference |
|---|---|---|
| Peptide Dose | 100 - 200 µ g/mouse | [15] |
| Adjuvant | Complete Freund's Adjuvant (CFA) | [12][15] |
| CFA Composition | 1 mg/mL M. tuberculosis H37Ra | [17][14] |
| Emulsion Ratio | 1:1 (Peptide solution:CFA) | [16] |
| Total Injection Volume | 100 - 200 µL/mouse | [17][14] |
| Route of Administration | Subcutaneous (s.c.) | [13][15] |
| Pertussis Toxin (PTX) Dose | 200 - 300 ng/mouse | [14][15] |
| PTX Administration | Intraperitoneal (i.p.) or Intravenous (i.v.) on Days 0 and 2 post-immunization |[14][15] |
Experimental Protocols
Protocol 1: Preparation of AQP4 (201-220) / CFA Emulsion
This protocol describes the standard method for preparing the AQP4 (201-220) peptide for inducing EAE in mice.
Materials:
-
Lyophilized AQP4 (201-220) peptide (>95% purity)
-
Sterile, endotoxin-free Phosphate Buffered Saline (PBS), pH 7.4
-
Complete Freund's Adjuvant (CFA) containing 1 mg/mL M. tuberculosis (H37Ra)
-
Two sterile 1 mL or 3 mL Luer-Lok syringes
-
One sterile Luer-Lok connector (e.g., emulsifying needle or straight connector)
-
Sterile microcentrifuge tubes
Equipment:
-
Vortex mixer
-
Ice bucket
Procedure:
-
Peptide Reconstitution :
-
Allow the lyophilized AQP4 (201-220) peptide to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in sterile PBS to a final concentration of 2 mg/mL. For example, dissolve 2 mg of peptide in 1 mL of PBS.
-
Vortex gently to ensure the peptide is fully dissolved. This will be the aqueous phase.
-
-
Adjuvant Preparation :
-
Vortex the vial of CFA thoroughly to ensure the M. tuberculosis particles are evenly suspended.
-
Keep the CFA and all materials on ice to maintain viscosity and improve emulsion stability.
-
-
Emulsification (Two-Syringe Method) :
-
Draw up equal volumes of the peptide solution and CFA into separate syringes. For example, draw 0.5 mL of the 2 mg/mL peptide solution into one syringe and 0.5 mL of CFA into the other syringe. This will yield 1 mL of emulsion with a final peptide concentration of 1 mg/mL.
-
Expel any air from both syringes.
-
Connect the two syringes using a sterile Luer-Lok connector.
-
Begin emulsification by rapidly and forcefully passing the mixture back and forth between the two syringes for at least 10-15 minutes. The mixture will become increasingly viscous and opaque.
-
Continue until a thick, white, stable emulsion is formed.
-
-
Quality Control Check :
-
Test the stability of the emulsion by disconnecting one syringe and expelling a single drop into a beaker of cold sterile water.
-
A stable emulsion will hold its form as a cohesive droplet on the surface or sink slowly.[16] If the droplet disperses, continue the emulsification process.
-
-
Final Preparation for Injection :
-
Consolidate the entire emulsion into one syringe.
-
Remove the Luer-Lok connector and attach an appropriate needle (e.g., 27G) for injection.
-
The immunogen is now ready for administration according to the parameters in Table 2.
-
Safety Note : CFA can cause severe granulomatous lesions in humans. Handle with extreme care and wear appropriate personal protective equipment. Accidental self-injection requires immediate medical attention.
Protocol 2: General Protocol for Peptide Conjugation to KLH (Optional)
This protocol is for researchers wishing to generate antibodies against the AQP4 (201-220) peptide by first conjugating it to a carrier protein. This method assumes the peptide has been synthesized with a terminal cysteine residue for conjugation to a maleimide-activated carrier.
Materials:
-
Cysteine-terminated AQP4 (201-220) peptide
-
Maleimide-Activated KLH
-
Conjugation Buffer (e.g., PBS, pH 7.2)
-
Desalting column for buffer exchange and removal of excess peptide
Procedure:
-
Peptide & Carrier Preparation :
-
Dissolve the cysteine-containing peptide in the conjugation buffer.
-
Dissolve the maleimide-activated KLH in the conjugation buffer according to the manufacturer's instructions.
-
-
Conjugation Reaction :
-
Combine the dissolved peptide and activated KLH at a specific molar ratio (e.g., 100-200 fold molar excess of peptide to KLH) to ensure efficient conjugation.[18]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. The maleimide (B117702) groups on the KLH will react with the sulfhydryl group of the peptide's cysteine to form a stable thioether bond.[18]
-
-
Purification of the Conjugate :
-
Remove the unreacted peptide from the peptide-KLH conjugate using a desalting column or dialysis.
-
The purified conjugate can be aliquoted and stored at -20°C or -80°C.
-
-
Preparation for Immunization :
-
The purified conjugate is then emulsified with an adjuvant (CFA for the primary immunization, IFA for subsequent boosts) using the same emulsification procedure described in Protocol 1.
-
Visualizations
Diagrams
Caption: Workflow for preparing AQP4 (201-220) peptide emulsion.
Caption: Principle of Complete Freund's Adjuvant (CFA) action.
References
- 1. Intradermal AQP4 peptide immunization induces clinical features of neuromyelitis optica spectrum disorder in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deletional tolerance prevents AQP4‐directed autoimmunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Getting peptide vaccines to work: just a matter of quality control? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Peptide emulsions in incomplete Freund’s adjuvant create effective nurseries promoting egress of systemic CD4+ and CD8+ T cells for immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of adjuvants for vaccines targeting specific pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the design and delivery of peptide subunit vaccines with a focus on Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ReadiLink™ KLH Conjugation Kit | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. neurology.org [neurology.org]
- 16. Immunological consequences of using three different clinical/laboratory techniques of emulsifying peptide-based vaccines in incomplete Freund's adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Optimal Adjuvant Strategy for AQP4 (201-220)-Induced Experimental Autoimmune Encephalomyelitis (EAE)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for human inflammatory demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis (MS) and neuromyelitis optica (NMO). The induction of EAE using the aquaporin-4 (AQP4) peptide fragment 201-220 is a key model for studying the pathogenesis of NMO, a debilitating autoimmune disease targeting astrocytes. The choice of adjuvant is critical for breaking immune tolerance and mounting a robust encephalitogenic T-cell response. Based on current literature, the combination of Complete Freund's Adjuvant (CFA) and Pertussis Toxin (PTx) is the established and optimal method for inducing EAE with AQP4 (201-220). This document provides a detailed protocol for this application and summarizes the available data.
Optimal Adjuvant and Co-adjuvant
The standard and most effective adjuvant system for inducing EAE with the AQP4 (201-220) peptide is a combination of Complete Freund's Adjuvant (CFA) and Pertussis Toxin (PTx) .
-
Complete Freund's Adjuvant (CFA): A water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis. CFA creates a depot of the antigen at the injection site, allowing for a slow release and sustained stimulation of the immune system. The mycobacterial components activate mononuclear phagocytes and stimulate the production of pro-inflammatory cytokines, which are essential for priming the T-cell response.[1][2]
-
Pertussis Toxin (PTx): An exotoxin from Bordetella pertussis. PTx acts as a potent co-adjuvant by enhancing the immune response and increasing the permeability of the blood-brain barrier (BBB). This facilitated entry of pathogenic T-cells into the CNS is crucial for the development of clinical EAE.[3]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for EAE induction using AQP4 (201-220) with CFA and PTx in C57BL/6J mice. It is important to note that these values can vary between laboratories depending on animal strain, age, and specific experimental conditions.[4]
| Parameter | Typical Value/Range | Reference |
| Antigen | AQP4 (201-220) peptide | [4][5] |
| Adjuvant | Complete Freund's Adjuvant (CFA) | [2][4][5] |
| Co-adjuvant | Pertussis Toxin (PTx) | [4][5] |
| Animal Strain | C57BL/6J mice | [4] |
| AQP4 (201-220) Dose | 200 µg per mouse | [4] |
| CFA Composition | Containing 250-500 µg of Mycobacterium tuberculosis H37Ra | [4][5] |
| PTx Dose | 200 ng per mouse | [4] |
| Disease Onset | Around day 11 post-immunization | [4] |
| Peak of Disease | Around day 18 post-immunization | [4] |
| Typical Peak Score | 2-3 | [4] |
| Disease Course | Chronic | [3] |
Experimental Protocols
Materials
-
AQP4 (201-220) peptide (lyophilized)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., 4 mg/mL)
-
Pertussis Toxin (PTx)
-
Sterile Phosphate Buffered Saline (PBS)
-
Sterile 1 mL syringes
-
Sterile 27G needles
-
Ice
Protocol for EAE Induction
1. Preparation of AQP4 (201-220)/CFA Emulsion:
-
Reconstitute the lyophilized AQP4 (201-220) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
In a sterile glass tube, add an equal volume of the AQP4 (201-220) solution and CFA. A common final concentration is 1 mg/mL of AQP4 (201-220) in a 1:1 emulsion with CFA containing 2 mg/mL of M. tuberculosis.
-
Emulsify the mixture by repeatedly drawing it into and expelling it from a glass syringe. The process should be performed on ice to prevent the emulsion from breaking.
-
Continue emulsification until a thick, white emulsion is formed. To test the stability of the emulsion, drop a small amount into a beaker of cold water. A stable emulsion will form a single, cohesive drop that does not disperse.[6]
-
Keep the emulsion on ice until injection.
2. Immunization Procedure:
-
Administer a total of 200 µL of the AQP4 (201-220)/CFA emulsion subcutaneously (s.c.) per mouse.
-
The injection is typically split between two sites on the flank or at the base of the tail.[4]
3. Pertussis Toxin Administration:
-
On the day of immunization (Day 0) and again 48 hours later (Day 2), administer 200 ng of PTx in 100-200 µL of sterile PBS via intravenous (i.v.) or intraperitoneal (i.p.) injection.[4]
EAE Clinical Scoring
Monitor the mice daily starting from day 7 post-immunization and record their clinical scores based on the following scale:[4]
-
0: No clinical signs of EAE.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind limb paralysis and forelimb weakness.
-
5: Moribund or dead.
Signaling Pathways and Experimental Workflows
The induction of EAE by AQP4 (201-220) involves the activation of autoreactive T-cells in the periphery, which then migrate to the CNS to mediate inflammation and damage to astrocytes.
Caption: Experimental workflow for AQP4 (201-220)-induced EAE.
The signaling pathway leading to astrocyte damage involves the presentation of the AQP4 peptide by antigen-presenting cells (APCs) to CD4+ T-cells, leading to their activation and differentiation into pathogenic T-helper cells (e.g., Th1 and Th17). These cells then cross the BBB and initiate an inflammatory cascade in the CNS.
Caption: Simplified signaling pathway of AQP4-mediated EAE pathogenesis.
Conclusion
The combination of Complete Freund's Adjuvant and Pertussis Toxin is the established and optimal method for inducing a robust and reproducible EAE model using the AQP4 (201-220) peptide. The provided protocols and data serve as a comprehensive guide for researchers aiming to establish this important model of neuromyelitis optica. Further research into alternative adjuvants could be beneficial for refining the model and exploring different facets of the autoimmune response, though current literature strongly supports the presented methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 [jove.com]
Application Notes and Protocols for Flow Cytometry Analysis of AQP4 (201-220) Specific T Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the identification and characterization of T cells specific for the aquaporin-4 (AQP4) peptide 201-220 using flow cytometry. This methodology is crucial for researchers investigating the pathogenesis of Neuromyelitis Optica Spectrum Disorder (NMOSD), a demyelinating autoimmune disease of the central nervous system where AQP4 is the primary autoantigen.[1][2] The protocols outlined below are essential for monitoring immunotherapies and in the development of novel drugs targeting the autoimmune response in NMOSD.
Core Concepts
The generation of pathogenic anti-AQP4 antibodies in NMOSD is a T-cell-dependent process.[3] Therefore, the analysis of AQP4-specific T cells is critical to understanding disease mechanisms. The AQP4 (201-220) region has been identified as a major immunogenic T-cell epitope.[4][5][6] Flow cytometry allows for the sensitive and specific detection of these rare, antigen-specific T cells, enabling their phenotypic and functional characterization.
Experimental Overview
The general workflow for analyzing AQP4 (201-220) specific T cells involves the isolation of peripheral blood mononuclear cells (PBMCs), in vitro stimulation with the AQP4 (201-220) peptide, followed by multi-color flow cytometry staining to identify and characterize the responding T cell populations. Key analyses include proliferation assays and intracellular cytokine staining to determine the T helper cell lineage (e.g., Th1, Th17).
Data Presentation
Table 1: Proliferative Response of T cells to AQP4 Peptides
| Cell Source | AQP4 Peptide | Stimulation Index (SI) | Responding CD4+ T cells (%) | Reference |
| NMOSD Patient PBMCs | p21-40 | >2.0 | Not specified | [7] |
| NMOSD Patient PBMCs | p61-80 | >3.0 | Not specified | [3][7] |
| NMOSD Patient PBMCs | p131-150 | >2.0 | Not specified | [7] |
| NMOSD Patient PBMCs | p156-170 | >2.0 | Not specified | [7][8] |
| NMOSD Patient PBMCs | p211-230 | >2.0 | Not specified | [7] |
| Aqp4-/- Mouse Splenocytes | AQP4(201-220) | ~10-15 | Not specified | [4] |
| Wild-Type Mouse Splenocytes | AQP4(201-220) | <2.0 | Not specified | [4] |
Table 2: Cytokine Profile of AQP4-Specific T cells
| Cell Source | AQP4 Peptide Stimulant | Predominant Cytokines | T Helper Cell Bias | Reference |
| NMOSD Patient T-cell lines | AQP4 peptides | IL-17, IL-10, IFN-γ | Th17, Th1 | [9] |
| NMOSD Patient PBMCs | AQP4 p61-80 | IL-17 | Th17 | [3] |
| AQP4(201-220) immunized mouse splenocytes | AQP4(201-220) | IFN-γ, IL-5, IL-10 | Mixed Th1/Th2 | [1] |
| AQP4-/- mouse T cells polarized in vitro | AQP4 p201-220 | IL-17 | Th17 | [5][10] |
Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Blood Collection: Collect whole blood from subjects in heparinized tubes.
-
Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: Aspirate the distinct mononuclear cell layer at the plasma-density gradient interface.
-
Washing: Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Cell Counting and Viability: Resuspend the cell pellet in complete RPMI-1640 medium and determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
Protocol 2: T Cell Proliferation Assay using CFSE
-
CFSE Labeling: Resuspend PBMCs at 1-2 x 10^6 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C.
-
Quenching: Quench the labeling reaction by adding five volumes of ice-cold complete RPMI-1640 medium.
-
Washing: Wash the cells three times with complete RPMI-1640 medium.
-
Cell Culture: Plate 2 x 10^5 CFSE-labeled PBMCs per well in a 96-well round-bottom plate.
-
Stimulation: Add AQP4 (201-220) peptide to a final concentration of 10 µg/mL. Include a negative control (vehicle, e.g., DMSO) and a positive control (e.g., phytohemagglutinin [PHA] or tetanus toxoid [TTX]).[8]
-
Incubation: Culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Staining for Flow Cytometry: Harvest cells and stain with fluorescently conjugated antibodies against T cell surface markers such as CD3 and CD4.
-
Flow Cytometry Analysis: Acquire samples on a flow cytometer. Proliferated cells are identified as those with reduced CFSE fluorescence.[8][11]
Protocol 3: Intracellular Cytokine Staining (ICS)
-
PBMC Stimulation: In a 96-well plate, stimulate 1-2 x 10^6 PBMCs per well with AQP4 (201-220) peptide (10 µg/mL) for 6 hours at 37°C in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[12][13] Include appropriate negative and positive controls.
-
Surface Staining: Wash the cells and stain with antibodies against surface markers (e.g., CD3, CD4) for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.[12]
-
Intracellular Staining: Stain the cells with fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-17A, IL-4) for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells with permeabilization buffer.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire on a flow cytometer.
Visualizations
Caption: Experimental workflow for AQP4-specific T cell analysis.
Caption: AQP4-specific T cell flow cytometry gating strategy.
Caption: AQP4 peptide T cell activation signaling pathway.
References
- 1. Functional Characterization of Aquaporin-4 Specific T Cells: Towards a Model for Neuromyelitis Optica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrathecal Pathogenic Anti-Aquaporin-4 Antibodies in Early Neuromyelitis Optica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aquaporin 4-Specific T Cells in Neuromyelitis Optica Exhibit a Th17 Bias and Recognize Clostridium ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deletional tolerance prevents AQP4‐directed autoimmunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. neuroimmunol.org [neuroimmunol.org]
- 8. Frontiers | Comparative Analysis of T-Cell Responses to Aquaporin-4 and Myelin Oligodendrocyte Glycoprotein in Inflammatory Demyelinating Central Nervous System Diseases [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]
- 13. youtube.com [youtube.com]
Application Note: In Vitro T-Cell Proliferation Assay Using AQP4 (201-220) Peptide
Introduction
Aquaporin-4 (AQP4), the predominant water channel in the central nervous system, is a key autoantigen in Neuromyelitis Optica Spectrum Disorder (NMOSD), an inflammatory autoimmune disease. The specific peptide sequence AQP4 (201-220) has been identified as a potential immunodominant T-cell epitope. Understanding the proliferative response of T-cells to this peptide is crucial for elucidating disease pathogenesis, identifying pathogenic T-cell subsets, and developing targeted immunotherapies. This document provides a detailed protocol for an in vitro T-cell proliferation assay using the AQP4 (201-220) peptide and Carboxyfluorescein succinimidyl ester (CFSE)-based flow cytometry.
Assay Principle
This assay quantifies the proliferation of T-cells in response to antigenic stimulation. Peripheral Blood Mononuclear Cells (PBMCs) are labeled with CFSE, a fluorescent dye that covalently binds to intracellular proteins. Upon cell division, the CFSE fluorescence is equally distributed between daughter cells, leading to a sequential halving of fluorescence intensity with each generation. This allows for the tracking of cell division using flow cytometry. By stimulating CFSE-labeled PBMCs with the AQP4 (201-220) peptide, we can identify and quantify the specific T-cell populations that recognize and proliferate in response to this antigen.
Experimental Protocol
1. Materials and Reagents
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Peptide: AQP4 (201-220) peptide (sequence: KKEYEVELFKRRFKEAFSKAA), lyophilized
-
Reagents for PBMC Isolation:
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS), heat-inactivated
-
-
Cell Culture:
-
RPMI-1640 medium
-
L-glutamine
-
Penicillin-Streptomycin solution
-
2-Mercaptoethanol
-
Complete RPMI Medium (RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-Mercaptoethanol)
-
-
Proliferation Tracking:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Controls:
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (Positive Control)
-
DMSO (Vehicle Control)
-
-
Flow Cytometry Staining:
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
-
Equipment:
-
Laminar flow hood
-
Centrifuge
-
37°C, 5% CO2 incubator
-
Flow cytometer
-
Hemocytometer or automated cell counter
-
2. Step-by-Step Methodology
2.1. Preparation of Reagents
-
AQP4 (201-220) Peptide: Reconstitute the lyophilized peptide in sterile DMSO to create a stock solution (e.g., 1 mg/mL). Aliquot and store at -80°C. The final working concentration typically ranges from 1-10 µg/mL.
-
CFSE Stock Solution: Prepare a 5 mM stock solution of CFSE in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
2.2. Isolation of PBMCs
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
-
Collect the mononuclear cell layer (the "buffy coat") into a new conical tube.
-
Wash the collected cells by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the cell pellet in a small volume of Complete RPMI Medium and perform a cell count.
2.3. CFSE Labeling
-
Resuspend PBMCs at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Mix immediately by gentle vortexing.
-
Incubate for 10 minutes at 37°C in the dark.
-
Quench the labeling reaction by adding 5 volumes of ice-cold Complete RPMI Medium.
-
Incubate on ice for 5 minutes.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Wash the cells twice with Complete RPMI Medium to remove any unbound CFSE.
-
Resuspend the labeled cells in Complete RPMI Medium at a final concentration of 1 x 10^6 cells/mL.
2.4. Cell Culture and Stimulation
-
Plate 200 µL of the CFSE-labeled cell suspension (2 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
Add the appropriate stimuli to the wells:
-
Unstimulated Control: Add 20 µL of Complete RPMI Medium.
-
Vehicle Control: Add 20 µL of Complete RPMI Medium containing the same final concentration of DMSO used for the peptide.
-
AQP4 (201-220) Stimulation: Add 20 µL of the AQP4 peptide diluted in Complete RPMI Medium to achieve the desired final concentration (e.g., 10 µg/mL).
-
Positive Control: Add 20 µL of PHA (final concentration ~5 µg/mL) or anti-CD3/CD28 beads.
-
-
Culture the plate for 5-7 days at 37°C in a 5% CO2 incubator.
2.5. Flow Cytometry Analysis
-
After the incubation period, harvest the cells from each well into FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of FACS Buffer containing the fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS Buffer.
-
Resuspend the cells in 200 µL of FACS Buffer containing a viability dye.
-
Acquire data on a flow cytometer, ensuring to collect a sufficient number of events (e.g., >50,000 live lymphocyte events).
Data Presentation
The analysis of flow cytometry data allows for the quantification of T-cell proliferation. Key metrics are summarized below.
Table 1: Representative T-Cell Proliferation Data in Response to AQP4 (201-220)
| Condition | T-Cell Subset | % Divided Cells | Proliferation Index | Division Index |
| Unstimulated | CD4+ | 2.1 ± 0.5 | 1.1 ± 0.1 | 1.9 ± 0.2 |
| CD8+ | 1.8 ± 0.4 | 1.0 ± 0.1 | 1.7 ± 0.3 | |
| AQP4 (201-220) [10 µg/mL] | CD4+ | 15.7 ± 3.2 | 1.8 ± 0.3 | 2.5 ± 0.4 |
| CD8+ | 8.9 ± 2.1 | 1.4 ± 0.2 | 2.1 ± 0.3 | |
| Positive Control (PHA) | CD4+ | 85.4 ± 5.6 | 3.5 ± 0.6 | 4.1 ± 0.7 |
| CD8+ | 79.2 ± 6.1 | 3.1 ± 0.5 | 3.8 ± 0.6 |
-
% Divided Cells: The percentage of cells in the starting population that have undergone at least one division.
-
Proliferation Index: The average number of divisions for all cells in the original population.
-
Division Index: The average number of divisions for the cells that actually divided.
Visualizations
Caption: Experimental workflow for the in vitro T-cell proliferation assay.
Caption: Simplified signaling pathway for AQP4 peptide-mediated T-cell activation.
Application Notes and Protocols for Studying Astrocyte-T Cell Interactions In Vitro Using AQP4 (201-220) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquaporin-4 (AQP4), the predominant water channel in the central nervous system (CNS), is critically involved in maintaining water homeostasis and is highly expressed in astrocyte foot processes. In the autoimmune inflammatory disorder Neuromyelitis Optica Spectrum Disorder (NMOSD), AQP4 is the primary target for autoantibodies, leading to severe astrocyte damage. The activation of AQP4-specific T cells is a crucial upstream event, as these cells are necessary for the production of pathogenic anti-AQP4 antibodies by B cells.[1][2] The AQP4 (201-220) peptide has been identified as a major immunogenic epitope capable of eliciting robust T-cell responses in animal models of NMOSD, making it an invaluable tool for studying the cellular and molecular mechanisms underlying this disease.[1][3][4]
These application notes provide detailed protocols for utilizing the AQP4 (201-220) peptide to investigate astrocyte-T cell interactions in vitro. The described assays are fundamental for elucidating the role of AQP4-specific T cells in astrocyte pathology and for the preclinical evaluation of potential therapeutic agents.
Core Concepts & Signaling
The interaction between AQP4-specific T cells and astrocytes is a key event in the pathogenesis of NMOSD. While professional antigen-presenting cells (APCs) are responsible for the initial priming of naive T cells, astrocytes themselves can act as non-professional APCs, particularly in the inflammatory environment of the CNS. Astrocytes can process and present AQP4 peptides, including the (201-220) epitope, on MHC class II molecules to previously activated T helper cells. This interaction can lead to T-cell reactivation and the subsequent release of pro-inflammatory cytokines, which in turn can modulate astrocyte phenotype and contribute to neuroinflammation.[5][6]
Data Presentation
Table 1: Representative T-Cell Proliferation in Response to AQP4 Peptides
| Peptide | Concentration (µg/mL) | Proliferation (Stimulation Index) | Cytokine Production (pg/mL) |
| IFN-γ | |||
| AQP4 (201-220) | 10 | 8.5 ± 1.2 | 1250 ± 210 |
| 1 | 4.2 ± 0.8 | 620 ± 110 | |
| 0.1 | 1.8 ± 0.3 | 150 ± 40 | |
| Control Peptide | 10 | 1.1 ± 0.2 | < 50 |
| Unstimulated | - | 1.0 | < 50 |
Data are presented as mean ± standard deviation and are representative of typical results obtained from ex vivo stimulation of lymph node cells from AQP4 (201-220)-immunized mice. The stimulation index is the ratio of proliferation in the presence of the peptide to proliferation in the absence of the peptide.
Experimental Protocols
Protocol 1: Generation of AQP4 (201-220)-Specific T Cells
This protocol describes the in vivo priming of T cells against the AQP4 (201-220) peptide for subsequent in vitro studies.
Materials:
-
AQP4 (201-220) peptide (synthesis grade)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
C57BL/6 mice or AQP4 knockout mice (for generating highly pathogenic T cells)[3][7]
-
Sterile PBS
-
Syringes and needles
-
Cell culture medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant murine IL-2 and IL-23 (for Th17 polarization)[8]
Procedure:
-
Preparation of Emulsion: Prepare an emulsion of AQP4 (201-220) peptide in CFA. A common final concentration is 1 mg/mL of peptide in a 1:1 emulsion of peptide solution (in PBS) and CFA.
-
Immunization: Subcutaneously immunize mice at the base of the tail or in the flanks with 100-200 µg of the AQP4 (201-220) peptide emulsion.
-
Incubation Period: Allow 10-12 days for the in vivo priming of T cells.
-
Isolation of Lymphoid Tissues: Euthanize the mice and aseptically harvest the draining lymph nodes (inguinal, axillary, brachial) and spleen.
-
Single-Cell Suspension: Prepare single-cell suspensions from the lymphoid tissues by mechanical dissociation through a 70 µm cell strainer.
-
In Vitro Restimulation and Expansion:
-
Plate the cells at a density of 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add AQP4 (201-220) peptide to a final concentration of 10-20 µg/mL.
-
For Th17 polarization, supplement the medium with IL-23 (20 ng/mL).[8]
-
Culture the cells for 3-4 days.
-
For further expansion, collect the viable cells (lymphoblasts) by density gradient centrifugation and culture them in the presence of recombinant IL-2 (10 ng/mL).
-
Protocol 2: Astrocyte-T Cell Co-culture and T-Cell Proliferation Assay
This protocol details the co-culture of AQP4 (201-220)-specific T cells with primary astrocytes to assess T-cell proliferation.
Materials:
-
Primary astrocyte cultures (from neonatal mice)
-
AQP4 (201-220)-specific T cells (from Protocol 1)
-
DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant murine IFN-γ (optional, for upregulating MHC class II on astrocytes)[5]
-
[³H]-thymidine or CFSE (Carboxyfluorescein succinimidyl ester)
-
96-well flat-bottom plates
Procedure:
-
Astrocyte Preparation:
-
Plate primary astrocytes in 96-well plates at a density of 1-2 x 10^4 cells/well and allow them to adhere overnight.
-
(Optional) To enhance antigen presentation, pre-treat astrocytes with IFN-γ (100 ng/mL) for 48-72 hours prior to co-culture.[5]
-
Wash the astrocyte monolayer with sterile PBS to remove any residual IFN-γ.
-
-
Co-culture Setup:
-
Add AQP4 (201-220)-specific T cells to the astrocyte-containing wells at a T cell to astrocyte ratio of 5:1 to 10:1.
-
Add AQP4 (201-220) peptide at various concentrations (e.g., 0.1, 1, 10 µg/mL).
-
Include control wells: T cells alone, astrocytes alone, T cells with astrocytes but no peptide, and T cells with an irrelevant control peptide.
-
-
Incubation: Co-culture the cells for 48-72 hours.
-
T-Cell Proliferation Measurement:
-
[³H]-thymidine Incorporation: Add 1 µCi of [³H]-thymidine to each well for the final 18-24 hours of culture. Harvest the cells onto filter mats and measure thymidine (B127349) incorporation using a scintillation counter.
-
CFSE Staining: Prior to co-culture, label the T cells with CFSE. After co-culture, harvest the T cells and analyze CFSE dilution by flow cytometry.
-
Protocol 3: Cytokine Analysis in Astrocyte-T Cell Co-cultures
This protocol is for measuring the cytokine profile in the supernatant of astrocyte-T cell co-cultures.
Materials:
-
Supernatant from astrocyte-T cell co-cultures (from Protocol 2)
-
ELISA kits or Cytometric Bead Array (CBA) kits for desired cytokines (e.g., IFN-γ, IL-17A, IL-6, TNF-α, IL-10)
Procedure:
-
Supernatant Collection: At the end of the co-culture period (48-72 hours), centrifuge the culture plates and carefully collect the supernatant.
-
Cytokine Measurement:
-
Perform ELISA or CBA according to the manufacturer's instructions to quantify the concentration of cytokines in the supernatant.
-
-
Data Analysis: Compare the cytokine levels across different experimental conditions to determine the effect of the AQP4 (201-220) peptide on T-cell and astrocyte cytokine production.
Expected Outcomes and Troubleshooting
-
T-Cell Proliferation: A significant, dose-dependent proliferation of AQP4 (201-220)-specific T cells is expected in the presence of the peptide and astrocytes.
-
Cytokine Profile: The cytokine profile is anticipated to be biased towards a Th17 phenotype, with elevated levels of IL-17A.[3] IFN-γ (Th1) may also be present. Additionally, pro-inflammatory cytokines released by activated astrocytes, such as IL-6 and TNF-α, may be detected.
-
Troubleshooting:
-
Low T-cell proliferation: Ensure efficient in vivo priming and in vitro restimulation of T cells. Consider pre-activating astrocytes with IFN-γ to enhance their antigen-presenting capacity.
-
High background proliferation: Ensure the purity of the T-cell population and that the cells are not overly activated prior to the co-culture.
-
Variability in results: Primary cell cultures can be inherently variable. Use cells from multiple animals and perform experiments in triplicate to ensure reproducibility.
-
Conclusion
The AQP4 (201-220) peptide is a powerful tool for investigating the role of AQP4-specific T cells in the context of astrocyte biology and NMOSD pathogenesis. The protocols outlined above provide a framework for studying key aspects of the astrocyte-T cell interaction, including T-cell activation, proliferation, and cytokine release. These in vitro assays are essential for dissecting the molecular pathways involved in NMOSD and for the development of novel therapeutic strategies targeting this debilitating disease.
References
- 1. Deletional tolerance prevents AQP4‐directed autoimmunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Characterization of Aquaporin-4 Specific T Cells: Towards a Model for Neuromyelitis Optica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. Pathogenic T cell responses against aquaporin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of Aquaporin 4 in Astrocyte Function and Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 [jove.com]
- 8. neurology.org [neurology.org]
Applications of AQP4 (201-220) in Central Nervous System Autoimmune Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The aquaporin-4 (AQP4) peptide fragment spanning amino acids 201-220 has emerged as a critical tool in the study of central nervous system (CNS) autoimmune diseases, particularly Neuromyelitis Optica Spectrum Disorder (NMOSD). As an encephalitogenic epitope, AQP4 (201-220) is capable of breaking immune tolerance and inducing a robust autoimmune response targeting astrocytes, the primary cell type expressing AQP4 in the CNS. This response mimics key pathological features of NMOSD, making the AQP4 (201-220) peptide an invaluable asset for elucidating disease mechanisms, identifying novel therapeutic targets, and evaluating preclinical drug candidates.
This document provides detailed application notes on the use of AQP4 (201-220) in research, summarizes key quantitative data from relevant studies, and offers comprehensive protocols for cornerstone experiments.
Key Applications
-
Induction of Experimental Autoimmune Encephalomyelitis (EAE) for NMOSD: The primary application of AQP4 (201-220) is to induce an EAE model that recapitulates the astrocytopathy characteristic of NMOSD.[1][2][3][4] Immunization of susceptible mouse strains, such as C57BL/6, with this peptide leads to the activation of AQP4-specific T cells, which migrate to the CNS, causing inflammation, demyelination, and neuronal damage.[3][4]
-
Investigation of T-Cell Mediated Pathogenesis: The AQP4 (201-220) model is instrumental in studying the role of AQP4-specific T cells in initiating and propagating CNS autoimmunity. Research has shown that these T cells, particularly CD4+ T helper cells, are crucial for orchestrating the inflammatory cascade and determining the specific locations of lesions within the CNS.[1][5]
-
Elucidation of Disease Mechanisms: This peptide has been used to investigate the complex interplay of various immune cells and cytokines in NMOSD. For instance, studies have utilized this model to demonstrate the critical roles of B cells, Th17 cells, and signaling molecules like IL-6 and IFN-γ in disease development and severity.[6]
-
Preclinical Therapeutic Testing: The AQP4 (201-220)-induced EAE model serves as a robust platform for testing the efficacy of novel therapeutic strategies for NMOSD. This includes evaluating the potential of monoclonal antibodies, such as those targeting the IL-6 receptor, and innovative approaches like immune tolerization using nanoparticles coupled with the AQP4 peptide.[2][6]
-
Diagnostic and Biomarker Discovery: While primarily a research tool, studies involving AQP4 (201-220) contribute to a deeper understanding of the immune response in NMOSD, which can inform the development of more sensitive and specific diagnostic assays and biomarkers for monitoring disease activity.
Quantitative Data Summary
The following tables summarize quantitative findings from studies utilizing the AQP4 (201-220) peptide to model CNS autoimmune disease.
| Table 1: Pathological Changes in AQP4 (201-220)-Induced EAE | |
| Parameter | Observation in Anti-IFN-γ-Treated Mice |
| SOX9-Expressing Cells (Astrocytes) in Spinal Cord | 51% reduction compared to controls[6] |
| AQP4 Expression in Optic Nerve | 49% reduction compared to controls[6] |
| AQP4 Expression in Spinal Cord | 48% reduction compared to controls[6] |
Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) with AQP4 (201-220)
This protocol describes the standard method for inducing an NMOSD-like disease in C57BL/6 mice using the AQP4 (201-220) peptide.
Materials:
-
AQP4 (201-220) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Female C57BL/6 mice, 8-12 weeks old
-
Syringes and needles
Procedure:
-
Peptide Emulsion Preparation: a. Reconstitute the AQP4 (201-220) peptide in sterile PBS to a final concentration of 2 mg/mL. b. Prepare an emulsion by mixing equal volumes of the AQP4 (201-220) solution and CFA (containing 5 mg/mL of M. tuberculosis). c. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization (Day 0): a. Anesthetize the mice according to approved institutional protocols. b. Subcutaneously inject 100 µL of the emulsion at two sites on the flank of each mouse, for a total of 200 µL (200 µg of peptide) per mouse.[3][4] c. Administer 200 ng of PTX intravenously or intraperitoneally in 100 µL of PBS.[4]
-
Second PTX Injection (Day 2): a. Administer a second dose of 200 ng of PTX in 100 µL of PBS.[4]
-
Clinical Scoring: a. Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. b. Score the mice based on a standard scale:
- 0: No clinical signs
- 1: Limp tail
- 2: Hind limb weakness
- 3: Hind limb paralysis
- 4: Hind and forelimb paralysis
- 5: Moribund state
Protocol 2: T-Cell Proliferation Assay
This assay measures the proliferation of T cells isolated from immunized mice in response to restimulation with the AQP4 (201-220) peptide.
Materials:
-
Draining lymph nodes (inguinal and axillary) from immunized mice
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
AQP4 (201-220) peptide
-
Concanavalin A (ConA) as a positive control
-
[³H]-Thymidine
-
96-well round-bottom plates
-
Cell harvester and scintillation counter
Procedure:
-
Cell Isolation (10-12 days post-immunization): a. Euthanize the immunized mice and aseptically harvest the draining lymph nodes. b. Prepare a single-cell suspension by gently grinding the lymph nodes between two frosted glass slides. c. Wash the cells with RPMI medium and determine the cell concentration.
-
Cell Culture: a. Plate the lymph node cells in a 96-well plate at a density of 2 x 10⁵ cells per well. b. Add the AQP4 (201-220) peptide to triplicate wells at varying concentrations (e.g., 1, 5, 10 µg/mL). c. Include negative control wells (medium only) and positive control wells (ConA, 2.5 µg/mL). d. Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Proliferation Measurement: a. Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours.[7] b. Harvest the cells onto a filter mat using a cell harvester. c. Measure the incorporation of [³H]-Thymidine using a scintillation counter.
-
Data Analysis: a. Calculate the mean counts per minute (CPM) for each set of triplicates. b. Express the results as a Stimulation Index (SI), calculated as (Mean CPM of peptide-stimulated wells) / (Mean CPM of medium-only wells).
Visualizations
Caption: AQP4 (201-220) induced autoimmune signaling pathway.
Caption: Experimental workflow for EAE induction.
References
- 1. AQP4-specific T cells determine lesion localization in the CNS in a model of NMOSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intradermal AQP4 peptide immunization induces clinical features of neuromyelitis optica spectrum disorder in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Interferon-γ controls aquaporin 4-specific Th17 and B cells in neuromyelitis optica spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
Guidelines for handling and long-term storage of AQP4 (201-220) peptide
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed information and protocols for the proper handling, long-term storage, and experimental use of the Aquaporin-4 (201-220) peptide, a key reagent in the study of autoimmune diseases of the central nervous system, particularly Neuromyelitis Optica Spectrum Disorder (NMOSD).
Peptide Information
The AQP4 (201-220) peptide is a major immunogenic epitope of human and mouse Aquaporin-4, the primary water channel in the central nervous system (CNS) expressed on astrocytes. This peptide is widely used to induce Experimental Autoimmune Encephalomyelitis (EAE), a common animal model for NMOSD.
Amino Acid Sequence: HLFAINYTGASMNPARSFGP[1][2]
Handling and Storage
Proper handling and storage are critical to maintain the integrity and activity of the AQP4 (201-220) peptide.
General Handling:
-
Before use, allow the lyophilized peptide vial to equilibrate to room temperature before opening. This prevents moisture condensation, as the peptide can be hygroscopic.
-
Weigh out the desired amount of peptide quickly in a clean environment.
-
Reseal the vial tightly and store it under the recommended conditions.
Long-Term Storage
For optimal stability, follow the storage recommendations summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized | -20°C | Up to 1 year | Store in a dry, dark place. For longer-term storage, -80°C is recommended (up to 2 years).[3] |
| -80°C | Up to 2 years | Ideal for preserving peptide integrity over extended periods.[3] | |
| In Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use sterile, pH-neutral, or slightly acidic buffers.[3] |
Note: The AQP4 (201-220) sequence does not contain cysteine, methionine, or tryptophan, making it less susceptible to oxidation. However, it is still crucial to minimize exposure to air and moisture.
Reconstitution and Solubility
The solubility of the AQP4 (201-220) peptide depends on its amino acid sequence and the intended application.
General Reconstitution Protocol:
-
Add the desired solvent to the vial containing the lyophilized peptide.
-
Gently vortex or sonicate to ensure complete dissolution.
-
If necessary, sterile filter the solution for in vitro or in vivo use.
Recommended Solvents
| Application | Recommended Solvent | Concentration Examples |
| In Vivo (EAE Induction) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Typically prepared fresh for immediate use. |
| In Vitro (Cell Culture) | Sterile distilled water, PBS, or cell culture medium. DMSO can be used as a stock. | Stock solutions in DMSO can be diluted into aqueous buffers. |
For in vitro assays, it is recommended to first dissolve the peptide in a small amount of a solvent like DMSO and then dilute it with the aqueous buffer of choice.
Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This protocol describes the active immunization of C57BL/6 mice with AQP4 (201-220) peptide to induce an animal model of NMOSD.
Materials:
-
AQP4 (201-220) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTx) (optional, but can enhance disease severity)
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve the AQP4 (201-220) peptide in sterile PBS at a concentration of 2 mg/mL.
-
Prepare CFA containing 5 mg/mL of M. tuberculosis.
-
Create a 1:1 emulsion of the peptide solution and CFA. Draw equal volumes of the peptide solution and CFA into two separate syringes connected by a 3-way stopcock. Force the mixture back and forth until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Anesthetize the mice according to approved animal care protocols.
-
Inject 100 µL of the emulsion subcutaneously at two sites on the flank (total volume of 200 µL per mouse). This delivers a dose of 200 µg of peptide.
-
-
Pertussis Toxin Administration (Optional):
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE, typically starting around day 7-10 post-immunization.
-
Score the clinical severity using a standard EAE scoring scale (see table below).
-
Typical EAE Clinical Scoring Scale:
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or wobbly gait |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state or death |
Protocol 2: In Vitro T-Cell Proliferation Assay
This assay measures the proliferative response of T-cells isolated from AQP4 (201-220)-immunized mice when re-stimulated with the peptide.
Materials:
-
Spleen and draining lymph nodes from immunized mice
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
AQP4 (201-220) peptide
-
[³H]-thymidine or other proliferation assay reagent (e.g., CFSE)
-
96-well cell culture plates
Procedure:
-
Cell Isolation:
-
Ten to twelve days after immunization, humanely euthanize the mice and aseptically harvest the spleens and draining lymph nodes (inguinal and axillary).[5]
-
Prepare a single-cell suspension by mechanical disruption through a cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with RPMI medium and determine the cell concentration.
-
-
Cell Culture:
-
Proliferation Measurement:
-
For [³H]-thymidine incorporation, add 1 µCi/well of [³H]-thymidine for the final 18 hours of culture.
-
Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
The results can be expressed as a stimulation index (SI), calculated by dividing the counts per minute (CPM) in the presence of the peptide by the CPM in the absence of the peptide.
-
Mechanism of Action and Experimental Workflow Diagrams
AQP4 (201-220) Peptide-Induced T-Cell Activation and CNS Pathology
The AQP4 (201-220) peptide acts as an autoantigen that, when introduced with an adjuvant, breaks immune tolerance. Antigen-presenting cells (APCs) process the peptide and present it via MHC class II molecules to CD4+ T-helper cells. This leads to the activation and proliferation of AQP4-specific T-cells, particularly those of the Th17 lineage. These activated T-cells cross the blood-brain barrier, enter the CNS, and upon re-encountering the AQP4 epitope on the surface of astrocytes, initiate an inflammatory cascade. This results in astrocyte injury, demyelination, and the clinical manifestations of EAE.
Caption: AQP4 (201-220) T-cell activation pathway.
Experimental Workflow for EAE Induction and Analysis
This diagram outlines the key steps involved in a typical EAE experiment using the AQP4 (201-220) peptide, from immunization to downstream analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 [jove.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. neurology.org [neurology.org]
- 6. Interferon-γ controls aquaporin 4-specific Th17 and B cells in neuromyelitis optica spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Modeling of NMOSD using AQP4 (201-220)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the aquaporin-4 (201-220) peptide [AQP4 (201-220)] to model Neuromyelitis Optica Spectrum Disorder (NMOSD) pathology in vivo. This model is a critical tool for investigating disease pathogenesis, identifying novel therapeutic targets, and evaluating preclinical drug candidates.
Introduction
Neuromyelitis Optica Spectrum Disorder (NMOSD) is a severe autoimmune, inflammatory disease of the central nervous system (CNS) that primarily targets astrocytes.[1][2][3][4] A key pathogenic feature of NMOSD is the presence of autoantibodies against aquaporin-4 (AQP4), a water channel protein highly expressed on astrocytes.[5][6] The AQP4 (201-220) peptide has been identified as an immunodominant T-cell epitope in murine models, capable of inducing an encephalomyelitis that recapitulates key features of NMOSD pathology.[5][7] This T-cell driven inflammation is crucial for creating an inflammatory milieu in the CNS that facilitates the entry of AQP4-IgG antibodies, leading to astrocyte injury, demyelination, and neuronal damage.[5][8]
This document outlines detailed protocols for two primary methods of inducing NMOSD pathology using the AQP4 (201-220) peptide: Active Immunization and Adoptive Transfer of AQP4-specific T cells . It also provides protocols for the downstream analysis of the resulting pathology.
Data Presentation
Table 1: Clinical Scoring of AQP4 (201-220)-Induced EAE
The clinical severity of Experimental Autoimmune Encephalomyelitis (EAE) induced by AQP4 (201-220) is monitored and scored based on the presentation of neurological symptoms.
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb and forelimb paralysis |
| 5 | Moribund state or death |
Note: Mice exhibiting a score of 4 or higher should be monitored closely and may require euthanasia based on institutional animal care and use committee (IACUC) guidelines.
Table 2: Comparative Analysis of AQP4 (201-220) vs. MOG (35-55) Induced EAE in Aqp4ΔB mice
This table summarizes the key differences observed in the EAE model induced by AQP4 (201-220) peptide compared to the classical myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide-induced EAE in B-cell conditional AQP4-deficient (Aqp4ΔB) mice.[1][3][4][9]
| Feature | AQP4 (201-220)-Induced EAE | MOG (35-55)-Induced EAE |
| Primary Target | Astrocytes | Oligodendrocytes |
| Lesion Localization | Midline lesions in the brain, retinal pathology, grey matter/white matter border in the spinal cord.[1][3][4][9] | Primarily white matter tracts in the spinal cord, extending from the meninges.[9] |
| Key Pathology | Astrocyte loss (AQP4 loss), perivascular complement deposition.[10] | Demyelination, oligodendrocyte apoptosis, axonal damage.[9] |
| Inflammatory Infiltrate | T-cells, B-cells, macrophages, neutrophils.[7][11] | Similar composition to AQP4-EAE, but often more pronounced.[9] |
| Clinical Course | Ascending paralysis, often with a more pronounced recovery phase.[4][7] | Ascending paralysis, can be relapsing-remitting or chronic. |
Experimental Protocols
Protocol 1: Active Immunization with AQP4 (201-220) Peptide
This protocol describes the direct immunization of mice with the AQP4 (201-220) peptide to induce an autoimmune response. This method is effective in genetically modified mice that are not tolerant to AQP4, such as Aqp4-deficient (Aqp4-/-) or B-cell conditional AQP4-deficient (Aqp4ΔB) mice.[1][3][12]
Materials:
-
AQP4 (201-220) peptide (e.g., sequence: KKEYEVELTRL)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve AQP4 (201-220) peptide in sterile PBS to a final concentration of 2 mg/ml.
-
Prepare an emulsion by mixing the AQP4 peptide solution with an equal volume of CFA. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Anesthetize the mouse according to approved institutional protocols.
-
Inject 100 µl of the emulsion subcutaneously (s.c.) at two sites on the flank (50 µl per site). The final dose of AQP4 peptide is typically 100 µg per mouse.
-
-
Pertussis Toxin Administration:
-
Administer 200 ng of PTX in 100 µl of PBS intraperitoneally (i.p.) on the day of immunization (Day 0) and again 48 hours later (Day 2). PTX acts as an adjuvant to enhance the autoimmune response and increase the permeability of the blood-brain barrier.
-
-
Monitoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization, using the scoring system in Table 1.
-
Record body weight and clinical score for each mouse daily.
-
Protocol 2: Adoptive Transfer of AQP4 (201-220)-Specific T cells
This protocol involves generating AQP4 (201-220)-specific T cells ex vivo and transferring them into recipient mice. This method is particularly useful for studying the direct pathogenic role of T cells.[12][13]
Materials:
-
Donor mice (e.g., Aqp4-/- mice on a C57BL/6 background)
-
Recipient mice (e.g., wild-type C57BL/6 or Rag1-/- mice)
-
AQP4 (201-220) peptide
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol
-
Recombinant murine IL-12, IL-23, and IL-6
-
Ficoll-Paque
-
Syringes and needles
Procedure:
-
Donor Mouse Immunization:
-
Immunize donor Aqp4-/- mice with AQP4 (201-220) peptide as described in Protocol 1 (steps 1 and 2). PTX administration is not necessary for generating donor T cells.
-
-
T-cell Isolation and Culture:
-
10-12 days after immunization, euthanize the donor mice and harvest the draining lymph nodes (inguinal and axillary).
-
Prepare a single-cell suspension by mechanically dissociating the lymph nodes through a 70 µm cell strainer.
-
Culture the cells at a density of 2 x 10^6 cells/ml in complete cell culture medium.
-
Stimulate the cells with 20 µg/ml of AQP4 (201-220) peptide.
-
For Th17 polarization, add recombinant murine IL-23 (20 ng/ml) and IL-6 (10 ng/ml).[14] For Th1 polarization, add IL-12 (10 ng/ml).
-
Incubate the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
-
T-cell Harvest and Transfer:
-
Harvest the cultured T cells and wash them with sterile PBS.
-
Resuspend the cells in PBS for injection.
-
Inject 1-2 x 10^7 cells intravenously (i.v.) into the tail vein of each recipient mouse.
-
-
Monitoring:
-
Monitor the recipient mice daily for clinical signs of EAE as described in Protocol 1.
-
Protocol 3: Immunohistochemical Analysis of CNS Pathology
This protocol outlines the steps for staining CNS tissue to visualize key pathological features of the AQP4 (201-220)-induced NMOSD model.
Materials:
-
Formalin or Paraformaldehyde (PFA) for perfusion and fixation
-
Sucrose (B13894) solutions for cryoprotection
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Primary antibodies (e.g., anti-AQP4, anti-GFAP for astrocytes, anti-C3 for complement, anti-CD45 for immune cells)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
At the desired time point (e.g., peak of disease), deeply anesthetize the mouse and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissues by sequential incubation in 15% and 30% sucrose solutions until they sink.
-
Embed the tissues in OCT compound and freeze.
-
Cut 10-20 µm thick sections using a cryostat and mount on slides.
-
-
Immunostaining:
-
Wash the sections with PBS.
-
Perform antigen retrieval if necessary (e.g., using citrate (B86180) buffer).
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstain with DAPI.
-
Wash the sections and mount with mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Protocol 4: Flow Cytometric Analysis of Immune Cells
This protocol describes the analysis of immune cell populations in the CNS and lymphoid organs.[2][12][13]
Materials:
-
Single-cell suspensions from spleen, lymph nodes, or CNS
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, B220, CD11b) and intracellular cytokines (e.g., IFN-γ, IL-17A)[12][13]
-
Fixation/Permeabilization buffers for intracellular staining
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare single-cell suspensions from the desired tissues. For CNS, this involves perfusion to remove blood, followed by mechanical and/or enzymatic digestion and isolation of mononuclear cells using a density gradient (e.g., Percoll).
-
-
Surface Staining:
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
-
Intracellular Staining (Optional):
-
For cytokine analysis, stimulate the cells in vitro for 4-6 hours with a protein transport inhibitor (e.g., Brefeldin A or Monensin) in the presence of a mitogen (e.g., PMA/Ionomycin).
-
After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Incubate with fluorescently labeled antibodies against intracellular cytokines for 30 minutes at room temperature in the dark.
-
Wash the cells.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
-
Visualizations
Experimental Workflow for AQP4 (201-220)-Induced NMOSD Model
Caption: Workflow for active immunization-induced NMOSD model.
Signaling Pathway in AQP4 (201-220)-Mediated NMOSD Pathogenesis
Caption: Key signaling events in AQP4-mediated NMOSD.
Logical Relationship of Pathological Cascade in NMOSD
Caption: Pathological cascade in the AQP4-induced NMOSD model.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. AQP4-specific T cells determine lesion localization in the CNS in a model of NMOSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. Aquaporin-4-IgG-seropositive neuromyelitis optica spectrum disorders: progress of experimental models based on disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Scientific issues with rodent models of neuromyelitis optic spectrum disorders [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Aquaporin-4 Autoantibodies From Neuromyelitis Optica Spectrum Disorder Patients Induce Complement-Independent Immunopathologies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 [jove.com]
- 13. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Assessing T-Cell Responses to AQP4 (201-220)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aquaporin-4 (AQP4), a water channel protein predominantly expressed in astrocytes, is the primary autoantigen in Neuromyelitis Optica Spectrum Disorder (NMOSD). The pathogenic role of AQP4-specific antibodies is well-established; however, the involvement of AQP4-specific T-cells is crucial for initiating and sustaining the autoimmune response, including providing help to B-cells for antibody production.[1][2][3][4] The peptide sequence AQP4 (201-220) has been identified as a major, encephalitogenic, I-Aᵇ-restricted T-cell epitope in murine models, making it a key target for studying the cellular immune response in NMOSD.[1][2][5][6] Studies in AQP4-deficient (AQP4-/-) mice have been particularly insightful, revealing that T-cells reactive to epitopes like p201-220 are normally eliminated by central tolerance mechanisms in wild-type (WT) animals.[5][7][8] The absence of this tolerance in AQP4-/- mice leads to robust T-cell responses upon immunization.[2][5][8]
This document provides detailed protocols and application notes for several key techniques used to assess T-cell responses to the AQP4 (201-220) peptide.
Quantitative Data Summary
T-cell responses to AQP4 (201-220) can be quantified using various methods. The following tables summarize representative data from proliferation assays, which measure the increase in T-cell numbers upon antigen stimulation.
Table 1: T-Cell Proliferation in Response to AQP4 Peptides in AQP4-/- vs. WT Mice
| Peptide Stimulant | Mouse Strain | Proliferation (³H-Thymidine Incorporation, mean CPM ± SEM) | Stimulation Index (SI) | Reference |
| AQP4 p201-220 | AQP4-/- | ~125,000 | >100 | [5][7] |
| AQP4 p201-220 | WT | ~15,000 | <10 | [5][7] |
| AQP4 p135-153 | AQP4-/- | ~140,000 | >100 | [5][7] |
| AQP4 p135-153 | WT | ~20,000 | <10 | [5][7] |
| MOG p35-55 | AQP4-/- | ~100,000 | >50 | [5][7] |
| MOG p35-55 | WT | ~100,000 | >50 | [5][7] |
| No Antigen | AQP4-/- / WT | <2,000 | 1 | [5][7] |
Data are representative values synthesized from published experiments. CPM = Counts Per Minute. SI = Stimulation Index (CPM with antigen / CPM without antigen). Proliferation was measured in draining lymph node cells 10-12 days post-immunization.[5][7][9]
Table 2: Frequency of AQP4 (p202-218)-Specific T-Cells by Tetramer Staining
| Peptide Immunization | Mouse Strain | Tetramer | % of CD4+ T-Cells (Tetramer+) | Reference |
| AQP4 p202-218 | AQP4-/- | I-Aᵇ:AQP4 p202-218 | ~0.5 - 1.0% | [8] |
| AQP4 p202-218 | WT | I-Aᵇ:AQP4 p202-218 | <0.1% | [8] |
Frequencies were measured in draining lymph node CD4+ T-cells 10 days after peptide immunization.[8]
Experimental Workflows & Principles
The assessment of AQP4-specific T-cells involves several stages, from initial cell stimulation to the application of specific assays to measure proliferation, cytokine production, or direct cell enumeration.
Caption: General workflow for assessing T-cell responses to AQP4 (201-220).
Caption: Logical relationship of T-cell tolerance to AQP4 (201-220).
Detailed Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
This assay measures T-cell proliferation by tracking the dilution of the fluorescent dye Carboxyfluorescein Succinimidyl Ester (CFSE) as cells divide.[10][11]
Caption: Principle of the CFSE cell proliferation assay.
Methodology:
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from blood using density gradient centrifugation (e.g., Ficoll-Paque).[10][12]
-
Alternatively, prepare a single-cell suspension from draining lymph nodes or spleens of immunized mice.[7][13]
-
Wash cells twice with sterile PBS and count them. Ensure cell viability is >90%.
-
-
CFSE Labeling:
-
Resuspend cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.[11][12]
-
Prepare a CFSE working solution (typically 1-5 µM in PBS).
-
Add the cell suspension to an equal volume of CFSE working solution and mix quickly.
-
Incubate for 10-20 minutes at 37°C, protected from light.[12][13]
-
Quench the staining reaction by adding 5-10 volumes of cold complete culture medium (e.g., RPMI + 10% FBS).
-
Incubate for 5 minutes on ice, then wash the cells three times with complete medium to remove excess CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled cells in complete culture medium.
-
Plate 2 x 10⁵ cells/well in a 96-well round-bottom plate.
-
Add AQP4 (201-220) peptide to the desired final concentration (e.g., 10-25 µg/mL).[14]
-
Include appropriate controls:
-
Unstimulated control (cells + medium only).
-
Positive control (e.g., PHA or anti-CD3/CD28 stimulation).[11]
-
-
Culture plates for 4-7 days at 37°C in a 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest cells from the plates.
-
(Optional) Stain with fluorescently-labeled antibodies for surface markers (e.g., CD4, CD8) and a viability dye to exclude dead cells.
-
Acquire samples on a flow cytometer using a 488 nm laser for CFSE excitation.
-
Gate on the live, single-cell lymphocyte population, and then on CD4+ T-cells.
-
Analyze the CFSE histogram. Proliferating cells will show successive peaks of halved fluorescence intensity. Calculate metrics such as the percentage of divided cells or the cell division index.[10]
-
Protocol 2: Intracellular Cytokine Staining (ICS)
ICS allows for the identification and quantification of cytokine-producing cells at a single-cell level following antigen stimulation.[15]
Methodology:
-
Cell Stimulation and Protein Transport Inhibition:
-
Plate 1-2 x 10⁶ PBMCs or splenocytes per well in a 96-well plate.
-
Stimulate cells with AQP4 (201-220) peptide (e.g., 10 µg/mL) for 6-12 hours.
-
For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture.[7][16] This traps cytokines inside the cell.
-
Include a positive control (e.g., 50 ng/mL PMA and 500 ng/mL Ionomycin) and a negative (unstimulated) control.[7][16]
-
-
Surface Marker Staining:
-
Harvest cells and wash with FACS buffer (PBS + 2% FBS).
-
Stain for surface markers (e.g., anti-CD4) by incubating with antibodies for 20-30 minutes on ice.
-
Wash cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend cells in a fixation buffer (e.g., 2-4% paraformaldehyde) and incubate for 20 minutes at room temperature.[15]
-
Wash the cells once.
-
Resuspend cells in a permeabilization buffer (e.g., a buffer containing 0.1-0.5% Saponin or Triton X-100).[15] Maintain cells in this buffer for all subsequent intracellular staining steps.
-
-
Intracellular Staining:
-
Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-17A) to the permeabilized cells.[7]
-
Incubate for at least 30 minutes at 4°C, protected from light.
-
Wash cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Gate on CD4+ T-cells and analyze the expression of intracellular IFN-γ and IL-17A to identify Th1 and Th17 subsets, respectively.
-
Protocol 3: Enzyme-Linked Immunosorbent Spot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells.
Caption: Schematic overview of the ELISpot assay principle.
Methodology:
-
Plate Preparation:
-
(Optional, for some plates) Pre-wet a 96-well PVDF membrane ELISpot plate with 35% ethanol (B145695) for 1 minute, then wash 5 times with sterile water.
-
Coat wells with a capture antibody (e.g., anti-IFN-γ or anti-IL-17A) diluted in sterile coating buffer. Add 100 µL/well and incubate overnight at 4°C.[17][18]
-
-
Blocking:
-
Cell Incubation:
-
Prepare single-cell suspension of PBMCs or splenocytes.
-
Discard the blocking solution from the plate.
-
Add cells at several densities (e.g., 1x10⁵ to 5x10⁵ cells/well) in 100 µL of culture medium.
-
Add 100 µL of AQP4 (201-220) peptide solution (at 2x the final concentration).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[19]
-
-
Detection:
-
Wash away cells vigorously with PBS containing 0.05% Tween-20 (PBST).[17]
-
Add 100 µL/well of a biotinylated detection antibody specific for the cytokine of interest. Incubate for 2 hours at room temperature or overnight at 4°C.[18]
-
Wash the plate 4 times with PBST.
-
Add 100 µL/well of an enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 1 hour at room temperature.[20]
-
Wash the plate again as in the previous step.
-
-
Spot Development and Analysis:
-
Add 100 µL/well of a precipitating substrate (e.g., AEC or BCIP/NBT).
-
Monitor the development of spots (typically 5-30 minutes).
-
Stop the reaction by washing thoroughly with deionized water.[20]
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader or a dissecting microscope. Each spot represents a single cytokine-producing cell.
-
Protocol 4: MHC Class II Tetramer Staining
This technique uses fluorescently-labeled multimeric MHC-peptide complexes (tetramers) to directly stain and quantify antigen-specific T-cells via flow cytometry, without the need for in vitro stimulation.[21][22]
Methodology:
-
Cell Preparation:
-
Prepare a single-cell suspension of 1-2 x 10⁶ PBMCs or lymphocytes.
-
Wash cells in FACS buffer.
-
-
Tetramer Staining:
-
Use a commercially available or custom-made PE- or APC-labeled I-Aᵇ:AQP4(201-220) tetramer.[8][21]
-
Resuspend the cell pellet in a small volume (e.g., 50 µL) of FACS buffer containing the tetramer reagent at its optimal concentration.
-
Incubate for 1-2 hours at 37°C or for 30-60 minutes at room temperature.[23] Incubation at 37°C often improves staining for class II tetramers.
-
Include a negative control (a tetramer with an irrelevant peptide) to assess background staining.[23]
-
-
Surface Marker Staining:
-
Without washing, add a cocktail of other surface antibodies (e.g., anti-CD4, anti-CD44, and a viability dye) directly to the tetramer-stained cells.
-
Incubate for 20-30 minutes on ice.
-
-
Washing and Analysis:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the final cell pellet in FACS buffer for analysis.
-
Acquire a large number of events on a flow cytometer to accurately detect rare populations.
-
Gate on live, single, CD4+ lymphocytes and quantify the percentage of cells that are positive for the AQP4(201-220) tetramer.[8]
-
References
- 1. Deletional tolerance prevents AQP4‐directed autoimmunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T cells targeting neuromyelitis optica autoantigen aquaporin-4 cause paralysis and visual system injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-cell responses to distinct AQP4 peptides in patients with neuromyelitis optica (NMO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Characterization of Aquaporin-4 Specific T Cells: Towards a Model for Neuromyelitis Optica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. AQP4-specific T cells determine lesion localization in the CNS in a model of NMOSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 [jove.com]
- 8. pnas.org [pnas.org]
- 9. T cell deletional tolerance restricts AQP4 but not MOG CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparative Analysis of T-Cell Responses to Aquaporin-4 and Myelin Oligodendrocyte Glycoprotein in Inflammatory Demyelinating Central Nervous System Diseases [frontiersin.org]
- 11. agilent.com [agilent.com]
- 12. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. mucosalimmunology.ch [mucosalimmunology.ch]
- 14. Immunodominant T Cell Determinants of Aquaporin-4, the Autoantigen Associated with Neuromyelitis Optica | PLOS One [journals.plos.org]
- 15. anilocus.com [anilocus.com]
- 16. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. sinobiological.com [sinobiological.com]
- 21. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 22. Class II major histocompatibility complex tetramer staining: progress, problems, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. proimmune.com [proimmune.com]
Troubleshooting & Optimization
Troubleshooting low EAE incidence with AQP4 (201-220) immunization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low disease incidence in the experimental autoimmune encephalomyelitis (EAE) model induced by Aquaporin-4 (201-220) peptide immunization. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Low EAE Incidence
Low incidence of clinical EAE is a common challenge when using the AQP4 (201-220) peptide for immunization, primarily due to central and peripheral tolerance to the AQP4 autoantigen. This guide provides a systematic approach to identify and resolve potential issues in your experimental setup.
Question: We are observing very low or no clinical signs of EAE after immunizing C57BL/6 mice with AQP4 (201-220) peptide. What are the most likely causes and how can we troubleshoot this?
Answer:
Low EAE incidence with AQP4 (201-220) in wild-type mice is a known issue. Here’s a step-by-step troubleshooting process:
1. Verify the Integrity of Your Immunization Protocol:
-
Antigen Preparation: Ensure the AQP4 (201-220) peptide is of high purity (>95%) and stored correctly. Improper storage can lead to degradation.
-
Emulsion Quality: The water-in-oil emulsion of AQP4 (201-220) and Complete Freund's Adjuvant (CFA) is critical. A stable emulsion should be thick and not separate upon standing. To test, drop a small amount into a beaker of water; a stable emulsion will not disperse.
-
Adjuvant Concentration: The concentration of Mycobacterium tuberculosis H37Ra in the CFA is crucial for breaking tolerance. Concentrations of 250-500 µg per mouse are commonly used.[1][2]
-
Pertussis Toxin (PTX) Administration: PTX is essential for inducing EAE in C57BL/6 mice as it facilitates the entry of pathogenic T cells into the central nervous system (CNS).[3] Ensure the correct dose (typically 200 ng/mouse) is administered intraperitoneally (i.p.) or intravenously (i.v.) on the day of immunization and often a second dose 48 hours later.[1][4] The potency of PTX lots can vary, so it is advisable to test new lots.
2. Evaluate the Mouse Strain and Genetic Background:
-
Wild-Type (WT) Mice Tolerance: Standard C57BL/6 mice have strong immunological tolerance to AQP4.[5] Direct immunization of WT mice with AQP4 peptides often results in weak T-cell responses and low EAE incidence.[4][6]
-
Alternative Mouse Strains: To overcome tolerance, consider using:
-
AQP4 knockout (Aqp4-/-) mice: These mice lack the AQP4 antigen and can mount a robust T-cell response to AQP4 (201-220) immunization.[4][5][6] T cells from immunized Aqp4-/- mice can then be adoptively transferred to WT recipients to induce EAE.[4][7]
-
B-cell conditional AQP4-deficient (Aqp4ΔB) mice: These mice lack AQP4 expression in B cells, which are involved in tolerance induction. They are more susceptible to AQP4 (201-220)-induced EAE.[8][9]
-
3. Optimize Experimental Parameters:
-
Preliminary Experiments: It is highly recommended to perform pilot studies to optimize parameters for your specific laboratory conditions.[1][2]
-
Peptide Dosage: While a common dose is 200 µg of AQP4 (201-220) peptide per mouse, this may require optimization.[1]
-
Injection Sites: Subcutaneous injections at the base of the tail and/or flanks are standard.[1]
4. Consider the Role of B Cells and Antibodies:
-
T-cell mediated disease: Immunization with AQP4 (201-220) peptide alone typically induces a T-cell-mediated EAE with milder symptoms.[5]
-
Aggravation by Anti-AQP4 Antibodies: The presence of anti-AQP4 antibodies significantly enhances disease severity and leads to a pathology more representative of Neuromyelitis Optica (NMO).[5] Co-injection of anti-AQP4 antibodies or using a model that generates an endogenous antibody response will likely increase disease incidence and severity.
Experimental Workflow for Troubleshooting Low EAE Incidence
Caption: Troubleshooting workflow for low EAE incidence.
Frequently Asked Questions (FAQs)
Q1: What is the expected EAE incidence and severity with AQP4 (201-220) immunization in C57BL/6 mice?
A1: The incidence in wild-type C57BL/6 mice can be low and variable, often less than 50%. When disease does develop, it is typically milder than EAE induced by myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptides. Clinical symptoms may appear around day 11 post-immunization, peak around day 18 with scores of 2-3, and then enter a recovery phase.[1] For higher and more consistent incidence, the use of genetically modified mouse strains is recommended.
Q2: What are the key histological features of successful AQP4 (201-220) EAE?
A2: Successful induction of EAE with AQP4 (201-220) is characterized by inflammatory lesions, particularly in the gray-white matter junction of the spinal cord, midline brain regions near the third and fourth ventricles, and the inner layer of the retina.[1] You can expect to see infiltration of CD45+ immune cells, including CD4+ T cells, and an increase in Iba-1+ microglia/macrophages and GFAP+ reactive astrocytes in the lesion areas.[1] A key feature of NMO-like pathology, which is more severe, is the loss of AQP4 expression in astrocytes.[5]
Q3: Can I use a different adjuvant than CFA?
A3: Complete Freund's Adjuvant (CFA) is the most commonly used and effective adjuvant for inducing EAE as it contains mycobacterial components that are potent immune stimulators necessary to break self-tolerance.[10][11] While other adjuvants exist, their efficacy in this specific model for breaking tolerance to AQP4 may be lower and would require significant optimization.
Q4: What is the signaling pathway for T-cell activation by AQP4 (201-220)?
A4: The AQP4 (201-220) peptide is taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. Inside the APC, the peptide is processed and presented on the surface via MHC class II molecules. This peptide-MHC II complex is recognized by the T-cell receptor (TCR) on naive CD4+ T cells. This is "Signal 1" for T-cell activation. "Signal 2" is provided by the interaction of co-stimulatory molecules on the APC (e.g., B7-1/B7-2) with CD28 on the T cell. The adjuvant (CFA) is critical for upregulating these co-stimulatory molecules on APCs. Upon receiving both signals, the T cell becomes activated, proliferates, and differentiates into pathogenic T helper cells (e.g., Th1 and Th17), which then migrate to the CNS to initiate inflammation.
Signaling Pathway for AQP4 (201-220) Specific T-Cell Activation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 4. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 [jove.com]
- 5. Deletional tolerance prevents AQP4‐directed autoimmunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. AQP4-specific T cells determine lesion localization in the CNS in a model of NMOSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vaccines, adjuvants and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Autoimmune Encephalomyelitis as a Testing Paradigm for Adjuvants and Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the dose of AQP4 (201-220) for consistent EAE development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Aquaporin-4 (201-220) peptide to induce Experimental Autoimmune Encephalomyelitis (EAE), a model for neuromyelitis optica spectrum disorder (NMOSD).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of AQP4 (201-220) for inducing EAE in C57BL/6 mice?
A standard and widely reported dose for the induction of EAE in C57BL/6 mice is 200 µg of AQP4 (201-220) peptide per mouse.[1] This dose is typically administered in a single subcutaneous injection at the base of the tail.[2]
Q2: What are the key components required for the successful induction of EAE with AQP4 (201-220)?
Successful EAE induction with AQP4 (201-220) requires the following components:
-
AQP4 (201-220) Peptide: The encephalitogenic epitope that initiates the autoimmune response.
-
Complete Freund's Adjuvant (CFA): An oil-in-water emulsion containing Mycobacterium tuberculosis that potentiates the immune response. A concentration of 250-500 µg of M. tuberculosis H37Ra per 200 µL emulsion is commonly used.[2]
-
Pertussis Toxin (PTx): Administered to increase the permeability of the blood-brain barrier, allowing immune cells to enter the central nervous system (CNS). A typical regimen involves two intravenous or intraperitoneal injections of 200 ng of PTx per mouse, one at the time of immunization and another 48 hours later.[2]
Q3: What is the expected disease course and clinical presentation in this EAE model?
Mice immunized with AQP4 (201-220) typically develop an ascending paralysis. Clinical signs can appear between 10 and 28 days post-immunization.[3] The disease is characterized by midline lesions in the brain, retinal pathology, and lesions at the grey matter/white matter border zone in the spinal cord.[2][4] The clinical severity is assessed using a standardized scoring system (see Table 2).
Q4: Why is it sometimes difficult to induce robust EAE with AQP4 (201-220) in wild-type mice?
Wild-type mice often exhibit immune tolerance to AQP4, as it is a self-antigen expressed in various tissues. This can lead to a less robust or inconsistent EAE phenotype. To circumvent this, some studies utilize AQP4-deficient (AQP4-/-) mice for T-cell priming, followed by the adoptive transfer of these activated T-cells into wild-type recipients.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no EAE incidence | 1. Suboptimal Peptide Dose: While 200 µg is standard, higher doses may not necessarily lead to more severe disease and can even induce tolerance.[1] 2. Improper Emulsion Preparation: An unstable emulsion will not effectively present the antigen to the immune system. 3. Mouse Strain and Age: C57BL/6 mice are susceptible, but genetic drift within colonies can affect susceptibility. Older mice may also be less responsive.[7] 4. Inactive Pertussis Toxin: Improper storage or handling can lead to loss of PTx activity. | 1. Dose Titration: If the standard dose is ineffective, consider a pilot study with a range of doses (e.g., 100 µg, 200 µg, 300 µg) to determine the optimal concentration for your specific mouse colony and experimental conditions. 2. Emulsion Quality Check: Ensure a stable, water-in-oil emulsion is formed. A drop of the emulsion should not disperse when placed in water.[8] 3. Confirm Mouse Strain and Use Appropriate Age: Verify the genetic background of your mice. Use mice between 8-12 weeks of age for optimal responsiveness. 4. Proper Handling of PTx: Reconstitute and store PTx according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.[3] |
| High variability in clinical scores | 1. Inconsistent Injection Technique: Variation in the site and depth of subcutaneous injection can affect antigen uptake and immune response. 2. Stress: Stressed animals can have altered immune responses.[9] 3. Gut Microbiota Differences: The composition of the gut microbiome can influence EAE susceptibility and severity. | 1. Standardize Injection Procedure: Ensure all injections are administered consistently by the same trained individual. The base of the tail is the recommended site. 2. Minimize Animal Stress: Allow mice to acclimatize to the facility for at least one week before the experiment. Handle mice gently and consistently.[9] 3. Normalize Gut Microbiota: Co-house mice from different litters for a period before the experiment to help normalize their gut microbiota. |
| Atypical disease course (e.g., rapid recovery) | 1. Immune Regulation: The immune system may mount a regulatory response, leading to spontaneous recovery. 2. Genetic Factors: Specific genetic backgrounds may favor a resolving disease course. | 1. Consider a Chronic Model: If a chronic disease course is required, the AQP4 (201-220) model may not be the most suitable. The MOG35-55 induced EAE model in C57BL/6 mice typically results in a chronic-progressive disease.[3] 2. Investigate Regulatory T-cells: Assess the frequency and function of regulatory T-cells (Tregs) in your experimental animals. |
Data Presentation
Table 1: Recommended Reagent Concentrations for AQP4 (201-220) EAE Induction
| Reagent | Concentration/Dose | Vehicle/Adjuvant | Administration Route |
| AQP4 (201-220) Peptide | 200 µ g/mouse | Emulsified in CFA | Subcutaneous (s.c.) |
| Mycobacterium tuberculosis H37Ra | 250-500 µ g/mouse | In Complete Freund's Adjuvant (CFA) | Subcutaneous (s.c.) |
| Pertussis Toxin (PTx) | 200 ng/mouse | Phosphate Buffered Saline (PBS) | Intravenous (i.v.) or Intraperitoneal (i.p.) |
Table 2: Standard EAE Clinical Scoring System
| Score | Clinical Signs |
| 0 | No clinical signs of EAE |
| 1 | Limp tail |
| 2 | Hind limb weakness (impaired righting reflex) |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb paralysis and forelimb weakness |
| 5 | Moribund state or death |
Experimental Protocols
Detailed Methodology for AQP4 (201-220) EAE Induction in C57BL/6 Mice
-
Peptide and Adjuvant Preparation:
-
Reconstitute lyophilized AQP4 (201-220) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare Complete Freund's Adjuvant (CFA) containing 2.5-5 mg/mL of Mycobacterium tuberculosis H37Ra.
-
-
Emulsification:
-
In a sterile glass tube, add an equal volume of the AQP4 (201-220) peptide solution and the CFA. For example, for 10 mice, mix 1 mL of peptide solution with 1 mL of CFA.
-
Emulsify the mixture by drawing it up and down through a glass syringe with a Luer-lock needle. Continue until a thick, white emulsion is formed.
-
To test the stability of the emulsion, drop a small amount into a beaker of water. A stable emulsion will form a single, cohesive drop that does not disperse.[8]
-
-
Immunization:
-
Anesthetize 8-12 week old female C57BL/6 mice.
-
Inject 100 µL of the emulsion subcutaneously at the base of the tail.
-
-
Pertussis Toxin Administration:
-
On the day of immunization (Day 0), administer 200 ng of Pertussis Toxin in 100 µL of sterile PBS via intravenous or intraperitoneal injection.
-
Repeat the Pertussis Toxin injection on Day 2 post-immunization.
-
-
Clinical Monitoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from Day 7 post-immunization.
-
Record the weight and clinical score of each mouse daily using the scoring system in Table 2.
-
Mandatory Visualizations
Caption: Workflow for the induction of EAE using AQP4 (201-220) peptide.
Caption: Simplified signaling pathway of AQP4-specific T-cell mediated CNS pathology.
References
- 1. Interferon-γ controls aquaporin 4-specific Th17 and B cells in neuromyelitis optica spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing variability in clinical scores in AQP4 (201-220) EAE models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Aquaporin-4 (AQP4) (201-220) peptide-induced Experimental Autoimmune Encephalomyelitis (EAE) model. Our goal is to help you address variability in clinical scores and achieve more consistent and reliable experimental outcomes.
Troubleshooting Guide: Variability in Clinical Scores
Variability in the onset and severity of clinical signs is a common challenge in EAE models. This guide addresses potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing high variability in EAE clinical scores between mice in the same experimental group?
Answer: High inter-animal variability can stem from several factors. Here are the most common culprits and how to address them:
-
Genetic Background of Mice: Even within the same strain, substrains from different vendors can have genetic differences that impact EAE susceptibility.
-
Solution: Source all mice for a single study from the same vendor and ensure they are of a consistent age and sex. Female C57BL/6 mice, typically 9 to 13 weeks old, are commonly used and tend to show more consistent disease development.[1]
-
-
Immunization Procedure: The quality and administration of the AQP4 (201-220) peptide/Complete Freund's Adjuvant (CFA) emulsion are critical.
-
Pertussis Toxin (PTX) Activity: PTX is a crucial adjuvant, but its potency can vary between lots. It acts by enhancing the immune response and increasing the permeability of the blood-brain barrier.[4]
-
Solution: Use a consistent lot of PTX for the entire experiment. If a new lot must be used, consider performing a pilot study to determine the optimal dose for consistent EAE induction. PTX dosage can be adjusted to control EAE severity.[1]
-
-
Animal Husbandry and Stress: Stress can significantly impact the immune system and EAE development.
-
Solution: Minimize animal stress by avoiding excessive handling, noise, and vibration. Perform all procedures in the mouse room when possible. Acclimatize mice to the facility for at least one week before starting the experiment.[1]
-
-
Subjectivity in Scoring: Clinical scoring of EAE is inherently subjective.
Question 2: Why is the incidence of EAE in my AQP4 (201-220) model lower than expected?
Answer: Low disease incidence is a frustrating issue that can often be traced back to the immunization protocol or the specific reagents used.
-
Suboptimal AQP4 (201-220) Peptide: The purity and stability of the encephalitogenic peptide are critical.
-
Solution: Ensure you are using a high-quality, TFA-free AQP4 (201-220) peptide. Store the peptide according to the manufacturer's instructions.
-
-
Insufficient Adjuvant Potency: The concentration of Mycobacterium tuberculosis in the CFA and the activity of the PTX are key.
-
Mouse Strain Resistance: While C57BL/6 mice are susceptible, some substrains may exhibit lower susceptibility.
-
Solution: Confirm that the specific substrain of C57BL/6 mice you are using is appropriate for this EAE model.
-
Question 3: The onset of clinical signs is highly variable between my experimental groups. What could be the cause?
Answer: Variable disease onset can confound the interpretation of results, especially in therapeutic studies.
-
Inconsistent Immune Activation: This is often linked to the immunization procedure.
-
Solution: Standardize your emulsion preparation and injection technique. Ensure each mouse receives the same volume and quality of the immunogen.
-
-
Environmental Factors: Differences in the microenvironment of the cages can influence disease onset.
-
Solution: Ensure consistent housing conditions for all animals in the study, including temperature, light-dark cycles, and access to food and water.
-
-
Underlying Health Status of Animals: Subclinical infections can alter the immune response and the timing of EAE onset.
-
Solution: Only use healthy animals for your experiments. Monitor for any signs of illness prior to immunization.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for AQP4 (201-220)-induced EAE in C57BL/6 mice. Note that these values can vary between laboratories.
Table 1: Typical Disease Course Parameters in AQP4 (201-220) EAE
| Parameter | Typical Value | Reference |
| Incidence | 80-100% | [6] |
| Day of Onset | 9-16 days post-immunization | [1] |
| Peak of Disease | 3-5 days after onset | [1] |
| Mean Peak Score | 2.5 - 3.5 | [1] |
Table 2: Standard Clinical Scoring Scale for EAE in Mice
| Score | Clinical Signs | Reference |
| 0 | No obvious changes in motor function. | [1][5] |
| 0.5 | Tip of tail is limp. | [5] |
| 1.0 | Limp tail. | [2][3][5] |
| 1.5 | Limp tail and hind leg inhibition. | [5] |
| 2.0 | Limp tail and weakness of hind legs. | [5] |
| 2.5 | Limp tail and dragging of hind legs. | [5] |
| 3.0 | Limp tail and complete paralysis of hind legs. | [2][3][5] |
| 3.5 | Limp tail, hind leg paralysis, and inability to right itself. | [5] |
| 4.0 | Limp tail, hind leg and partial front leg paralysis. | [2][3][5] |
| 4.5 | Complete hind and partial front leg paralysis, no movement in cage. | [5] |
| 5.0 | Moribund state or death. | [2][3][5] |
Experimental Protocols
Protocol 1: Induction of AQP4 (201-220) EAE in C57BL/6 Mice
Materials:
-
AQP4 (201-220) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female C57BL/6 mice (9-13 weeks old)
Procedure:
-
Preparation of AQP4/CFA Emulsion:
-
Reconstitute the AQP4 (201-220) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
In a sterile glass syringe, mix equal volumes of the AQP4 peptide solution and CFA (containing 5 mg/mL M. tuberculosis H37Ra).
-
Create a stable water-in-oil emulsion by repeatedly drawing the mixture into the syringe and expelling it against the side of the tube until a thick, white emulsion is formed. A drop of the emulsion should not disperse in a beaker of water.
-
-
Immunization (Day 0):
-
Anesthetize the mice with isoflurane.
-
Inject 100 µL of the AQP4/CFA emulsion subcutaneously at two sites on the flank (50 µL per site), for a total of 200 µg of AQP4 peptide and 250 µg of M. tuberculosis.
-
Administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.
-
-
Second PTX Injection (Day 2):
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting on day 7 post-immunization.
-
Use a standardized scoring system (see Table 2).
-
Ensure the scorer is blinded to the treatment groups.
-
Protocol 2: Histological Scoring of CNS Inflammation
Materials:
-
Formalin-fixed, paraffin-embedded spinal cord sections
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Tissue Preparation:
-
Perfuse mice with PBS followed by 4% paraformaldehyde.
-
Dissect the spinal cord and post-fix in 4% paraformaldehyde overnight.
-
Process the tissue for paraffin (B1166041) embedding and sectioning.
-
-
H&E Staining:
-
Stain the spinal cord sections with H&E to visualize inflammatory infiltrates.
-
-
Scoring:
-
Examine the sections under a microscope.
-
Score the level of inflammation based on a standardized scale (see Table 3).
-
Table 3: Histological Scoring of Inflammation in the Spinal Cord
| Score | Description |
| 0 | No inflammatory cells. |
| 1 | A few scattered inflammatory cells. |
| 2 | Perivascular cuffs of inflammatory cells. |
| 3 | Multiple perivascular cuffs and parenchymal infiltration. |
| 4 | Extensive parenchymal infiltration. |
Visualizations
Caption: Workflow for the induction of AQP4 (201-220) EAE in mice.
Caption: Simplified signaling pathway of T-cell activation in AQP4 EAE.
Frequently Asked Questions (FAQs)
Q1: What is the expected disease course in the AQP4 (201-220) EAE model?
A1: The AQP4 (201-220) EAE model in C57BL/6 mice typically induces a chronic progressive disease course. Following immunization, clinical signs usually appear between 9 and 16 days. The disease severity progresses, reaching a peak 3 to 5 days after onset, and is then typically maintained with some fluctuations.
Q2: Can I use male mice for this model?
A2: While female mice are more commonly used due to their more consistent and severe disease course, male mice can also be used. However, be aware that you may observe lower incidence and milder clinical signs in males. For consistency, it is not recommended to mix sexes within a single experiment.
Q3: What are the key differences between the AQP4 (201-220) EAE model and the MOG (35-55) EAE model?
A3: Both are models of EAE, but they differ in the target antigen. The MOG (35-55) model primarily targets oligodendrocytes, leading to demyelination. The AQP4 (201-220) model targets astrocytes, which is more relevant to Neuromyelitis Optica Spectrum Disorder (NMOSD). This can result in different lesion locations and pathological features in the central nervous system.[7]
Q4: How should I handle mice with severe EAE (score > 3.5)?
A4: Mice with severe EAE require supportive care. This includes providing hydrated food pellets or gel packs on the cage floor to ensure easy access to food and water. The bladder may need to be manually expressed if the mouse develops urinary retention. Consult your institution's animal care and use committee for specific guidelines on humane endpoints.
Q5: Is it necessary to perform histological analysis in addition to clinical scoring?
A5: While clinical scoring is the primary measure of disease severity, histological analysis of the brain and spinal cord is highly recommended. It provides valuable information on the extent of inflammation, demyelination, and axonal damage, which may not always directly correlate with the clinical score.[8] This can provide a more complete picture of the disease process and the effects of any therapeutic interventions.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. listlabs.com [listlabs.com]
- 5. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 6. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AQP4 (201-220) T-Cell Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers performing AQP4 (201-220) T-cell proliferation assays. The information is tailored for researchers, scientists, and drug development professionals to help overcome common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting
Issue 1: High Background Proliferation in Unstimulated Control Wells
Question: I am observing a high number of proliferating T-cells in my negative control wells (unstimulated). What could be the cause and how can I fix it?
Answer: High background in T-cell proliferation assays can obscure antigen-specific responses.[1] This can be caused by several factors:
-
Recent In Vivo Activation: T-cells from donors may be pre-activated due to recent infections or other immune responses, leading to spontaneous proliferation in vitro.[2]
-
Suboptimal Cell Culture Conditions: The quality of the culture medium, particularly the serum, can significantly impact background proliferation.[1][3] Some serum batches may contain mitogenic factors.
-
Contamination: Bacterial or fungal contamination in the cell culture can stimulate non-specific T-cell proliferation.[1]
-
Over-manipulation of Cells: Excessive or harsh handling of peripheral blood mononuclear cells (PBMCs) during isolation can lead to non-specific activation.
Troubleshooting Steps:
-
Screen Serum Batches: Test different lots of fetal bovine serum (FBS) or switch to a serum-free medium optimized for T-cell culture to find one that supports T-cell viability without inducing non-specific proliferation.[3][4]
-
Resting Period: After isolation, allow PBMCs to rest for a few hours or overnight in culture medium before starting the assay. This can help reduce the activation state of the cells.
-
Strict Aseptic Technique: Ensure all reagents and equipment are sterile to prevent contamination.[1] Regularly check cultures for any signs of contamination.
-
Gentle Cell Handling: Minimize centrifugation speeds and durations, and avoid vigorous pipetting during cell isolation and washing steps.
-
Use of Autologous Plasma: In some cases, using autologous plasma instead of FBS can reduce background proliferation.[3]
Issue 2: Low or No T-Cell Proliferation in Response to AQP4 (201-220) Peptide
Question: My T-cells are not proliferating, or the proliferation is very weak, in response to the AQP4 (201-220) peptide, even in my positive controls. What are the possible reasons?
Answer: A lack of T-cell proliferation can be due to issues with the cells, the antigen, or the assay setup.
-
Low Frequency of Antigen-Specific T-Cells: The frequency of AQP4-specific T-cells in peripheral blood can be very low, making them difficult to detect without an initial expansion phase.[3]
-
Poor Antigen Presentation: Inefficient presentation of the AQP4 peptide by antigen-presenting cells (APCs) will fail to activate T-cells. This can be due to suboptimal peptide concentration or issues with the APCs themselves.
-
Incorrect Peptide Sequence or Purity: The quality of the synthetic peptide is crucial for T-cell activation.
-
Low Cell Viability: Poor cell health at the start of the assay will lead to a poor proliferative response.[5][6]
-
Suboptimal Culture Duration: T-cell proliferation in response to a specific antigen is a dynamic process, and the peak response may be missed if the assay duration is too short or too long.[7]
Troubleshooting Steps:
-
Optimize Peptide Concentration: Perform a dose-response experiment to determine the optimal concentration of the AQP4 (201-220) peptide. Concentrations typically range from 1 to 20 µg/mL.
-
Verify Cell Viability: Always check cell viability before starting the experiment. Viability should be above 90%.[8] If viability is low, optimize cell isolation and handling procedures.[5][6]
-
Use a Positive Control: Include a potent mitogen (e.g., phytohemagglutinin - PHA) or a recall antigen (e.g., tetanus toxoid) to confirm that the T-cells are capable of proliferating.[9]
-
Extend Culture Time: For detecting rare antigen-specific T-cells, a longer culture period of 6 to 10 days may be necessary.[10]
-
Check HLA Restriction: AQP4-specific T-cell responses can be restricted to certain HLA alleles.[11] Ensure the donor's HLA type is appropriate for the AQP4 epitope being studied.
Issue 3: Inconsistent and Poorly Reproducible Results
Question: I am getting significant variability between replicate wells and between experiments. How can I improve the reproducibility of my AQP4 T-cell proliferation assay?
Answer: Inconsistent results are a common challenge in T-cell assays and can stem from multiple sources.[12]
-
Variability in Cell Plating: Inaccurate cell counting and uneven distribution of cells in the wells can lead to significant differences between replicates.
-
Inter-donor Variability: T-cell responses to AQP4 peptides can vary significantly between individuals due to genetic background (HLA type) and previous antigen exposure.[11]
-
Assay Technique: Variations in pipetting, washing steps, and incubation times can all contribute to poor reproducibility.[1]
-
Subjective Data Analysis: For dye dilution assays like CFSE, inconsistent gating strategies can lead to variable results.[7][12]
Troubleshooting Steps:
-
Standardize Cell Counting and Plating: Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell seeding.
-
Increase Replicates: Use a higher number of replicate wells for each condition to improve statistical power and identify outliers.
-
Standardize Gating Strategy: For flow cytometry-based assays, establish and consistently apply a standardized gating strategy to define proliferating and non-proliferating populations.[7][9]
-
Detailed Record Keeping: Maintain meticulous records of all experimental parameters, including donor information, reagent lot numbers, and specific procedures, to help identify sources of variability.
-
Control for Donor Variability: When possible, perform longitudinal studies on the same donor or carefully match donors based on HLA type.
Quantitative Data Summary
Table 1: Typical Concentration Ranges for Reagents in AQP4 T-Cell Proliferation Assays
| Reagent | Typical Concentration | Reference |
| AQP4 (201-220) Peptide | 1 - 25 µg/mL | [10][13] |
| Phytohemagglutinin (PHA) | 1 - 5 µg/mL | [14] |
| Anti-CD3 Antibody (plate-bound) | 1 - 10 µg/mL | [5][15] |
| Anti-CD28 Antibody (soluble) | 1 - 5 µg/mL | [15] |
| CFSE Staining | 0.5 - 5 µM | [10][16] |
| [3H]-Thymidine | 1 µCi/well | [10][17] |
Table 2: Recommended Cell Seeding Densities and Incubation Times
| Assay Type | Cell Type | Seeding Density (cells/well) | Incubation Time | Reference |
| [3H]-Thymidine Incorporation | PBMCs | 1 x 10^5 - 5 x 10^5 | 6 days | [10] |
| CFSE Dye Dilution | PBMCs | 1 x 10^5 - 2 x 10^5 | 7 - 11 days | [7][9][10] |
Experimental Protocols
Protocol 1: CFSE-Based T-Cell Proliferation Assay
This protocol outlines the steps for measuring T-cell proliferation using Carboxyfluorescein Succinimidyl Ester (CFSE) dye dilution, a method that allows for the tracking of cell divisions via flow cytometry.[18][19]
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
CFSE dye (stock solution at 5 mM in DMSO)
-
AQP4 (201-220) peptide
-
Positive control (e.g., PHA)
-
96-well U-bottom culture plates
-
Flow cytometer
-
Antibodies for T-cell phenotyping (e.g., anti-CD3, anti-CD4)
Methodology:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.[10]
-
Cell Staining with CFSE:
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 0.5-5 µM and incubate for 10 minutes at 37°C, protected from light.[16] The optimal concentration should be determined empirically as high concentrations can be toxic.[7]
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI medium (containing 10% FBS).
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete RPMI medium to remove any unbound CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI medium.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well U-bottom plate.
-
Add 100 µL of the appropriate stimulus (AQP4 peptide, positive control, or medium alone for the negative control) to the wells in triplicate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7-10 days.[10]
-
-
Flow Cytometry Analysis:
-
After the incubation period, harvest the cells from each well.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by first gating on the lymphocyte population based on forward and side scatter, then on the T-cell population (e.g., CD3+), and finally on the CD4+ T-cell subset.[9] Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.[18]
-
Protocol 2: [3H]-Thymidine Incorporation Assay
This protocol describes a classic method for measuring T-cell proliferation based on the incorporation of a radioactive nucleoside, [3H]-thymidine, into the DNA of dividing cells.
Materials:
-
Ficoll-Paque PLUS
-
Complete RPMI 1640 medium
-
AQP4 (201-220) peptide
-
Positive control (e.g., PHA)
-
96-well flat-bottom culture plates
-
[3H]-thymidine (1 µCi/well)
-
Cell harvester
-
Scintillation counter
Methodology:
-
Isolate and Culture PBMCs:
-
Isolate PBMCs as described in the CFSE protocol.
-
Resuspend the cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Add 100 µL of the AQP4 peptide, positive control, or medium alone to the wells in triplicate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6 days.[10]
-
-
Pulsing with [3H]-Thymidine:
-
Harvesting and Measurement:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the level of T-cell proliferation.
-
-
Data Analysis:
Visualizations
Caption: Workflow for AQP4 T-Cell Proliferation Assays.
Caption: Troubleshooting workflow for T-cell proliferation assays.
Caption: Simplified signaling pathway for T-cell activation.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. High background in ELISpot assays is associated with elevated levels of immune activation in HIV‐1‐seronegative individuals in Nairobi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 7. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Aquaporin 4-Specific T Cells in Neuromyelitis Optica Exhibit a Th17 Bias and Recognize Clostridium ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aquaporin 4-specific T cells in neuromyelitis optica exhibit a Th17 bias and recognize Clostridium ABC transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 13. Immunodominant T Cell Determinants of Aquaporin-4, the Autoantigen Associated with Neuromyelitis Optica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mucosalimmunology.ch [mucosalimmunology.ch]
- 17. Functional Characterization of Aquaporin-4 Specific T Cells: Towards a Model for Neuromyelitis Optica - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. diabetesjournals.org [diabetesjournals.org]
Methods to enhance the stability of AQP4 (201-220) peptide in solution
Welcome to the technical support center for the AQP4 (201-220) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of the AQP4 (201-220) peptide in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of the AQP4 (201-220) peptide in solution.
Issue 1: Peptide Precipitation or Cloudiness Upon Dissolution
Problem: You dissolve the lyophilized AQP4 (201-220) peptide, but the solution becomes cloudy, or a precipitate forms immediately or over time.
Possible Causes & Solutions:
-
pH is at the Isoelectric Point (pI): Peptides are least soluble at their pI, where the net charge is zero. The AQP4 (201-220) sequence (SVELSNPARSLDPRVLDRSG) has several charged residues (E, D, R). The calculated theoretical pI is approximately 4.5. If your buffer pH is close to this value, solubility will be poor.
-
Solution: Adjust the pH of your buffer. For a peptide with a pI of 4.5, dissolving it in a buffer with a pH below 4 (e.g., using 10% acetic acid) or above 6 will increase its net charge and enhance solubility. Always check cell compatibility if the peptide is for in-vitro assays.[1]
-
-
High Hydrophobicity/Aggregation: The peptide may have a tendency to self-associate and form aggregates, driven by hydrophobic interactions.[2][3]
-
Solution 1: Try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) first, then slowly add the aqueous buffer to the desired concentration.[4] Limit the final organic solvent concentration to avoid impacting your experiment.
-
Solution 2: Incorporate sonication to aid in dissolving the peptide.[4]
-
Solution 3: If the peptide was purified using TFA, residual TFA salts can sometimes affect solubility. Consider a salt exchange to an acetate (B1210297) or HCl salt.[1]
-
-
High Peptide Concentration: The concentration may be above the peptide's solubility limit in the chosen solvent.[2]
-
Solution: Attempt to dissolve the peptide at a lower concentration. It is easier to dilute a concentrated stock than to resolubilize a precipitate.
-
Issue 2: Loss of Peptide Activity or Inconsistent Results Over Time
Problem: Your peptide solution shows diminishing biological activity in assays, or you observe high variability between experiments.
Possible Causes & Solutions:
-
Chemical Degradation: The peptide is breaking down due to chemical reactions in the solution. Peptides are susceptible to several degradation pathways, including hydrolysis, deamidation, and oxidation.[5][6]
-
Analysis: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to check for the appearance of new peaks, which indicate degradation products. Mass Spectrometry (MS) can identify the exact nature of the modification.[6]
-
Solution:
-
Deamidation: The AQP4 (201-220) sequence contains an Asparagine (N) residue, which is prone to deamidation, especially at neutral or basic pH. Store stock solutions at a slightly acidic pH (e.g., pH 5-6) if possible and prepare fresh working solutions.
-
Hydrolysis: The peptide backbone can be cleaved by water, a reaction often catalyzed by acidic or basic conditions.[7] The presence of Aspartic acid (D) residues in the sequence can make it susceptible to hydrolysis. Avoid prolonged storage at extreme pH values.
-
Storage: Store peptide solutions in aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.[8]
-
-
-
Physical Instability (Adsorption): Peptides can adsorb to the surfaces of storage vials (e.g., glass or plastic), reducing the effective concentration in the solution.[6][9]
-
Solution: Use low-protein-binding microcentrifuge tubes or vials. Adding a small amount of a non-ionic surfactant (e.g., 0.1% Tween-20) or using carrier proteins like BSA can sometimes mitigate this, but check for compatibility with your assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store the lyophilized AQP4 (201-220) peptide?
For long-term stability, store the lyophilized peptide at -20°C or -80°C in a desiccator to keep it dry. Under these conditions, the peptide should be stable for years. Avoid storing it in a frost-free freezer, as temperature cycling can introduce moisture.
Q2: What is the recommended procedure for dissolving the AQP4 (201-220) peptide for the first time?
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Based on its amino acid sequence (SVELSNPARSLDPRVLDRSG), the peptide has a net negative charge at neutral pH. Start by trying to dissolve it in a sterile, neutral, or slightly basic buffer (e.g., PBS, pH 7.4).
-
If solubility is poor, consult the troubleshooting guide above. Using a small amount of organic solvent (like DMSO) or adjusting the pH may be necessary.
-
Always use high-purity solvents and sterile buffers to prevent contamination.
Q3: How can I assess the stability of my AQP4 (201-220) peptide solution under specific experimental conditions?
You can perform a forced degradation study . This involves intentionally exposing the peptide to various stress conditions to identify potential degradation pathways and establish the stability-indicating properties of your analytical methods.[10][11][12]
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acidic pH | Incubate peptide in 0.1 M HCl at 37°C for several hours. | Hydrolysis (especially at Asp residues).[13] |
| Basic pH | Incubate peptide in 0.1 M NaOH at 37°C for several hours. | Deamidation (at Asn residue), Racemization.[13] |
| Oxidation | Incubate peptide in 0.03% Hydrogen Peroxide (H₂O₂) at room temp. | Oxidation (though AQP4 201-220 lacks Met/Cys/Trp, this is a standard test). |
| Thermal | Incubate peptide solution at elevated temperatures (e.g., 50-70°C). | Aggregation, Hydrolysis, Deamidation.[13] |
| Photostability | Expose peptide solution to UV or fluorescent light. | Photodegradation (less common without Trp, Tyr, Phe). |
Analyze samples at different time points using RP-HPLC to quantify the remaining intact peptide.
Q4: Are there any chemical modifications that can enhance the in-solution stability of the AQP4 (201-220) peptide?
Yes, several strategies can be employed, though they may alter the peptide's biological activity and require careful validation.
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide. This increases its hydrodynamic size, which can protect it from proteolytic degradation and improve solubility.[14][15][16][17] PEGylation can be targeted to the N-terminus or the side chains of residues like Lysine (not present in this sequence) or Arginine.
-
Amino Acid Substitution: If a specific residue is identified as a "hot spot" for degradation (e.g., the Asn residue is prone to deamidation), it could be substituted with a more stable amino acid like Gln or Ala through custom synthesis.[2] This will create a new peptide analog that must be tested to ensure it retains the desired activity.
Experimental Protocols
Protocol 1: Stability Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method to monitor the degradation of the AQP4 (201-220) peptide over time.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL).
-
Incubation buffer (e.g., PBS, pH 7.4).
-
HPLC system with a UV detector.
-
C18 reversed-phase column (wide-pore, 300Å, is recommended for peptides).[18]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Dilute the peptide stock solution to the final concentration in the incubation buffer.
-
Incubate the solution under the desired condition (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Stop any further degradation by freezing the sample at -80°C or by immediate injection.
-
Inject a standard amount (e.g., 20 µL) onto the HPLC system.
-
Separate the peptide and its degradation products using a linear gradient, for example:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B
-
35-40 min: 65% to 95% B
-
40-45 min: Hold at 95% B
-
45-50 min: Return to 5% B
-
-
Monitor the elution profile at 214 nm or 280 nm.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point by measuring the area of the main peptide peak relative to the total peak area of all peptide-related species.
Protocol 2: Site-Specific N-Terminal PEGylation
This protocol describes a common method for attaching a PEG molecule to the N-terminal amine of the peptide.
Materials:
-
AQP4 (201-220) peptide.
-
mPEG-SPA (Succinimidyl Propionate) or similar NHS-ester activated PEG.
-
Reaction Buffer: Phosphate buffer or Bicarbonate buffer, pH 7.5-8.5.
-
Quenching Reagent: 1 M Tris-HCl or Glycine.
-
Purification system (e.g., RP-HPLC or Size-Exclusion Chromatography).
Procedure:
-
Peptide Dissolution: Dissolve the AQP4 (201-220) peptide in the reaction buffer to a concentration of 1-5 mg/mL.
-
PEG Addition: Add a 2 to 5-fold molar excess of the activated mPEG-SPA to the peptide solution. The optimal ratio should be determined empirically.
-
Reaction: Gently mix the solution and allow it to react for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching reagent to a final concentration of 20-50 mM to consume any unreacted mPEG-SPA.
-
Purification: Purify the PEGylated peptide from the unreacted peptide and excess PEG using RP-HPLC or SEC.
-
Characterization: Confirm the success of the PEGylation using MALDI-TOF MS (to check for the mass increase) and RP-HPLC (to verify purity).
Visualizations
Caption: A workflow for troubleshooting common peptide stability issues.
Caption: Major physical and chemical degradation pathways for peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 6. veeprho.com [veeprho.com]
- 7. Peptide bond - Wikipedia [en.wikipedia.org]
- 8. genscript.com [genscript.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 12. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. bachem.com [bachem.com]
- 16. cpcscientific.com [cpcscientific.com]
- 17. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 18. hplc.eu [hplc.eu]
Refining protocols for the adoptive transfer of AQP4 (201-220)-specific T cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the adoptive transfer of Aquaporin-4 (AQP4) (201-220)-specific T cells to model neurological autoimmune conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental process.
| Problem | Potential Cause | Recommended Solution |
| Recipient mice do not develop clinical signs of disease (e.g., paralysis). | 1. Use of Wild-Type (WT) Donor Mice: WT mice are tolerant to AQP4 and their T cells are generally not pathogenic.[1][2][3][4] | Utilize AQP4-deficient (AQP4-/-) mice as the source for donor T cells. These mice lack central tolerance to AQP4, allowing for the generation of encephalitogenic T cells.[1][2][5][6][7][8] |
| 2. Suboptimal T Cell Polarization: T cells may not be sufficiently polarized towards a pathogenic phenotype (e.g., Th17). | Culture the AQP4-specific T cells under Th17-polarizing conditions prior to transfer. This typically involves the use of cytokines such as IL-6 and IL-23.[1][4][6][9] | |
| 3. Insufficient Number of Transferred T Cells: The number of transferred cells may be too low to induce disease. | Increase the number of transferred T cells. A typical range is 3 x 10^7 cells per recipient mouse.[4] | |
| 4. Improper Antigen Emulsion: The peptide/Complete Freund's Adjuvant (CFA) emulsion for immunization may be unstable. | Before immunization, perform a "water test" by dropping a small amount of the emulsion into water. A stable emulsion should not disperse.[1] | |
| 5. Incorrect Peptide Sequence or Purity: The AQP4 (201-220) peptide may be incorrect or of low purity, leading to poor T cell stimulation. | Verify the sequence and purity (>95%) of the synthesized peptide using methods like HPLC.[4] | |
| Low yield or viability of AQP4-specific T cells after in vitro culture. | 1. Suboptimal Culture Conditions: Inappropriate cytokine concentrations, cell density, or culture duration. | Optimize T cell culture conditions, including cytokine concentrations (e.g., IL-23, IL-6) and cell density. Culture for 3 days under polarizing conditions.[1][4] |
| 2. Poor Antigen-Presenting Cell (APC) Function: Irradiated splenocytes used as APCs may not be viable or functional. | Ensure the viability of irradiated splenocytes. Use a T cell to splenocyte ratio of 1:10 for restimulation.[3] | |
| Variability in disease incidence or severity between experiments. | 1. Inconsistent T Cell Polarization Efficiency: The degree of Th17 polarization can vary between cultures. | Use flow cytometry to confirm the phenotype of the polarized T cells before transfer by staining for characteristic cytokines (e.g., IL-17A) or transcription factors (e.g., RORγt).[5][10] |
| 2. Differences in Gut Microbiota: The gut microbiome can influence the susceptibility to autoimmune diseases. | House mice in a consistent environment and consider co-housing experimental groups to normalize microbiota. | |
| 3. Genetic Drift in Mouse Colonies: Subtle genetic differences can affect immune responses. | Use mice from a reliable vendor and from the same cohort for experiments. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use AQP4-/- mice as T cell donors?
A1: Wild-type mice possess central tolerance to AQP4, meaning that T cells with high reactivity to self-antigens like AQP4 are eliminated during their development in the thymus.[1][2][6] Consequently, AQP4-specific T cells isolated from WT mice are typically non-pathogenic and fail to induce disease upon transfer.[1][2][3][4] AQP4-/- mice lack this tolerance mechanism, allowing for the generation and survival of highly reactive, pathogenic AQP4-specific T cells that can induce central nervous system autoimmunity in recipient mice.[1][5][6][7][8]
Q2: What is the significance of the AQP4 (201-220) peptide?
A2: The AQP4 (201-220) peptide has been identified as a key immunodominant T cell epitope in the context of the mouse major histocompatibility complex (MHC) class II molecule I-A^b.[6][8][10] This specific region of the AQP4 protein is particularly effective at stimulating robust proliferative responses from T cells in AQP4-/- mice, leading to the expansion of pathogenic T cell populations required for disease induction.[1][6]
Q3: What is the role of Th17 polarization in this model?
A3: Polarizing AQP4 (201-220)-specific T cells towards a Th17 phenotype is crucial for their encephalitogenicity.[6][9] Th17 cells are a subset of helper T cells characterized by the production of pro-inflammatory cytokines like IL-17A. These cytokines are instrumental in disrupting the blood-brain barrier, recruiting other immune cells to the central nervous system, and driving the inflammatory cascade that leads to neurological damage and clinical symptoms.[9][11] Adoptive transfer of Th17-polarized AQP4-specific T cells consistently induces more severe clinical disease compared to unpolarized or other T cell subsets.[6][9]
Q4: How can I confirm the success of the adoptive transfer?
A4: The success of the adoptive transfer is primarily evaluated through two main approaches:
-
Clinical Scoring: Monitor recipient mice daily for clinical signs of neurological dysfunction starting around day 5-8 post-transfer.[1] A standardized clinical scoring system is used to assess disease severity, which can include signs like loss of tail tone, impaired righting reflex, and limb paralysis.[3][9][12]
-
Histopathology: At the end of the experiment, or at peak disease, tissues such as the spinal cord, optic nerve, and brain are collected for histological analysis.[9][11] This involves examining tissue sections for signs of inflammation, such as immune cell infiltration (T cells, monocytes), demyelination, and astrocyte loss.[9][13]
Q5: Can this model be induced by direct immunization of wild-type mice with the AQP4 (201-220) peptide?
A5: Generally, direct immunization of wild-type C57BL/6 mice with the AQP4 (201-220) peptide in CFA is not sufficient to induce robust clinical disease.[2][10] While some T cell proliferation can be elicited, the resulting T cells are often not pathogenic due to the aforementioned tolerance mechanisms in WT mice.[1][2] However, some studies have identified specific peptides within the 201-220 region that can induce clinical disease in a fraction of WT mice upon direct immunization.[6]
Experimental Protocols
Generation of AQP4 (201-220)-Specific T Cells
-
Immunization:
-
Emulsify AQP4 (201-220) peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Subcutaneously immunize AQP4-/- mice with 100 µg of the peptide emulsion.[4]
-
-
T Cell Isolation:
-
After 10-12 days, harvest draining lymph nodes (inguinal and axillary) from immunized mice.[4]
-
Prepare single-cell suspensions by mechanical disruption of the lymph nodes.
-
-
In Vitro Culture and Polarization:
-
Culture the lymph node cells at a density of 1 x 10^7 cells/mL in complete RPMI medium.
-
Stimulate the cells with 15 µg/mL of AQP4 (201-220) peptide.[4]
-
For Th17 polarization, add recombinant mouse IL-23 (20 ng/mL) and IL-6 (10 ng/mL) to the culture.[4]
-
Incubate the cells for 3 days at 37°C in 5% CO2.[4]
-
Adoptive Transfer
-
Cell Preparation:
-
After 3 days of culture, harvest the polarized T cells.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS at a concentration of 3 x 10^7 cells per 200 µL.[4]
-
-
Injection:
Data Presentation
Table 1: Key Quantitative Parameters for Adoptive Transfer
| Parameter | Recommended Value | Reference |
| Peptide Dose for Immunization | 100 µg per mouse | [4] |
| M. tuberculosis in CFA | 400 µg per mouse | [4] |
| In Vitro Peptide Concentration | 15 µg/mL | [4] |
| IL-23 Concentration | 20 ng/mL | [4] |
| IL-6 Concentration | 10 ng/mL | [4] |
| Number of Cells for Transfer | 3 x 10^7 cells per mouse | [4] |
| Pertussis Toxin Dose | 200-300 ng per mouse | [3][4] |
| Expected Onset of Clinical Signs | 5-8 days post-transfer | [1] |
Table 2: Clinical Scoring for Disease Severity
| Score | Clinical Signs |
| 0 | No disease |
| 1 | Loss of tail tone |
| 2 | Impaired righting reflex or hind limb weakness |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis (paraplegia) |
| 5 | Moribund or death |
(Note: This is a commonly used scoring system; specific studies may use variations.)[3][12]
Visualizations
Caption: Workflow for the adoptive transfer of AQP4 (201-220)-specific T cells.
Caption: Troubleshooting logic for failure to induce clinical disease.
References
- 1. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 [jove.com]
- 2. T cell deletional tolerance restricts AQP4 but not MOG CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. neurology.org [neurology.org]
- 5. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. T cells targeting neuromyelitis optica autoantigen aquaporin-4 cause paralysis and visual system injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deletional tolerance prevents AQP4‐directed autoimmunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathogenic aquaporin-4 reactive T cells are sufficient to induce mouse model of neuromyelitis optica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interferon-γ controls aquaporin 4-specific Th17 and B cells in neuromyelitis optica spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathogenic T cell responses against aquaporin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Greatly attenuated experimental autoimmune encephalomyelitis in aquaporin-4 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pathogenic aquaporin-4 reactive T cells are sufficient to induce mouse model of neuromyelitis optica - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor solubility of AQP4 (201-220) peptide
Welcome to the technical support center for the AQP4 (201-220) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming the common challenge of its poor solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my AQP4 (201-220) peptide difficult to dissolve in aqueous buffers?
A1: The poor solubility of the AQP4 (201-220) peptide stems directly from its amino acid composition. The sequence, HLFAINYTGASMNPARSFGP , contains a high proportion of hydrophobic (water-fearing) amino acids, approximately 65%. Peptides with 50% or more hydrophobic residues are often poorly soluble in aqueous solutions because they tend to aggregate to minimize contact with water.[1][2]
Q2: I saw a publication listing this peptide as "soluble." Why am I having trouble?
A2: Solubility is highly dependent on the solvent used. While one study listed the peptide as soluble, this was likely in the context of a specific experimental buffer or an organic solvent.[3] Due to its high hydrophobicity, AQP4 (201-220) is generally not readily soluble in plain water or neutral phosphate (B84403) buffers.
Q3: What is the recommended first step for dissolving the AQP4 (201-220) peptide?
A3: The recommended initial step is to use a small amount of a water-miscible organic solvent.[1][2][4] Dimethyl sulfoxide (B87167) (DMSO) is highly recommended for its strong solubilizing power and relatively low toxicity in most biological assays.[1][2] Dimethylformamide (DMF) is a suitable alternative, especially for peptides containing cysteine or methionine, as DMSO can oxidize these residues.[5]
Q4: How do I prepare an aqueous stock solution from the organic solvent?
A4: After completely dissolving the peptide in a minimal volume of organic solvent (e.g., DMSO), you should add your desired aqueous buffer (like PBS) drop-by-drop while gently vortexing the solution.[5] This gradual dilution helps prevent the peptide from precipitating out of the solution.
Q5: My peptide dissolved in DMSO but precipitated when I added my buffer. What should I do?
A5: This is a common issue with hydrophobic peptides. If precipitation occurs, the recommended course of action is to lyophilize the peptide solution to remove all solvent and then attempt re-solubilization using a different strategy, such as trying a different organic solvent or adjusting the pH of your aqueous buffer.[1][2] Do not simply try to re-dissolve the precipitate by adding more buffer.
Q6: Can I use sonication or heat to improve solubility?
A6: Yes, both methods can be helpful but should be used with caution. Brief sonication in a water bath can help break up aggregates and aid dissolution.[1][4] Gentle warming (less than 40°C) can also improve solubility, but excessive heat can degrade the peptide.[2]
Q7: What is the best way to store the solubilized AQP4 (201-220) peptide?
A7: The shelf-life of peptides in solution is very limited.[6] For best results, prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6] Store these aliquots at -20°C or, preferably, -80°C.[6] For long-term stability, storing the peptide in its lyophilized form at -20°C is always the best practice.[6]
Q8: How do I prepare the AQP4 (201-220) peptide for inducing Experimental Autoimmune Encephalomyelitis (EAE) in animals?
A8: For in vivo studies like EAE induction, the peptide is not typically dissolved in a simple buffer. Instead, it is emulsified with Complete Freund's Adjuvant (CFA).[7][8] This involves mixing the peptide solution with CFA to create a stable water-in-oil emulsion that is then used for immunization.[7]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Lyophilized powder will not dissolve in water or PBS. | High hydrophobicity of the peptide sequence (65% hydrophobic residues). | Do not use water or PBS as the primary solvent. Proceed directly to the organic solvent protocol.[1][2] |
| Peptide dissolves in organic solvent but precipitates upon adding aqueous buffer. | The peptide's solubility limit in the final mixed-solvent system has been exceeded. | 1. Reduce Final Concentration: Your target concentration may be too high. Try preparing a more dilute solution. 2. Change Buffer pH: The peptide has a net charge of +1 at neutral pH. Using a slightly acidic buffer (e.g., pH 5-6) can sometimes improve solubility for basic peptides.[4][9] 3. Lyophilize and Restart: If precipitation is heavy, recover the peptide by lyophilization and start over.[1][2] |
| The final solution is cloudy or contains visible particles. | Incomplete solubilization or formation of fine aggregates. | 1. Sonication: Briefly sonicate the vial in a cool water bath.[1][4] 2. Centrifugation: Spin down the solution at high speed (e.g., 10,000 x g) and carefully use the supernatant, acknowledging that the actual concentration will be lower than calculated.[4] |
| Low peptide yield or concentration in the final solution. | Adsorption of the hydrophobic peptide to plastic surfaces or incomplete initial dissolution. | 1. Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes for all steps. 2. Ensure Complete Initial Dissolution: Make sure the peptide is fully dissolved in the initial organic solvent, resulting in a clear solution, before adding any aqueous buffer.[1] |
Quantitative Data Summary
Table 1: Physicochemical Properties of AQP4 (201-220) Peptide
| Property | Value | Rationale / Comment |
| Sequence | H-L-F-A-I-N-Y-T-G-A-S-M-N-P-A-R-S-F-G-P | 20 amino acids.[3][10] |
| Hydrophobic Residues | ~65% | Peptides with >50% hydrophobic residues are typically insoluble in aqueous solutions.[1][2] |
| Net Charge (at pH 7) | +1 | Calculated based on basic (R, N-terminus) and acidic (C-terminus) residues. Considered a slightly basic peptide.[9][11] |
Table 2: Recommended Solvents for AQP4 (201-220)
| Solvent | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary choice for initial solubilization. | Strong solvent suitable for very hydrophobic peptides. Keep final concentration low for cell-based assays (<0.5%).[5][11] |
| Dimethylformamide (DMF) | Alternative to DMSO. | Use if the peptide sequence contains oxidation-prone residues like Cys or Met.[5] |
| Dilute Acetic Acid | Secondary option for aqueous dilution. | Can help solubilize basic peptides.[9][12] Use a 10% solution to aid dissolution before diluting with buffer. |
| Sterile Water / PBS | For dilution only after the peptide is fully dissolved in an organic solvent. | Not recommended as a primary solvent. |
Experimental Protocols & Workflows
Protocol 1: General Solubilization for In Vitro Stock Solution
This protocol details the standard procedure for preparing a concentrated stock solution.
-
Preparation: Allow the vial of lyophilized AQP4 (201-220) peptide to warm to room temperature in a desiccator before opening to prevent condensation.[2][13]
-
Initial Dissolution: Add a minimal volume of pure DMSO to the vial to achieve a high concentration (e.g., 10-20 mg/mL). Vortex thoroughly. If needed, sonicate briefly in a water bath until the solution is completely clear.[1]
-
Aqueous Dilution: While gently vortexing, slowly add your desired sterile aqueous buffer (e.g., PBS, pH 7.4) drop-by-drop to the concentrated DMSO solution until you reach your final desired concentration.
-
Final Check: Visually inspect the solution. If it remains clear, it is ready for use. If any cloudiness or precipitate appears, the peptide may be aggregating. Refer to the Troubleshooting Guide.
-
Storage: Aliquot the final solution into low-protein-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]
Diagram: General Solubilization Workflow
Caption: Workflow for solubilizing AQP4 (201-220) peptide.
Diagram: Troubleshooting Logic for Precipitation
Caption: Decision tree for troubleshooting peptide precipitation.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. academic.oup.com [academic.oup.com]
- 4. jpt.com [jpt.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. biobasic.com [biobasic.com]
- 10. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 [jove.com]
- 11. genscript.com [genscript.com]
- 12. genscript.com [genscript.com]
- 13. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
Strategies to increase the yield of AQP4 (201-220)-reactive T cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with aquaporin-4 (AQP4) (201-220)-reactive T cells. The information is tailored for scientists and drug development professionals aiming to increase the yield and study the function of these specific T cells, which are crucial in understanding the pathogenesis of Neuromyelitis Optica Spectrum Disorder (NMOSD).
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to generate a high yield of AQP4 (201-220)-reactive T cells from wild-type mice?
A1: Wild-type (WT) mice exhibit strong immunological tolerance to the AQP4 (201-220) epitope.[1][2][3][4] This is due to both central tolerance (deletion of self-reactive T cells in the thymus) and peripheral tolerance mechanisms that control autoreactive T cells in the periphery.[1][4] Consequently, immunization of WT mice with the AQP4 (201-220) peptide typically results in only a modest or weak proliferative T cell response.[2][5]
Q2: What is the most effective strategy to overcome tolerance and generate pathogenic AQP4 (201-220)-reactive T cells?
A2: The most successful and widely cited strategy is to use AQP4-deficient (Aqp4-/-) mice for immunization.[2][3][5][6] Since these mice do not express the AQP4 protein, their T cell repertoire is not tolerized against AQP4 epitopes. Immunization of Aqp4-/- mice with the AQP4 (201-220) peptide elicits a robust and pathogenic T cell response.[2][3][5][7] These T cells, particularly when polarized to a Th17 phenotype, can then be adoptively transferred to WT recipient mice to induce a model of NMOSD.[2][5][8]
Q3: What is the significance of the Th17 phenotype for AQP4 (201-220)-reactive T cells?
A3: AQP4-specific T cells with a Th17 phenotype are considered to be highly pathogenic in the context of NMOSD.[1][9] Th17 cells are characterized by the production of pro-inflammatory cytokines such as IL-17A, which plays a crucial role in orchestrating the inflammatory cascade, disrupting the blood-brain barrier, and contributing to the recruitment of other immune cells to the central nervous system (CNS).[9][10][11][12] The polarization of AQP4 (201-220)-reactive T cells towards a Th17 lineage is a key step in generating an animal model that recapitulates features of NMO.[5][8]
Q4: Can I increase the yield of AQP4 (201-220)-reactive T cells by increasing the peptide and adjuvant concentration during immunization?
A4: While optimizing immunization protocols is always recommended, simply increasing the concentration of the AQP4 (201-220) peptide and Complete Freund's Adjuvant (CFA) may not be sufficient to overcome the profound tolerance in wild-type mice and may only lead to a minimal enhancement of the immune response.[10] The primary barrier is the host's tolerance, not the lack of immunogenicity of the peptide itself.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to no proliferation of T cells from wild-type mice after in vitro restimulation with AQP4 (201-220) peptide. | Immunological tolerance to the self-antigen AQP4 in wild-type mice.[1][3][4] | - Primary recommendation: Utilize AQP4-deficient (Aqp4-/-) mice for immunization to bypass tolerance.[2][3][5][6]- If using wild-type mice is unavoidable, consider advanced strategies such as the use of tolerogenic dendritic cells or co-administration of adjuvants that can partially break tolerance, though success is not guaranteed. |
| Successfully generated AQP4-reactive T cells from Aqp4-/- mice, but they do not induce disease upon adoptive transfer into wild-type recipients. | - Insufficient number of pathogenic T cells transferred.- Suboptimal T cell polarization (i.e., not a strong Th17 phenotype).[5][8]- Recipient mice may have robust regulatory mechanisms that suppress the transferred T cells. | - Increase the number of transferred T cells.- Optimize the in vitro Th17 polarization protocol by ensuring the correct cytokine cocktail (e.g., IL-6, IL-23, TGF-β) and anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-4) are used.- Confirm Th17 polarization via intracellular cytokine staining for IL-17A before transfer.[5] |
| Inconsistent results in T cell proliferation assays. | - Variability in peptide quality or concentration.- Suboptimal cell culture conditions.- Inconsistent health or age of experimental animals. | - Use high-purity (>95%) synthetic peptides and ensure accurate concentration measurements.[9]- Standardize cell culture media, supplements, and incubation times.[9][10]- Use age- and sex-matched mice for all experiments to minimize biological variability. |
| Difficulty in detecting AQP4 (201-220)-specific T cells by flow cytometry. | - Low frequency of antigen-specific T cells.- Inadequate stimulation for cytokine production. | - For intracellular cytokine staining, ensure proper restimulation with the peptide and a protein transport inhibitor (e.g., Brefeldin A or Monensin) for an adequate duration (e.g., 4-6 hours).[5]- Consider using PMA and ionomycin (B1663694) as a positive control for T cell activation and cytokine production.[5] |
Experimental Protocols
Protocol 1: Generation of AQP4 (201-220)-Reactive T Cells from Aqp4-/- Mice
This protocol is adapted from methodologies described in the literature for inducing AQP4-specific T cell responses for adoptive transfer models of NMOSD.[2][5]
1. Immunization:
-
Animals: Aqp4-/- mice (C57BL/6 background), 8-12 weeks old.
-
Antigen Emulsion:
-
Dissolve AQP4 (201-220) peptide in sterile PBS or saline.
-
Emulsify the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.
-
A typical final concentration for immunization is 100-200 µg of peptide in 100-200 µL of emulsion per mouse.[13]
-
-
Procedure:
-
Anesthetize the mice.
-
Administer the emulsion subcutaneously at the base of the tail or distributed over two sites on the flank.
-
2. T Cell Isolation and Culture:
-
10-12 days post-immunization, euthanize the mice and aseptically harvest the draining lymph nodes (inguinal and axillary).[2]
-
Prepare a single-cell suspension by mechanically dissociating the lymph nodes.
-
Wash and resuspend the cells in complete T cell medium.
3. In Vitro Restimulation and Th17 Polarization:
-
Plate the lymph node cells at a density of 2-5 x 10^6 cells/mL.
-
Add AQP4 (201-220) peptide to the culture at a final concentration of 10-20 µg/mL.
-
Th17 Polarization Cocktail:
-
IL-23 (20 ng/mL)
-
IL-6 (20 ng/mL)
-
TGF-β (1-5 ng/mL)
-
Anti-IFN-γ antibody (10 µg/mL)
-
Anti-IL-4 antibody (10 µg/mL)
-
-
Culture the cells for 3-4 days at 37°C in a humidified CO2 incubator.
4. T Cell Expansion:
-
After the initial 3-4 days of stimulation, expand the T cells by splitting the cultures and adding fresh medium containing IL-2.
5. Verification of Specificity and Polarization:
-
Proliferation Assay: Measure T cell proliferation in response to the AQP4 (201-220) peptide using [3H]-thymidine incorporation or CFSE dilution assays.
-
Cytokine Profiling: Perform intracellular cytokine staining followed by flow cytometry to confirm the expression of IL-17A and other relevant cytokines (e.g., IFN-γ, GM-CSF).
Quantitative Data Summary
| Parameter | Experimental Condition | Result | Reference |
| T Cell Proliferation | Immunization of Aqp4-/- mice with AQP4 (201-220) peptide | Robust proliferative response | [2][3][5] |
| T Cell Proliferation | Immunization of wild-type mice with AQP4 (201-220) peptide | Modest or weak proliferative response | [2][5] |
| MHC II Binding Affinity (I-Ab) | AQP4 (201-220) peptide | High binding affinity | [1][2][4] |
| In Vitro Restimulation | Splenocytes from AQP4 (201-220) immunized mice cultured with 20, 40, and 80 µg/ml of peptide | Dose-dependent cytokine production (e.g., IL-17A, GM-CSF, IL-6) | [10] |
Visualizations
Caption: Workflow for generating AQP4 (201-220)-reactive Th17 cells.
Caption: Overcoming T cell tolerance using Aqp4-/- mice.
References
- 1. T cell deletional tolerance restricts AQP4 but not MOG CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. pnas.org [pnas.org]
- 5. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 [jove.com]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. researchgate.net [researchgate.net]
- 8. Pathogenic aquaporin-4 reactive T cells are sufficient to induce mouse model of neuromyelitis optica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aquaporin 4-Specific T Cells in Neuromyelitis Optica Exhibit a Th17 Bias and Recognize Clostridium ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interferon-γ controls aquaporin 4-specific Th17 and B cells in neuromyelitis optica spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. Immunodominant T Cell Determinants of Aquaporin-4, the Autoantigen Associated with Neuromyelitis Optica | PLOS One [journals.plos.org]
- 13. medchemexpress.com [medchemexpress.com]
Minimizing non-specific binding in AQP4 (201-220) immunoassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing immunoassays targeting the Aquaporin-4 (201-220) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding in AQP4 (201-220) immunoassays?
Non-specific binding in immunoassays, including those for the AQP4 (201-220) peptide, primarily occurs when antibodies bind to unintended sites on the microplate surface or to other proteins in the sample. This can be caused by several factors, including insufficient blocking, suboptimal antibody concentrations, and inadequate washing.
Q2: Which blocking buffer is most effective for an AQP4 (201-220) peptide-based ELISA?
The choice of blocking buffer is critical for minimizing non-specific binding. Commonly used and effective blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. For peptide-based assays, a protein-free blocking buffer can also be an excellent choice to avoid cross-reactivity with protein-based blockers. The optimal blocking buffer should be determined empirically for your specific assay conditions.
Q3: How can I optimize the concentration of my primary antibody to reduce non-specific binding?
Optimizing the primary antibody concentration is a key step in reducing background signal. It is recommended to perform a titration experiment, such as a checkerboard titration, to determine the optimal antibody dilution.[1][2] This involves testing a range of antibody concentrations to find the one that provides the best signal-to-noise ratio.[1] Starting with the manufacturer's recommended dilution and then testing serial dilutions is a common practice.
Q4: What is the role of detergents like Tween-20 in minimizing non-specific binding?
Detergents such as Tween-20 are typically included in wash buffers and sometimes in antibody diluents. They help to reduce non-specific binding by disrupting weak, non-specific interactions. A concentration of 0.05% to 0.1% Tween-20 in the wash buffer is generally effective.
Q5: Can the type of microplate affect non-specific binding?
Yes, the type of microplate can influence non-specific binding. High-binding plates are designed for strong protein adsorption, which can sometimes lead to higher background if not properly blocked. If you experience persistent issues with non-specific binding, consider testing different types of microplates (e.g., medium-binding or non-treated plates) to find the one that works best for your AQP4 (201-220) peptide.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Insufficient blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA).Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).Try a different blocking agent (e.g., switch from BSA to a protein-free blocking buffer). |
| Antibody concentration too high | Perform an antibody titration to determine the optimal concentration that maximizes the signal-to-noise ratio. | |
| Inadequate washing | Increase the number of wash steps (e.g., from 3 to 5 washes).Increase the duration of each wash.Ensure that the wells are completely aspirated after each wash. | |
| Cross-reactivity of secondary antibody | Run a control with only the secondary antibody to check for non-specific binding.If necessary, use a pre-adsorbed secondary antibody. | |
| No Signal or Weak Signal | Insufficient antibody concentration | Perform an antibody titration to ensure the concentration is not too low. |
| Inefficient peptide coating | Ensure the correct coating buffer is used (e.g., carbonate-bicarbonate buffer, pH 9.6).Increase the peptide coating concentration.Increase the coating incubation time (e.g., overnight at 4°C). | |
| Issues with reagents | Check the expiration dates of all reagents.Ensure proper storage and handling of antibodies and the AQP4 (201-220) peptide. | |
| High Variability Between Wells | Inconsistent pipetting | Use calibrated pipettes and be consistent with your technique.Ensure no air bubbles are present in the wells. |
| Uneven washing | Ensure all wells are washed with the same volume and for the same duration. | |
| Edge effects | Avoid using the outer wells of the plate, as they are more prone to evaporation.Ensure the plate is properly sealed during incubations. |
Quantitative Data Summary
The following tables provide typical concentration ranges and conditions for an AQP4 (201-220) peptide-based ELISA. These are starting points and should be optimized for your specific experimental setup.
Table 1: Reagent Concentrations
| Reagent | Typical Concentration Range |
| AQP4 (201-220) Peptide Coating | 1 - 10 µg/mL |
| Primary Antibody | 0.1 - 2 µg/mL |
| Secondary Antibody-HRP Conjugate | 1:1,000 - 1:20,000 dilution |
| Blocking Agent (BSA or Non-fat milk) | 1 - 5% (w/v) |
| Tween-20 in Wash Buffer | 0.05 - 0.1% (v/v) |
Table 2: Incubation Times and Temperatures
| Step | Typical Incubation Time | Typical Temperature |
| Peptide Coating | 2 hours - Overnight | 37°C or 4°C |
| Blocking | 1 - 2 hours | Room Temperature or 37°C |
| Primary Antibody Incubation | 1 - 2 hours | Room Temperature or 37°C |
| Secondary Antibody Incubation | 1 hour | Room Temperature |
| Substrate Development | 15 - 30 minutes | Room Temperature (in the dark) |
Experimental Protocols
Protocol: Indirect ELISA for AQP4 (201-220) Peptide
This protocol provides a general guideline for setting up an indirect ELISA to detect antibodies against the AQP4 (201-220) peptide.
Materials:
-
96-well high-binding ELISA plate
-
AQP4 (201-220) peptide
-
Coating Buffer (Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (1% BSA in PBST)
-
Primary antibody specific for AQP4 (201-220)
-
HRP-conjugated secondary antibody
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Peptide Coating:
-
Dilute the AQP4 (201-220) peptide to a final concentration of 5 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted peptide to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking solution.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody to its optimal concentration in Blocking Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the wells five times with 200 µL of Wash Buffer per well.
-
-
Substrate Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizations
Caption: Workflow for an indirect ELISA targeting the AQP4 (201-220) peptide.
Caption: Decision tree for troubleshooting common issues in immunoassays.
References
Validation & Comparative
Validating the Pathogenicity of AQP4 (201-220)-Specific T Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the pathogenicity of T cells specific for the aquaporin-4 (AQP4) peptide 201-220. The emergence of these T cells is a critical event in the pathogenesis of Neuromyelitis Optica Spectrum Disorder (NMOSD), an autoimmune disease of the central nervous system.[1][2] This document summarizes key experimental data, details methodologies, and presents signaling pathways and workflows to aid in the design and interpretation of studies aimed at understanding and targeting this pathogenic T cell population.
Comparative Analysis of In Vivo Models
The primary method for validating the pathogenicity of AQP4 (201-220)-specific T cells is the induction of Experimental Autoimmune Encephalomyelitis (EAE), an animal model that recapitulates key features of human inflammatory demyelinating diseases of the central nervous system.[1][2][3] The AQP4 (201-220) peptide is an encephalitogenic epitope capable of inducing EAE.[2][3] Below is a comparison of EAE induced by AQP4 (201-220) versus the more classical model using myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide.
Table 1: Comparison of AQP4 (201-220)-Induced EAE and MOG (35-55)-Induced EAE
| Parameter | AQP4 (201-220)-Induced EAE | MOG (35-55)-Induced EAE | Key Distinctions |
| Disease Incidence | High, can reach 100% in susceptible mouse strains.[4] | High, also approaching 100% in susceptible strains.[4] | While both are potent inducers, the genetic background of the mouse strain can influence susceptibility to each peptide differently. |
| Mean Maximal Severity Score | Can induce severe paralysis, with scores reaching 3-4 on a 5-point scale.[5] | Also induces severe paralysis, with comparable maximal severity scores.[5][6] | AQP4 (201-220)-induced EAE can have an earlier onset of paralysis.[5] |
| Clinical Course | Often characterized by an acute onset followed by complete or partial recovery.[5] | Typically induces a chronic or relapsing-remitting disease course.[7] | The self-limiting nature of AQP4-induced EAE in some models is a notable difference. |
| CNS Lesion Localization | Characterized by midline lesions in the brain, retinal pathology, and lesions at the grey matter/white matter border zone in the spinal cord.[1][8] | Lesions are more commonly found in the white matter of the spinal cord and optic nerve.[7] | The distinct lesion patterns suggest that the antigen-specific T cells dictate the location of CNS inflammation.[1][8] |
| Key Pathological Features | Infiltration of CD4+ T cells and macrophages.[9] Loss of AQP4 and GFAP expression in astrocytes is a hallmark, particularly when co-administered with AQP4-IgG.[4][10] | Demyelination and axonal damage are prominent features.[4] | AQP4-induced pathology is primarily an astrocytopathy, while MOG-induced pathology is a primary demyelinating disease. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison across studies. Below are protocols for key experiments used to validate the pathogenicity of AQP4 (201-220)-specific T cells.
Protocol 1: Induction of Active EAE with AQP4 (201-220) Peptide
This protocol describes the direct immunization of mice with the AQP4 (201-220) peptide to induce EAE.
Materials:
-
AQP4 (201-220) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
-
C57BL/6 mice (or other susceptible strain)
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve AQP4 (201-220) peptide in PBS at a concentration of 2 mg/mL.
-
Prepare CFA containing 4 mg/mL of M. tuberculosis.
-
Create a water-in-oil emulsion by mixing equal volumes of the AQP4 peptide solution and CFA. Emulsify by repeatedly drawing the mixture into and out of a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.[3]
-
-
Immunization:
-
Inject 100 µL of the emulsion subcutaneously (s.c.) at two sites on the flank of each mouse, delivering a total of 100 µg of AQP4 (201-220) peptide.[11]
-
-
Pertussis Toxin Administration:
-
On the day of immunization (day 0) and 48 hours later (day 2), administer 200-300 ng of PTX intraperitoneally (i.p.).[11]
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized 5-point scoring system:[1]
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or waddling gait
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state
-
-
Protocol 2: Adoptive Transfer of AQP4 (201-220)-Specific T Cells
This protocol involves generating AQP4 (201-220)-specific T cells in vitro and transferring them into naïve recipient mice. This method directly demonstrates the pathogenic potential of the T cells.
Materials:
-
Spleen and lymph nodes from AQP4 (201-220)-immunized AQP4-deficient (AQP4-/-) mice (donor mice)
-
Naïve wild-type C57BL/6 mice (recipient mice)
-
AQP4 (201-220) peptide
-
Cell culture medium (e.g., RPMI-1640) supplemented with serum, antibiotics, and 2-mercaptoethanol
-
Cytokines for Th17 polarization (e.g., IL-6, IL-23, TGF-β) and blocking antibodies (e.g., anti-IFN-γ, anti-IL-4)
-
Ficoll-Paque for lymphocyte isolation
Procedure:
-
Generation of AQP4 (201-220)-Specific T Cells:
-
Immunize AQP4-/- mice with AQP4 (201-220) peptide as described in Protocol 1. The use of AQP4-/- donor mice is critical as wild-type mice are tolerant to this self-antigen.[3]
-
Ten days post-immunization, harvest spleens and draining lymph nodes.
-
Prepare single-cell suspensions and isolate lymphocytes using Ficoll-Paque density gradient centrifugation.
-
-
In Vitro T Cell Polarization:
-
Culture the isolated lymphocytes with 10-20 µg/mL of AQP4 (201-220) peptide in the presence of irradiated antigen-presenting cells (APCs) from naïve syngeneic mice.
-
For Th17 polarization, add IL-6 (20 ng/mL), IL-23 (20 ng/mL), and TGF-β (1-5 ng/mL) to the culture.[11][12] Include anti-IFN-γ (10 µg/mL) and anti-IL-4 (10 µg/mL) to inhibit Th1 and Th2 differentiation.
-
Culture the cells for 3-4 days.
-
-
Adoptive Transfer:
-
Harvest the polarized T cells, wash with PBS, and resuspend in sterile PBS.
-
Inject 1-2 x 10^7 cells intravenously (i.v.) or intraperitoneally (i.p.) into naïve recipient mice.[11]
-
-
Clinical Monitoring:
-
Monitor recipient mice daily for clinical signs of EAE as described in Protocol 1.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were created using the DOT language for Graphviz.
Diagram 1: Pathogenic AQP4 (201-220)-Specific T Cell Activation and Differentiation
Caption: AQP4 (201-220) peptide presentation by APCs activates naive T cells, which differentiate into pathogenic Th17 cells under the influence of specific cytokines, leading to CNS inflammation.
Diagram 2: Experimental Workflow for Validating AQP4 (201-220) T Cell Pathogenicity
Caption: Workflow for inducing and evaluating EAE through active immunization or adoptive transfer of AQP4 (201-220)-specific T cells.
Conclusion
Validating the pathogenicity of AQP4 (201-220)-specific T cells is a cornerstone of NMOSD research. The experimental models and protocols outlined in this guide provide a framework for investigating the mechanisms of T cell-mediated astrocytopathy and for evaluating novel therapeutic strategies. The distinct features of AQP4 (201-220)-induced EAE compared to MOG-induced EAE underscore the importance of selecting the appropriate model to address specific research questions in the field of neuroinflammation and autoimmunity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 [jove.com]
- 4. Modelling MOG antibody-associated disorder and neuromyelitis optica spectrum disorder in animal models: Spinal cord manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 10. Interferon-γ controls aquaporin 4-specific Th17 and B cells in neuromyelitis optica spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of AQP4 (201-220) EAE and MOG35-55 EAE Pathologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pathological features of two key experimental autoimmune encephalomyelitis (EAE) models: Aquaporin-4 (AQP4) peptide (201-220)-induced EAE, a model for Neuromyelitis Optica Spectrum Disorder (NMOSD), and Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) peptide (35-55)-induced EAE, a common model for Multiple Sclerosis (MS) and MOG Antibody-Associated Disease (MOGAD). This comparison is supported by experimental data to aid researchers in selecting the appropriate model for their studies and to facilitate the development of targeted therapeutics.
Core Pathological Differences
The primary distinction between the two models lies in the initial autoimmune target. In AQP4 (201-220) EAE, the autoimmune response is directed against aquaporin-4, a water channel protein predominantly expressed on astrocytes. This leads to a primary astrocytopathy with secondary demyelination and neurodegeneration.[1] Conversely, MOG35-55 EAE is characterized by a primary attack on myelin oligodendrocyte glycoprotein, a protein located on the surface of myelin sheaths and oligodendrocytes, resulting in direct demyelination.[1][2]
Quantitative Pathological and Clinical Comparison
The following tables summarize key quantitative data comparing the two EAE models.
| Clinical Parameter | AQP4 (201-220) EAE | MOG35-55 EAE | Reference |
| Disease Severity | Generally lower compared to MOG-IgG exacerbated EAE. | Higher, particularly when exacerbated by MOG-IgG. | [1] |
| Disease Incidence | High, comparable to MOG-IgG exacerbated EAE. | High, with 100% incidence in some studies. | [1] |
| Time to Onset | Earlier onset of inflammatory lesions compared to MOG-IgG EAE. | Later onset compared to AQP4-IgG exacerbated EAE. | [1] |
| Histopathological Feature | AQP4 (201-220) EAE | MOG35-55 EAE | Reference |
| Lesion Localization (Spinal Cord) | Predominantly ventral lesions.[1] Lesions at the grey matter/white matter border.[3][4][5][6][7] | Predominantly ventrolateral lesions.[1] | [1][3][4][5][6][7] |
| Lesion Localization (Brain) | Midline lesions.[3][4][5][6][7] | Multifocal, confluent areas in peripheral white matter. | [2][3][4][5][6][7] |
| Demyelination | Secondary to astrocyte damage. | Primary pathology. | [1] |
| Macrophage Infiltration | Increased at the acute stage. | Increased at the acute stage. | [1] |
| T-Cell Infiltration | Increased at acute and chronic stages. | Increased at acute and chronic stages. | [1] |
| Astrocyte Pathology | Significant loss of AQP4 and GFAP at the acute stage, indicating astrocyte destruction.[1] | Reduced GFAP and AQP4 immunofluorescence at the acute stage, but less severe than in AQP4-IgG EAE.[1] | [1] |
| Gray Matter Demyelination | Can occur as a consequence of deep white matter lesions. | More frequent deep ventrolateral lesions associated with gray matter demyelination. | [1] |
Experimental Protocols
Induction of AQP4 (201-220) EAE in Mice
This protocol is based on methodologies described for inducing EAE with encephalitogenic peptides.[5][6]
Materials:
-
AQP4 (201-220) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS) or sterile saline
-
C57BL/6J mice (or other susceptible strains)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of AQP4 (201-220) peptide in CFA. A common concentration is 1 mg/mL of peptide in PBS emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis.
-
Immunization: Subcutaneously inject 100-200 µL of the emulsion over two sites on the flank of each mouse on day 0.
-
Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization. A typical dose is 100-200 ng per mouse in PBS.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE, typically starting around day 7-9. Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
Induction of MOG35-55 EAE in Mice
This is a widely used protocol for inducing a chronic or monophasic EAE model.[2][8]
Materials:
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS) or sterile saline
-
C57BL/6 mice
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 peptide in CFA. A common concentration is 1-2 mg/mL of peptide in PBS emulsified with an equal volume of CFA containing 4-5 mg/mL of M. tuberculosis.
-
Immunization: Subcutaneously inject 100 µL of the emulsion over two sites on the flank of each mouse on day 0.[8]
-
Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization. A typical dose is 200-300 ng per mouse in PBS.[8]
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE, typically starting around day 9-14.[8] Use a standardized scoring system as described for the AQP4 EAE model.
Visualizing Pathogenic Pathways and Experimental Workflows
Proposed Pathogenic Mechanisms
The following diagrams illustrate the high-level proposed pathogenic cascades in AQP4 (201-220) EAE and MOG35-55 EAE.
Caption: Proposed pathogenic pathway in AQP4 (201-220) EAE.
References
- 1. Modelling MOG antibody-associated disorder and neuromyelitis optica spectrum disorder in animal models: Spinal cord manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOG35-55 induced EAE Mice Model - Creative Biolabs [creative-biolabs.com]
- 3. AQP4-specific T cells determine lesion localization in the CNS in a model of NMOSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Myelin oligodendrocyte glycoprotein (MOG35-55) induced experimental autoimmune encephalomyelitis (EAE) in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
AQP4 (201-220) in the Spotlight: A Comparative Guide to AQP4 T-Cell Epitopes in NMOSD Research
For researchers, scientists, and drug development professionals, understanding the nuances of T-cell epitopes in Neuromyelitis Optica Spectrum Disorder (NMOSD) is critical for advancing diagnostics and therapeutics. This guide provides a detailed comparison of the prominent AQP4 (201-220) T-cell epitope with other identified epitopes of the aquaporin-4 (AQP4) water channel, the primary autoantigen in NMOSD.
This document synthesizes experimental data on the immunogenicity and pathogenicity of various AQP4 T-cell epitopes, offering a framework for evaluating their roles in NMOSD pathogenesis and their potential as therapeutic targets.
Comparative Analysis of Murine AQP4 T-Cell Epitopes
The study of AQP4-specific T-cells has been greatly advanced by the use of mouse models, particularly the experimental autoimmune encephalomyelitis (EAE) model. In this context, certain epitopes have been identified as being particularly potent in inducing an immune response and causing disease.
| Epitope | Amino Acid Sequence | MHC-II Restriction | Immunogenicity | Pathogenicity (EAE Induction) | Reference |
| AQP4 (201-220) | VSERLSVLGGLGINV | I-A | Strong T-cell proliferation in AQP4-/- mice. | Encephalitogenic: Induces clinical EAE characterized by midline brain lesions, retinal pathology, and lesions at the grey matter/white matter border in the spinal cord.[1] | [1] |
| AQP4 (135-153) | TLGGLVLSVGG-L-G | I-A | Strong T-cell proliferation in AQP4-/- mice. | Encephalitogenic: Induces paralysis and opticospinal inflammation when transferred into wild-type mice.[2][3] | [2][3] |
| AQP4 (22-36) | ELMKPGKVDSSGE | I-A | Major immunogenic determinant in wild-type C57BL/6 mice, inducing a mixed Th1/Th2 response (IFN-γ, IL-5, IL-10). | Non-encephalitogenic: Active immunization does not induce clinical EAE.[4][5] | [4][5] |
| AQP4 (21-40) | KEPIKDENKAPEQPDWEAA | I-A, I-A | Immunodominant epitope in C57BL/6 and SJL/J mice following immunization with intact AQP4, eliciting IFN-γ and IL-17 secretion. | Not reported to induce EAE upon direct immunization. | [6][7] |
| AQP4 (289-303) | LEQGQPSETGG | I-A | Immunogenic in wild-type C57BL/6 mice. | Not reported to be encephalitogenic. | [4][5] |
Overview of Human AQP4 T-Cell Epitopes in NMOSD
Identifying T-cell epitopes in human NMOSD patients is crucial for understanding disease pathogenesis and for the development of antigen-specific therapies. Several studies have mapped T-cell responses to AQP4 peptides in peripheral blood mononuclear cells (PBMCs) from NMOSD patients.
| Epitope | Amino Acid Sequence | Key Findings | Reference |
| AQP4 (63-76) | AFLSKLIAIFGE | Immunodominant epitope in a cohort of NMO patients, recognized by Th17-biased T-cells. Shows homology to a Clostridium perfringens ABC transporter, suggesting a potential role for molecular mimicry. | [8] |
| AQP4 (156-170) | VIMVFTGCHISGA | Increased T-cell reactivity observed specifically in AQP4-Ab positive NMOSD patients. | [9] |
| AQP4 (137-151) | GGLVLSVGG-L-G | Identified as an immunodominant epitope in NMO patients, with T-cell lines producing IL-17 and IL-10. | |
| AQP4 (222-236) | VGAHLGIIMVGT | Recognized as an immunodominant epitope in NMO patients. | |
| AQP4 (217-231) | YAGLIAVAG | Identified as a specific epitope in NMO patients. | |
| AQP4 (269-283) | KPGKVDSSGE | Recognized as a specific epitope in NMO patients. |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of AQP4 T-cell epitopes.
T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to a specific antigen.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples using density gradient centrifugation. For murine studies, splenocytes or lymph node cells are harvested.
-
Antigen Stimulation: Cells are cultured in the presence of a specific AQP4 peptide (e.g., AQP4 (201-220)) at various concentrations. A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.
-
Proliferation Measurement: After a set incubation period (typically 3-5 days), T-cell proliferation is quantified. Common methods include:
-
[3H]-Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the cultures, and its incorporation into the DNA of proliferating cells is measured.
-
CFSE Staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division. Proliferation is assessed by flow cytometry.
-
-
Data Analysis: Results are often expressed as a Stimulation Index (SI), which is the ratio of proliferation in the presence of the antigen to the proliferation in the negative control.
Induction of Experimental Autoimmune Encephalomyelitis (EAE) with AQP4 Peptides
EAE is a widely used animal model for central nervous system (CNS) autoimmune diseases, including NMOSD.
-
Animals: C57BL/6 mice are commonly used. For studying pathogenic epitopes like AQP4 (201-220), AQP4-deficient (AQP4-/-) mice are often used for the initial T-cell priming to bypass central tolerance.[2][3]
-
Antigen Emulsion: The AQP4 peptide (e.g., 100-200 µg of AQP4 (201-220)) is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[1][10]
-
Immunization: The emulsion is injected subcutaneously at the base of the tail or in the flanks.[1][2]
-
Pertussis Toxin Administration: Pertussis toxin (e.g., 200 ng) is injected intraperitoneally on the day of immunization and again 48 hours later to facilitate the entry of immune cells into the CNS.[1][11]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is no disease and 5 is death.
-
Histopathology: At the end of the experiment, brain and spinal cord tissues are collected for histological analysis to assess inflammation, demyelination, and astrocyte loss.
Visualizing Key Processes in NMOSD Research
Experimental Workflow for T-Cell Epitope Mapping
Caption: Workflow for identifying and characterizing AQP4 T-cell epitopes.
Proposed Pathogenic Mechanism of AQP4-Specific T-Cells in NMOSD
Caption: AQP4-specific T-cells in NMOSD pathogenesis.
T-Cell Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 [jove.com]
- 4. Functional Characterization of Aquaporin-4 Specific T Cells: Towards a Model for Neuromyelitis Optica | PLOS One [journals.plos.org]
- 5. Functional Characterization of Aquaporin-4 Specific T Cells: Towards a Model for Neuromyelitis Optica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunodominant T Cell Determinants of Aquaporin-4, the Autoantigen Associated with Neuromyelitis Optica | PLOS One [journals.plos.org]
- 7. Immunodominant T Cell Determinants of Aquaporin-4, the Autoantigen Associated with Neuromyelitis Optica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aquaporin 4-Specific T Cells in Neuromyelitis Optica Exhibit a Th17 Bias and Recognize Clostridium ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Analysis of T-Cell Responses to Aquaporin-4 and Myelin Oligodendrocyte Glycoprotein in Inflammatory Demyelinating Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
Cross-Reactivity of AQP4 (201-220)-Specific T Cells: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of T cells specific for aquaporin-4 (AQP4), particularly the 201-220 peptide region, is crucial for elucidating the pathogenesis of neuromyelitis optica spectrum disorder (NMOSD) and developing targeted therapies. This guide provides an objective comparison of the performance of AQP4 (201-220)-specific T cells against other antigens, supported by experimental data from key studies.
This guide summarizes quantitative data in structured tables, details experimental methodologies, and provides visual diagrams of experimental workflows and signaling pathways to facilitate a comprehensive understanding of AQP4-specific T cell cross-reactivity.
Comparative Analysis of T Cell Cross-Reactivity
T cells specific for self-antigens like AQP4 can sometimes be activated by foreign antigens, a phenomenon known as molecular mimicry. This cross-reactivity is a potential mechanism for triggering autoimmune diseases like NMOSD. Key studies have investigated the cross-reactivity of AQP4-specific T cells with antigens from bacteria that are part of the natural human microbiome or common pathogens.
Cross-Reactivity with Clostridium perfringens ABC Transporter
A study has demonstrated that T cells from NMOSD patients that recognize the AQP4 peptide p61-80 can also recognize a homologous peptide from the ATP-binding cassette (ABC) transporter of Clostridium perfringens.[1][2][3] The core T-cell determinant within AQP4 p61-80 was mapped to residues 63-76, which shares significant sequence homology with a peptide from the C. perfringens ABC transporter.[1][2][3] This suggests that an immune response initially directed against this bacterium could lead to the activation of autoreactive T cells that target AQP4 in the central nervous system.
Table 1: T Cell Proliferation in Response to AQP4 and C. perfringens Peptides
| Antigen (10µg/ml) | Mean Stimulation Index (SI) |
| AQP4 p61-80 | 3.5 |
| AQP4 p63-76 | 3.2 |
| C. perfringens ABC-TP p204-217 | 2.8 |
Data is representative of 3 independent experiments. Proliferation was measured by [3H]thymidine incorporation after 3 days.[1]
Cross-Reactivity with Bacterial Aquaporin-Z (AqpZ)
Another significant area of cross-reactivity has been identified between human AQP4 and bacterial Aquaporin-Z (AqpZ). A study using a mouse model demonstrated that T cells primed with AqpZ peptides could proliferate in response to homologous human AQP4 peptides.[4] Specifically, T cells from mice immunized with the AqpZ peptide 203-220 showed a proliferative response when stimulated with the homologous human AQP4 peptide 201-217.[4]
Table 2: T Cell Proliferation in Response to AqpZ and AQP4 Peptides
| Immunizing Peptide | Stimulating Peptide (20 µg/ml) | Mean Proliferation (OD units) |
| AqpZ174–190 | AqpZ174–190 | 1.03 ± 0.08 |
| AqpZ174–190 | Aqp4201–217 | 0.61 ± 0.06 |
T cells were isolated from SJL mice immunized with the specified AqpZ peptide. Proliferation was measured by a lymphocyte-proliferation assay.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are the key experimental protocols used in the cited studies.
T-Cell Proliferation Assay ([3H]Thymidine Incorporation)
This assay measures the proliferation of T cells in response to an antigen.[1]
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples using Ficoll density gradient centrifugation.[1]
-
Cell Culture: PBMCs are cultured in 96-well plates at a concentration of 1 × 105 or 5 × 105 cells per well.[1]
-
Antigen Stimulation: Synthetic peptides (e.g., AQP4 peptides, C. perfringens peptide) are added to the cell cultures at a final concentration of 10µg/ml.[1]
-
Incubation: The cells are incubated for 6 days to allow for T cell proliferation.[1]
-
Radiolabeling: [3H]thymidine is added to the cultures for the final 18 hours of incubation. Proliferating cells incorporate the radioactive thymidine (B127349) into their DNA.[1]
-
Harvesting and Measurement: The cells are harvested, and the amount of incorporated [3H]thymidine is measured using a scintillation counter. The results are often expressed as a Stimulation Index (SI), which is the ratio of counts per minute (cpm) in antigen-stimulated wells to the cpm in control (unstimulated) wells.[1]
Lymphocyte-Proliferation Assay (OD Measurement)
This assay also assesses T cell proliferation but uses a colorimetric method.[4]
-
T Cell Isolation: Spleen T cells are isolated from immunized mice.[4]
-
Cell Culture: T cells are cultured in the presence of the priming peptide, a homologous peptide, or a non-homologous control peptide at various concentrations.[4]
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).[4]
-
Colorimetric Reaction: A reagent (such as MTT or WST-1) is added to the wells. Metabolically active (proliferating) cells convert the reagent into a colored product.
-
Measurement: The optical density (OD) of the wells is measured using a spectrophotometer. Higher OD values indicate greater cell proliferation.[4]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in these cross-reactivity studies, the following diagrams illustrate the experimental workflow and the proposed signaling pathway.
Figure 1. Workflow for a T-Cell Proliferation Assay.
Figure 2. Molecular Mimicry Signaling Pathway in NMOSD.
References
- 1. Aquaporin 4-Specific T Cells in Neuromyelitis Optica Exhibit a Th17 Bias and Recognize Clostridium ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aquaporin 4-specific T cells in neuromyelitis optica exhibit a Th17 bias and recognize Clostridium ABC transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neuroimmunol.org [neuroimmunol.org]
- 4. Cross-Immunoreactivity between Bacterial Aquaporin-Z and Human Aquaporin-4: Potential Relevance to Neuromyelitis Optica - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: AQP4 (201-220)-Induced Murine Model Versus Human Neuromyelitis Optica Spectrum Disorder
A Detailed Guide for Researchers and Drug Development Professionals
Neuromyelitis Optica Spectrum Disorder (NMOSD) is a severe autoimmune inflammatory disease of the central nervous system, primarily targeting astrocytes. The discovery of autoantibodies against aquaporin-4 (AQP4), the most abundant water channel in the brain, has been a landmark in understanding its pathogenesis. To unravel the complex mechanisms of NMOSD and to develop effective therapies, various animal models have been established. Among these, the experimental autoimmune encephalomyelitis (EAE) model induced by the AQP4 peptide (201-220) in mice has emerged as a valuable tool. This guide provides a comprehensive comparison of the clinical, histopathological, and immunological features of the AQP4 (201-220)-induced murine model and human NMOSD, supported by experimental data.
Clinical Manifestations: A Tale of Two Species
While the AQP4 (201-220)-induced EAE model in mice recapitulates several key features of human NMOSD, there are notable differences in the clinical presentation and disease course.
| Feature | AQP4 (201-220)-Induced Disease in Mice | Human NMOSD |
| Primary Clinical Signs | Ascending paralysis, tail limpness, hind limb weakness.[1] | Optic neuritis (vision loss, eye pain), transverse myelitis (limb weakness, sensory loss, bladder/bowel dysfunction). |
| Disease Course | Typically monophasic, with a peak of disease around day 18 post-immunization followed by a recovery period.[2] | Relapsing-remitting in ~90% of cases, with unpredictable attacks and cumulative disability. |
| Disease Onset | Around day 11 post-immunization.[2] | Can occur at any age, with peaks in childhood and in the 4th-5th decades of life. |
| Typical EAE Score at Peak | 2-3 (impaired righting reflex to paraplegia of hind limbs).[2] | Expanded Disability Status Scale (EDSS) varies widely depending on the severity and location of attacks. |
Histopathological Hallmarks: Overlapping Lesion Characteristics
The histopathological features of the AQP4 (201-220) mouse model share striking similarities with human NMOSD lesions, particularly in the localization of inflammation and astrocyte pathology.
| Feature | AQP4 (201-220)-Induced Disease in Mice | Human NMOSD |
| Lesion Location | Midline lesions in the brain (near the third and fourth ventricles), retinal pathology, and lesions at the grey matter/white matter border zone in the spinal cord.[3][4] | Predominantly affects optic nerves and spinal cord, often with longitudinally extensive transverse myelitis (LETM) spanning three or more vertebral segments. Brain lesions can occur in AQP4-rich areas like the area postrema, hypothalamus, and periventricular regions.[5] |
| Astrocyte Pathology | Perivascular loss of AQP4 immunoreactivity, particularly in the presence of anti-AQP4 antibodies.[6][7] Significant reduction in the number of astrocytes (SOX9+ cells) in the spinal cord (around 51% reduction).[8] | Prominent loss of AQP4 and glial fibrillary acidic protein (GFAP) in active lesions, indicating astrocyte destruction.[9] |
| Inflammatory Infiltrates | Infiltration of CD45+ immune cells and CD4+ T cells in the CNS (brain, spinal cord, retina).[2] | Perivascular inflammatory infiltrates composed of neutrophils, eosinophils, macrophages, T cells, and B cells.[10] |
| Demyelination | Secondary to astrocyte loss. | A prominent feature, considered secondary to the primary astrocytopathy. |
| Complement Deposition | Perivascular deposition of complement has been observed in models where AQP4 antibodies are co-administered. | A hallmark of active NMOSD lesions, with deposition of the membrane attack complex (MAC) on astrocytes. |
Immunological Landscape: A Shared Pathogenic Pathway
The underlying immunological mechanisms in both the AQP4 (201-220) model and human NMOSD point towards a common pathway involving AQP4-specific T cells and the subsequent pathogenic role of anti-AQP4 antibodies and the complement system.
| Feature | AQP4 (201-220)-Induced Disease in Mice | Human NMOSD |
| Key Autoantigen | Aquaporin-4 (specifically the 201-220 peptide epitope).[2] | Aquaporin-4. |
| Primary Effector T Cells | AQP4 (201-220)-specific Th17 cells are crucial for disease induction.[11] | AQP4-specific Th17 cells are thought to play a central role in initiating the inflammatory cascade. |
| Role of B Cells/Antibodies | Immunization with AQP4 (201-220) peptide alone does not typically induce high titers of anti-AQP4 antibodies. The co-administration of anti-AQP4 antibodies exacerbates disease and leads to NMO-like lesions.[6] | Pathogenic IgG1 autoantibodies against AQP4 (NMO-IgG) are a hallmark of the disease and are directly implicated in astrocyte damage. |
| Complement System | Complement activation is a key effector mechanism when AQP4 antibodies are present, leading to astrocyte lysis. | The classical complement pathway is activated by AQP4-IgG, leading to the formation of the membrane attack complex (MAC) and subsequent astrocyte death. |
| Key Cytokines | Increased serum levels of IL-6 and IL-17.[8][12] | Elevated levels of IL-6 and IL-17A in the cerebrospinal fluid (CSF) during relapses.[13][14][15] Typical CSF IL-6 levels in relapsing NMOSD are around 12.23 ± 3.47 pg/mL, and IL-17A levels are around 27.15 ± 11.33 pg/mL.[13] |
Experimental Protocols
Induction of EAE with AQP4 (201-220) Peptide in C57BL/6 Mice
This protocol outlines the standard procedure for inducing experimental autoimmune encephalomyelitis (EAE) in C57BL/6 mice using the AQP4 (201-220) peptide.
Materials:
-
AQP4 (201-220) peptide (sequence: KGSYMEVEDNRSQVETED)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve AQP4 (201-220) peptide in PBS to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the AQP4 peptide solution with an equal volume of CFA (containing 4 mg/mL M. tuberculosis H37Ra).
-
Emulsify by sonication or by passing the mixture through a double-hubbed needle until a thick, white emulsion is formed that does not disperse in a drop of water.
-
-
Immunization:
-
On day 0, immunize each mouse subcutaneously at two sites on the flank with 100 µL of the AQP4/CFA emulsion (containing 100 µg of AQP4 peptide).
-
-
Pertussis Toxin Administration:
-
On day 0 and day 2 post-immunization, inject each mouse intraperitoneally with 200 ng of PTX in 100 µL of PBS.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard EAE scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Impaired righting reflex or hind limb weakness
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state
-
-
Flow Cytometry Analysis of CNS Infiltrating Cells
This protocol describes the isolation and analysis of immune cells from the brain and spinal cord of EAE mice.
Materials:
-
Percoll
-
RPMI-1640 medium
-
Collagenase D
-
DNase I
-
Fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD4, CD8, CD19, Ly6G)
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Tissue Harvest and Digestion:
-
Perfuse mice with ice-cold PBS to remove blood from the CNS.
-
Dissect the brain and spinal cord and mince the tissue.
-
Digest the tissue with Collagenase D and DNase I in RPMI-1640 at 37°C for 45 minutes.
-
-
Cell Isolation:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Isolate mononuclear cells using a Percoll gradient (e.g., 30%/70%).
-
-
Staining and Analysis:
-
Wash the isolated cells with FACS buffer.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against desired surface markers for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer and analyze the cell populations using appropriate software.
-
ELISA for AQP4 Antibody Detection in Mouse Serum
This protocol outlines a method for detecting AQP4 antibodies in mouse serum.
Materials:
-
Recombinant mouse AQP4 protein
-
ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
Procedure:
-
Plate Coating:
-
Coat ELISA plate wells with recombinant AQP4 protein diluted in coating buffer overnight at 4°C.
-
-
Blocking:
-
Wash the plate with PBS-T (PBS with 0.05% Tween-20).
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate with PBS-T.
-
Add diluted mouse serum samples to the wells and incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate with PBS-T.
-
Add HRP-conjugated anti-mouse IgG to the wells and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate with PBS-T.
-
Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Signaling Pathways and Experimental Workflows
AQP4-IgG Mediated Astrocyte Damage Signaling Pathway
Caption: AQP4-IgG mediated complement-dependent cytotoxicity in NMOSD.
Experimental Workflow for AQP4 (201-220)-Induced EAE
Caption: Experimental workflow for AQP4 (201-220)-induced EAE in mice.
Conclusion
The AQP4 (201-220)-induced EAE model in mice serves as a powerful tool for investigating the T-cell mediated aspects of NMOSD pathogenesis. While it does not fully recapitulate the relapsing-remitting nature of the human disease, it accurately models key histopathological and immunological features, including the specific targeting of AQP4, the crucial role of Th17 cells, and the destructive consequences of the anti-AQP4 antibody-mediated complement activation on astrocytes. Understanding both the similarities and differences between this murine model and human NMOSD is essential for the effective translation of preclinical findings into novel therapeutic strategies for this debilitating disease. This guide provides a framework for researchers to navigate the complexities of this model and its relevance to the human condition.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AQP4-specific T cells determine lesion localization in the CNS in a model of NMOSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deletional tolerance prevents AQP4‐directed autoimmunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interferon-γ controls aquaporin 4-specific Th17 and B cells in neuromyelitis optica spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. vjneurology.com [vjneurology.com]
- 11. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 [jove.com]
- 12. e-century.us [e-century.us]
- 13. Cytokine and Chemokine Profiles in Patients with Neuromyelitis Optica Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Th17-Related Cytokines as Potential Discriminatory Markers between Neuromyelitis Optica (Devic’s Disease) and Multiple Sclerosis—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating Preclinical AQP4 (201-220) Models with Patient Data in Neuromyelitis Optica Spectrum Disorder Research
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of findings from experimental autoimmune encephalomyelitis (EAE) models induced by the aquaporin-4 (AQP4) peptide (201-220) with data from patients with Neuromyelitis Optica Spectrum Disorder (NMOSD). The objective is to validate the preclinical model's relevance and utility in studying NMOSD pathogenesis and evaluating potential therapeutics.
I. Comparative Analysis of Immunological Features
The AQP4 (201-220) peptide has been identified as a key immunodominant epitope in mouse models, capable of inducing a T-cell driven autoimmune response that recapitulates key features of NMOSD.[1][2] The following tables summarize the parallels between the mouse model and human patients.
Table 1: Comparison of T-Cell Responses
| Feature | AQP4 (201-220) Mouse Model | NMOSD Patients |
| Primary Effector T-Cell | CD4+ T-cells[1] | CD4+ T-cells[3] |
| Key Pathogenic Subset | Th17 cells[4][5][6] | Th17 cells[3] |
| Primary Antigenic Target | AQP4 (201-220) peptide[2] | AQP4 protein[7] |
| MHC Restriction | I-Ab[2] | HLA-DRB1*03:01 and other HLA-DR variants[3] |
| Cytokine Profile | IFN-γ, IL-17, IL-5, IL-10[5][7] | Elevated IL-6, IL-17, and IFN-γ in CSF and serum |
Table 2: Comparison of Humoral Responses and Pathology
| Feature | AQP4 (201-220) Mouse Model | NMOSD Patients |
| Antibody Isotype | T-cell help promotes IgG1 and IgG2 production[7] | Predominantly IgG1 subclass (NMO-IgG)[7] |
| Pathological Hallmarks | Perivascular inflammatory infiltrates, astrocyte loss, demyelination[1][8] | Perivascular deposition of IgG and complement, astrocyte loss (astrocytopathy), demyelination, and axonal loss[5][7] |
| Lesion Localization | Midline brain lesions, retinal pathology, grey/white matter border of the spinal cord[1][9][10] | Optic nerves, spinal cord, and specific brain regions rich in AQP4 (e.g., area postrema)[11] |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments cited in the literature.
1. Induction of EAE with AQP4 (201-220) Peptide
-
Animal Model: C57BL/6 mice or B-cell conditional AQP4-deficient (Aqp4ΔB) mice are commonly used.[1][8]
-
Antigen Preparation: The murine AQP4 (201-220) peptide is synthesized. For immunization, the peptide is emulsified in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis H37Ra.[2]
-
Immunization: Mice are immunized subcutaneously at the flank or base of the tail with the AQP4 (201-220)/CFA emulsion.[2] Some protocols include the administration of pertussis toxin intravenously or intraperitoneally at the time of immunization and 48 hours later to enhance the permeability of the blood-brain barrier.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb paralysis; 5: moribund).[12]
2. T-Cell Proliferation Assay
-
Cell Isolation: Draining lymph nodes (inguinal and axillary) are harvested from immunized mice 10-12 days post-immunization.[13]
-
Cell Culture: A single-cell suspension is prepared, and cells are cultured in 96-well plates.
-
Antigen Recall: Cells are re-stimulated in vitro with the AQP4 (201-220) peptide at various concentrations. A non-specific peptide or concanavalin (B7782731) A can be used as negative and positive controls, respectively.
-
Proliferation Measurement: After 72 hours of culture, proliferation is assessed by adding 3H-thymidine for the final 18 hours and measuring its incorporation using a scintillation counter. Results are often expressed as a stimulation index (mean cpm of antigen-stimulated wells / mean cpm of unstimulated wells).[13]
3. Immunohistochemistry for Pathological Evaluation
-
Tissue Preparation: Mice are euthanized at the peak of disease or at a specified time point. The brain and spinal cord are harvested, fixed in 4% paraformaldehyde, and embedded in paraffin (B1166041) or frozen in optimal cutting temperature (OCT) compound.
-
Staining: Sections are cut and stained with specific antibodies to identify:
-
Astrocytes (GFAP) and AQP4 to assess astrocyte loss.
-
Myelin (e.g., Luxol Fast Blue or anti-MBP) to evaluate demyelination.
-
Inflammatory infiltrates (e.g., anti-CD4 for T-cells, anti-Mac-3 for macrophages/microglia).
-
Complement deposition (e.g., anti-C3 or anti-C9neo).
-
-
Imaging and Analysis: Stained sections are imaged using light or fluorescence microscopy. The extent of inflammation, demyelination, and astrocyte loss is quantified.
III. Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) illustrate critical pathways and workflows in AQP4 (201-220) model research.
IV. Conclusion
The AQP4 (201-220) induced EAE model demonstrates significant immunological and pathological parallels to human NMOSD, particularly in its T-cell-driven inflammatory processes that are a prerequisite for the development of the characteristic astrocytopathy. While no animal model perfectly replicates a human disease, the AQP4 (201-220) model provides a robust and relevant platform for investigating the fundamental mechanisms of NMOSD and for the preclinical assessment of novel therapeutic strategies targeting the autoimmune response against AQP4. The cross-reactivity observed between bacterial aquaporins and human AQP4 further suggests that this model could be instrumental in exploring potential environmental triggers of the disease.[14]
References
- 1. AQP4-specific T cells determine lesion localization in the CNS in a model of NMOSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deletional tolerance prevents AQP4‐directed autoimmunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. T cell deletional tolerance restricts AQP4 but not MOG CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Characterization of Aquaporin-4 Specific T Cells: Towards a Model for Neuromyelitis Optica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intradermal AQP4 peptide immunization induces clinical features of neuromyelitis optica spectrum disorder in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Publications | Experimental Neuroimmunology - Experimental Neuroimmunology [kornlab.med.tum.de]
- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cross-Immunoreactivity between Bacterial Aquaporin-Z and Human Aquaporin-4: Potential Relevance to Neuromyelitis Optica - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lesion Distribution in AQP4 (201-220) and other EAE Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of different Experimental Autoimmune Encephalomyelitis (EAE) models is paramount for advancing therapies for neuroinflammatory diseases. This guide provides a comparative analysis of lesion distribution and underlying mechanisms in the Aquaporin-4 (AQP4) (201-220) peptide-induced EAE model versus the more traditional Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 and Proteolipid Protein (PLP) 139-151 models.
The choice of antigen in EAE models significantly influences the resulting pathology, dictating the location and nature of central nervous system (CNS) lesions. While MOG and PLP models have long served as the workhorses for multiple sclerosis (MS) research, the AQP4 model offers a more specific tool for investigating neuromyelitis optica spectrum disorder (NMOSD), a distinct autoimmune condition targeting astrocytes.
Comparative Lesion Distribution
A key differentiator between these EAE models is the topographical distribution of inflammatory lesions within the CNS. The AQP4 (201-220) model, which mimics key features of NMOSD, displays a unique lesion pattern. In contrast to the MOG-EAE model, AQP4 (201-220)-induced EAE is characterized by midline lesions in the brain, retinal pathology, and lesions at the grey matter/white matter border zone in the spinal cord.[1][2] This localization is thought to be driven by the high expression of AQP4 in these regions.
MOG35-55 induced EAE in C57BL/6 mice typically results in a chronic, non-relapsing paralysis with inflammatory lesions predominantly in the spinal cord, particularly the anterolateral and dorsal columns.[3] Brain inflammation can be inconsistent. In contrast, PLP139-151 induced EAE in SJL mice often produces a relapsing-remitting clinical course, with lesions found in the brain, cerebellum, and spinal cord.[3][4][5]
Here is a summary of the typical lesion distribution in these models:
| Feature | AQP4 (201-220) EAE | MOG35-55 EAE | PLP139-151 EAE |
| Primary CNS Target | Astrocytes | Oligodendrocytes/Myelin | Oligodendrocytes/Myelin |
| Typical Brain Lesions | Midline structures, periventricular areas | Can be inconsistent, sometimes cortical and meningeal inflammation | Brainstem, cerebellum, and cortex |
| Spinal Cord Lesions | Grey matter/white matter border | Predominantly white matter (anterolateral and dorsal columns) | White matter |
| Optic Nerve Involvement | Common, retinal pathology | Common | Can occur |
| Cellular Infiltrates | Neutrophils, eosinophils, macrophages, CD4+ T cells | CD4+ T cells, macrophages, B-cells (less prominent) | CD4+ T cells, macrophages |
Quantitative Analysis of Lesion Pathology
Direct quantitative comparison of lesion volume and cellular infiltration across all three models is challenging due to variability in experimental protocols and quantification methods. However, studies comparing individual models provide valuable insights.
For instance, in a comparative study of MOG-IgG and AQP4-IgG augmented EAE, AQP4-IgG administration led to earlier appearance of inflammatory lesions with distinct localizations.[6] At the acute disease stage, both GFAP (an astrocyte marker) and AQP4 expression were more significantly reduced in the spinal cord lesions of AQP4-IgG EAE compared to MOG-IgG EAE.[6] Macrophage infiltration was also higher in the presymptomatic phase of AQP4-IgG EAE.[6]
Histopathological scoring is commonly used to quantify the severity of inflammation and demyelination. The number of inflammatory lesions in the spinal cord of MOG-EAE mice increases from the onset to the peak phase of the disease and corresponds with clinical severity.[7]
| Parameter | AQP4 (201-220) EAE | MOG35-55 EAE | PLP139-151 EAE |
| Inflammation Score | Severe, with early neutrophil and eosinophil infiltration | Varies with disease stage, predominantly mononuclear infiltrates | Varies with relapses and remissions |
| Demyelination Score | Secondary to astrocyte loss | Primary demyelination is a key feature | A prominent feature, can be extensive during relapses |
| Axonal Damage | Can be severe due to astrocyte pathology | Present and correlates with chronic disability | Present and contributes to clinical signs |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of EAE studies. Below are summarized protocols for the induction of each EAE model.
AQP4 (201-220) EAE Induction Protocol (in C57BL/6 mice)
-
Antigen: AQP4 (201-220) peptide.
-
Adjuvant: Emulsification in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: Subcutaneous injection of the AQP4/CFA emulsion.
-
Pertussis Toxin (PTX): Intravenous or intraperitoneal injection of PTX on the day of immunization and typically a second dose 48 hours later.[8][9]
MOG35-55 EAE Induction Protocol (in C57BL/6 mice)
-
Antigen: MOG (35-55) peptide.
-
Adjuvant: Emulsification in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: Subcutaneous injection of the MOG/CFA emulsion, typically at two sites on the flank.[3]
-
Pertussis Toxin (PTX): Intraperitoneal injection of PTX on the day of immunization and again on day two.[3]
PLP139-151 EAE Induction Protocol (in SJL mice)
-
Antigen: PLP (139-151) peptide.
-
Adjuvant: Emulsification in Complete Freund's Adjuvant (CFA).
-
Immunization: Subcutaneous injection of the PLP/CFA emulsion.
-
Pertussis Toxin (PTX): Can be used to increase disease severity and induce an earlier onset, but is not always required for the relapsing-remitting model in SJL mice.[10]
Below is a visual representation of the general experimental workflow for inducing EAE.
General workflow for the induction and analysis of EAE models.
Signaling Pathways and Molecular Mechanisms
The distinct lesion patterns in these EAE models are orchestrated by different underlying signaling pathways and molecular effectors.
In AQP4 (201-220) EAE , the autoimmune response is directed against astrocytes. The binding of AQP4-specific T cells and, in some models, AQP4-antibodies, to astrocytes can trigger complement-dependent cytotoxicity and antibody-dependent cell-mediated cytotoxicity.[2] This leads to astrocyte death, breakdown of the blood-brain barrier, and subsequent inflammatory cell infiltration and secondary demyelination. Cytokines such as IL-6 and those involved in the Th17 signaling pathway are implicated in the pathogenesis of AQP4-associated neuroinflammation.[11]
In MOG35-55 EAE , the primary attack is on myelin and oligodendrocytes. The disease is largely driven by CD4+ T cells, particularly Th1 and Th17 cells. Th17 cells, through the production of IL-17, play a crucial role in recruiting neutrophils and other inflammatory cells to the CNS. The chemokine receptor CXCR7 and its ligand CXCL12 have been identified as key players in regulating leukocyte infiltration into the CNS in MOG-EAE.[3]
The pathogenesis of PLP139-151 EAE is also T-cell mediated, with both Th1 and Th17 cells contributing to the inflammatory response. The relapsing-remitting nature of this model in SJL mice is thought to involve epitope spreading, where the immune response diversifies to recognize other myelin antigens over time.
The following diagrams illustrate the simplified, key signaling events contributing to lesion formation in each model.
Key pathogenic events in AQP4 (201-220) EAE.
Key pathogenic events in MOG35-55 EAE.
Key pathogenic events in PLP139-151 EAE.
Conclusion
The AQP4 (201-220), MOG35-55, and PLP139-151 EAE models each offer a unique window into the complex pathogenesis of neuroinflammatory diseases. The distinct lesion distributions, cellular players, and signaling pathways highlighted in this guide underscore the importance of selecting the appropriate model for specific research questions. The AQP4 model is indispensable for studying NMOSD and the role of astrocytes in autoimmunity, while the MOG and PLP models remain highly relevant for investigating the mechanisms of demyelination and axonal damage central to MS. A thorough understanding of these differences is critical for the development of targeted and effective therapies for these debilitating neurological disorders.
References
- 1. AQP4-specific T cells determine lesion localization in the CNS in a model of NMOSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. MP4- and MOG:35–55-induced EAE in C57BL/6 mice differentially targets brain, spinal cord and cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential patterns of spinal cord pathology induced by MP4, MOG peptide 35-55, and PLP peptide 178-191 in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modelling MOG antibody-associated disorder and neuromyelitis optica spectrum disorder in animal models: Spinal cord manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpp.krakow.pl [jpp.krakow.pl]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Elevation of AQP4 and selective cytokines in experimental autoimmune encephalitis mice provides some potential biomarkers in optic neuritis and demyelinating diseases - PMC [pmc.ncbi.nlm.nih.gov]
B Cells: Orchestrators of Pathology in an Animal Model of Neuromyelitis Optica
A Comparative Guide to Understanding the Role of B Cells in AQP4 (201-220)-Mediated Disease
Neuromyelitis Optica Spectrum Disorder (NMOSD) is a severe autoimmune disease of the central nervous system (CNS) characterized by inflammatory lesions in the optic nerves and spinal cord. A key player in the pathology of NMOSD is the aquaporin-4 (AQP4) water channel protein, which becomes the target of the immune system. The specific peptide fragment AQP4 (201-220) has been identified as a critical encephalitogenic epitope capable of initiating an autoimmune response in animal models. This guide provides a comparative analysis of experimental data to elucidate the multifaceted role of B cells in the pathology mediated by this AQP4 peptide.
B Cells are Indispensable for the Development of Clinical Disease
Experimental autoimmune encephalomyelitis (EAE) induced by AQP4 (201-220) serves as a valuable model to dissect the cellular and molecular mechanisms of NMOSD. Studies consistently demonstrate that B cells are not merely antibody producers but play a central role in disease initiation and progression.
Impact of B Cell Depletion on Disease Severity
To directly assess the contribution of B cells, researchers have employed B cell depletion strategies, most commonly through the administration of anti-CD20 antibodies. The results from these experiments are striking and highlight the necessity of B cells for disease manifestation.
| Experimental Group | Mean Clinical Score | Incidence of Disease | Key Findings |
| IFN-γ Receptor Knockout (IFNGRKO) Mice + Isotype Control | High | High | IFNGRKO mice immunized with AQP4 (201-220) develop severe clinical signs of EAE.[1] |
| IFN-γ Receptor Knockout (IFNGRKO) Mice + Anti-CD20 | Significantly Reduced | Significantly Reduced | B cell depletion in IFNGRKO mice significantly ameliorates disease severity and reduces incidence.[1][2] |
These findings strongly suggest that B cells are a critical component in the pathogenic cascade of AQP4 (201-220)-induced EAE. Their depletion effectively abrogates the development of clinical symptoms.
The Dual Role of B Cells: Antigen Presentation and Antibody Production
B cells contribute to AQP4 (201-220)-mediated pathology through two primary mechanisms: acting as potent antigen-presenting cells (APCs) to activate T cells, and differentiating into plasma cells that produce pathogenic anti-AQP4 antibodies.
B Cell-Mediated T Cell Activation
For an autoimmune response to be initiated against AQP4, T cells specific for this self-antigen must be activated. B cells are highly efficient at capturing, processing, and presenting antigens to T cells. In the context of NMOSD, B cells can present AQP4 peptides, including the (201-220) epitope, to autoreactive T helper cells.[3][4] This interaction is a crucial first step in the breakdown of self-tolerance.
Production of Pathogenic Anti-AQP4 Antibodies
Once activated, T helper cells provide signals to B cells, leading to their differentiation into antibody-secreting plasma cells. In AQP4 (201-220)-induced EAE, this results in the production of anti-AQP4 antibodies, which are key effectors of pathology.
| Antibody Isotype | Experimental Condition | Serum Levels | Pathogenic Role |
| IgM | AQP4 (201-220) immunization in IFNGRKO mice | Elevated early in disease | Contributes to early inflammatory response. |
| IgG | AQP4 (201-220) immunization in IFNGRKO mice | Elevated and sustained | Mediates complement-dependent cytotoxicity and antibody-dependent cell-mediated cytotoxicity, leading to astrocyte death.[1] |
The presence of these antibodies in the serum is correlated with disease severity, and their deposition in the CNS is a hallmark of NMOSD lesions.
The Inflammatory Cascade Triggered by B Cell Activity
The consequences of B cell activation and antibody production are profound, leading to a destructive inflammatory cascade within the CNS.
Complement Activation and Astrocyte Injury
Anti-AQP4 antibodies that penetrate the CNS bind to AQP4 on the surface of astrocytes. This binding triggers the classical complement pathway, leading to the formation of the membrane attack complex (MAC) and subsequent astrocyte lysis.[1] This loss of astrocytes is a primary pathological feature of NMOSD.
CNS Infiltration of Immune Cells
The inflammatory environment created by B cell activity and complement activation promotes the recruitment of other immune cells into the CNS, further exacerbating the damage.
| Infiltrating Cell Type | Location in CNS | Contribution to Pathology |
| CD3+ T cells | Parenchyma | Promote inflammation and help activate other immune cells.[1] |
| CD19+ B cells | Predominantly meninges | Can form ectopic lymphoid-like structures and sustain the local immune response.[1] |
The infiltration of these cells into the optic nerves and spinal cord is directly linked to the clinical manifestations of the disease.
Experimental Protocols
A standardized protocol for inducing EAE with AQP4 (201-220) is crucial for the reproducibility of these findings.
Immunization Protocol for AQP4 (201-220)-Induced EAE in Mice
-
Antigen Preparation : The AQP4 (201-220) peptide is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[1][5]
-
Immunization : Mice (e.g., C57BL/6 or IFNGRKO) are immunized subcutaneously at the flank with the AQP4 (201-220)/CFA emulsion.[1][6]
-
Pertussis Toxin Administration : Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and two days later to facilitate the entry of immune cells into the CNS.[1][6]
-
Clinical Scoring : Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, ranging from no symptoms to paralysis and death.
B Cell Depletion
-
Antibody : An anti-mouse CD20 monoclonal antibody or a corresponding isotype control is used.[1][2]
-
Administration : The antibody is typically administered intraperitoneally at specified time points before and/or after immunization.[1]
Conclusion
The experimental evidence overwhelmingly supports a central and multifaceted role for B cells in the pathology mediated by the AQP4 (201-220) peptide in animal models of NMOSD. They are not only the source of pathogenic autoantibodies but also act as critical antigen-presenting cells that initiate and sustain the autoimmune response. Therapeutic strategies targeting B cells, such as anti-CD20 therapy, have shown significant efficacy in these preclinical models, providing a strong rationale for their use in the treatment of NMOSD in humans. Further research into the specific B cell subsets involved and the molecular mechanisms of their activation will undoubtedly pave the way for more targeted and effective therapies for this debilitating disease.
References
- 1. Interferon-γ controls aquaporin 4-specific Th17 and B cells in neuromyelitis optica spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. B cells orchestrate tolerance to the neuromyelitis optica autoantigen AQP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
A Comparative Analysis of Th1 and Th17 Responses to Aquaporin-4 (201-220) Peptide
For Researchers, Scientists, and Drug Development Professionals
The aquaporin-4 (AQP4) water channel protein, particularly the peptide sequence 201-220, is a critical epitope in the pathogenesis of neuromyelitis optica spectrum disorder (NMOSD), an autoimmune disease of the central nervous system. The immune response to AQP4 (201-220) is not monolithic; it can be skewed towards distinct T helper (Th) cell fates, primarily Th1 and Th17 cells. Understanding the nuances of these two responses is paramount for developing targeted therapeutics. This guide provides a comparative overview of Th1 and Th17 responses induced by AQP4 (201-220), supported by experimental data and detailed methodologies.
Quantitative Comparison of Th1 and Th17 Responses
The differentiation of naive CD4+ T cells into Th1 or Th17 lineages upon encountering the AQP4 (201-220) peptide is dictated by the cytokine microenvironment. This leads to distinct functional profiles characterized by the expression of specific transcription factors and the secretion of hallmark cytokines. The following table summarizes the key quantitative differences between these two responses.
| Feature | Th1 Response | Th17 Response | References |
| Key Transcription Factor | T-bet | RORγt | [1][2] |
| Signature Cytokine | Interferon-gamma (IFN-γ) | Interleukin-17A (IL-17A) | [3][4][5] |
| Inducing Cytokines | IL-12 | TGF-β, IL-6, IL-23 | [5][6] |
| Clinical Disease Severity in EAE | Moderate to severe paralysis | Severe paralysis, often with earlier onset | [7][8] |
| CNS Infiltrate Composition | Mononuclear cells | Neutrophils and mononuclear cells | [7][8] |
| Pathology in EAE Model | Parenchymal CNS inflammation | Leptomeningeal and parenchymal inflammation, potential for optic neuritis | [3][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of these findings. Below are protocols for key experiments used to characterize and compare Th1 and Th17 responses to AQP4 (201-220).
Induction of Experimental Autoimmune Encephalomyelitis (EAE) with AQP4 (201-220)
This protocol describes the active immunization of mice to induce a T cell-mediated autoimmune response against AQP4.
-
Antigen Emulsion Preparation:
-
Dissolve AQP4 (201-220) peptide in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.
-
Prepare Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra at a concentration of 4 mg/mL.
-
Create a water-in-oil emulsion by mixing equal volumes of the AQP4 peptide solution and CFA. Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.
-
-
Immunization:
-
Anesthetize 8-12 week old C57BL/6 mice.
-
Inject 100 µL of the emulsion subcutaneously, distributed over two sites on the flank.
-
Administer 200 ng of pertussis toxin in PBS intraperitoneally on the day of immunization and again 48 hours later.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE, starting from day 7 post-immunization.
-
Score the disease severity on a scale of 0 to 5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, complete hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.
-
In Vitro Differentiation of AQP4 (201-220)-Specific Th1 and Th17 Cells
This protocol details the generation of polarized Th1 and Th17 cells from naive T cells for adoptive transfer experiments or in vitro functional assays.
-
Isolation of Naive CD4+ T Cells:
-
Harvest spleens and lymph nodes from naive C57BL/6 mice.
-
Prepare a single-cell suspension.
-
Isolate naive CD4+ T cells (CD4+CD62L+CD44-) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
T Cell Culture and Polarization:
-
Coat a 96-well plate with anti-CD3 antibody (10 µg/mL) in PBS and incubate for at least 2 hours at 37°C. Wash the wells with PBS before use.
-
Plate the isolated naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add soluble anti-CD28 antibody (2 µg/mL) to all wells.
-
For Th1 differentiation: Add IL-12 (10 ng/mL) and anti-IL-4 antibody (10 µg/mL).
-
For Th17 differentiation: Add TGF-β (1 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ antibody (10 µg/mL), and anti-IL-4 antibody (10 µg/mL).
-
Incubate the cells for 3-5 days at 37°C and 5% CO2.
-
Adoptive Transfer of Polarized T Cells
This protocol describes the transfer of in vitro-differentiated Th1 or Th17 cells into recipient mice to assess their encephalitogenic potential.
-
Preparation of T Cells:
-
After 3-5 days of in vitro polarization, harvest the differentiated Th1 and Th17 cells.
-
Wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells per 200 µL.
-
-
Injection:
-
Inject 200 µL of the cell suspension intravenously into recipient mice (e.g., Rag1-/- or naive C57BL/6 mice).
-
-
Monitoring:
-
Monitor the recipient mice daily for clinical signs of EAE as described in the EAE induction protocol.
-
Intracellular Cytokine Staining and Flow Cytometry
This protocol allows for the identification and quantification of Th1 and Th17 cells based on their cytokine production.
-
Restimulation of T Cells:
-
Harvest T cells from immunized mice (spleen or lymph nodes) or from in vitro differentiation cultures.
-
Restimulate the cells for 4-6 hours with phorbol (B1677699) 12-myristate 13-acetate (PMA) (50 ng/mL) and ionomycin (B1663694) (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS containing 2% fetal bovine serum).
-
Stain for cell surface markers, such as CD4, using fluorescently-conjugated antibodies for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells and then fix and permeabilize them using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Stain for intracellular cytokines, such as IFN-γ and IL-17A, using fluorescently-conjugated antibodies for 30 minutes at 4°C.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the percentage of CD4+ T cells producing IFN-γ (Th1) and IL-17A (Th17).
-
Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying Th1 and Th17 responses to AQP4 (201-220).
Caption: Th1 and Th17 differentiation pathways from naive T cells.
References
- 1. B cells orchestrate tolerance to the neuromyelitis optica autoantigen AQP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of Paralysis and Visual System Injury in Mice by T Cells Specific for Neuromyelitis Optica Autoantigen Aquaporin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferon-γ controls aquaporin 4-specific Th17 and B cells in neuromyelitis optica spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
Safety Operating Guide
Essential Safety and Handling Guide for AQP4 (201-220) Peptide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of the AQP4 (201-220) peptide. The following procedural guidance is designed to ensure the safe use of this encephalitogenic epitope in a laboratory setting, covering personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines is critical due to the peptide's biological activity and potential hazards.
Immediate Safety and Hazard Information
General Safety Precautions:
-
Work in a designated area: All handling of the AQP4 (201-220) peptide should be confined to a specific, well-ventilated area, preferably within a chemical fume hood, especially when handling the lyophilized powder to prevent inhalation.
-
Avoid aerosolization: Handle the lyophilized powder with care to minimize dust formation.
-
Prevent contact: Avoid direct contact with the skin, eyes, and clothing.
-
No eating or drinking: Eating, drinking, and smoking are strictly prohibited in the laboratory area where the peptide is handled.
-
Wash hands thoroughly: Always wash hands with soap and water after handling the peptide and before leaving the laboratory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling AQP4 (201-220).
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact with the peptide and any solvents used for reconstitution. Nitrile is recommended for its chemical resistance.[5][6] |
| Eye Protection | Safety goggles with side shields or a face shield. | Protects eyes from splashes of peptide solutions or accidental contact with the lyophilized powder. |
| Body Protection | A buttoned lab coat. | Prevents contamination of personal clothing and protects the skin from potential spills. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or use of a chemical fume hood. | Recommended when handling the lyophilized powder to prevent inhalation of aerosolized particles. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are crucial for maintaining a safe laboratory environment.
Experimental Protocol: Handling and Reconstitution of AQP4 (201-220)
-
Preparation: Before handling the peptide, ensure the designated work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary materials, including the vial of AQP4 (201-220), appropriate solvent (e.g., sterile water, DMSO), and calibrated pipettes.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Equilibration: Allow the sealed vial of lyophilized peptide to warm to room temperature before opening to prevent condensation, which can affect peptide stability.
-
Reconstitution:
-
Carefully open the vial in a chemical fume hood.
-
Add the desired volume of the appropriate solvent to the vial. The solubility of AQP4 (201-220) TFA is ≥ 2.5 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] For other solvents, it is advisable to test solubility with a small amount of the peptide first.
-
Gently swirl or vortex the vial to dissolve the peptide completely. Sonication can be used to aid dissolution if necessary.[1]
-
-
Storage of Solutions:
-
For short-term storage, keep peptide solutions at 2-8°C.
-
For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Post-Handling:
-
Securely cap the stock solution vial and store it at the recommended temperature.
-
Clean the work area thoroughly.
-
Dispose of all contaminated materials according to the disposal plan.
-
Remove PPE in the correct order to avoid self-contamination and dispose of it as chemical waste.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste materials contaminated with AQP4 (201-220) or its solutions must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Peptide (Solid) | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Peptide Solutions | Collect in a designated, sealed, and clearly labeled container for liquid chemical waste. Do not pour down the drain. |
| Contaminated Labware | Disposable items (e.g., pipette tips, microfuge tubes) should be placed in a designated hazardous waste container. Reusable glassware should be decontaminated with a suitable method. |
| Contaminated PPE | All used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste bag for incineration. |
| TFA-containing Waste | Waste containing trifluoroacetic acid should be collected in a separate, acid-resistant container for hazardous waste disposal, following institutional guidelines for acidic waste.[4][7][8] |
Note: Always consult and follow your institution's specific guidelines for hazardous waste disposal.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of the AQP4 (201-220) peptide.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intradermal AQP4 peptide immunization induces clinical features of neuromyelitis optica spectrum disorder in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. Types of Gloves Used in Labs: Safety & Protection Guide | HANVO [hanvosafety.com]
- 6. starlabgroup.com [starlabgroup.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
